molecular formula C18H27N B1242193 Aconitane

Aconitane

Katalognummer: B1242193
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: YGJXLMNSTLJAMX-GCUFGPJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aconitane (CAS 34709-90-5) is the fundamental C18 norditerpenoid chemical skeleton that forms the core structure of a vast class of bioactive compounds known as Aconitum alkaloids . With a molecular formula of C18H27N and a molecular weight of 257.414 g/mol , this complex polycyclic structure is the biosynthetic precursor to more complex and potent neurotoxins and cardiotoxins, such as aconitine, mesaconitine, and hypaconitine . These derived alkaloids are notorious for their high toxicity and are found in plants of the genus Aconitum (e.g., wolfsbane, monkshood) . The primary research value of this compound and its analogues lies in their potent interaction with voltage-sensitive sodium channels (Na*v) in excitable tissues . The mechanism of action, well-studied for aconitine, involves binding with high affinity to site 2 of the alpha-subunit of sodium channels, which causes a persistent activation of the channel by delaying its inactivation . This action results in a prolonged sodium influx, leading to membrane depolarization and altered electrochemical signaling, which manifests clinically as neurological and cardiovascular symptoms in cases of poisoning . Consequently, this compound is a critical compound for researchers studying ion channel physiology, neuropharmacology, and the structure-activity relationships of neurotoxins. Investigations focus on understanding the molecular basis of channel gating and developing potential therapeutic leads or molecular probes from natural product derivatives. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C18H27N

Molekulargewicht

257.4 g/mol

IUPAC-Name

(1R,2R,3R,5R,8S,9R,13R,17R)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane

InChI

InChI=1S/C18H27N/c1-2-11-9-19-17-14-8-15(11)18(17,5-1)16-7-10-3-4-12(14)13(16)6-10/h10-17,19H,1-9H2/t10-,11+,12+,13-,14-,15-,16-,17?,18+/m1/s1

InChI-Schlüssel

YGJXLMNSTLJAMX-GCUFGPJWSA-N

SMILES

C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6

Isomerische SMILES

C1C[C@H]2CNC3[C@@H]4C[C@H]2[C@@]3(C1)[C@@H]5C[C@@H]6CC[C@H]4[C@H]5C6

Kanonische SMILES

C1CC2CNC3C4CC2C3(C1)C5CC6CCC4C5C6

Herkunft des Produkts

United States

Foundational & Exploratory

The Labyrinthine Challenge: A Technical Guide to the Total Synthesis of Aconitane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aconitane alkaloids, a class of structurally complex diterpenoid natural products, have captivated and challenged synthetic chemists for decades. Their intricate, highly caged architectures, coupled with their potent biological activities, make them compelling targets for total synthesis. This guide provides an in-depth technical overview of the key strategies and methodologies employed in the construction of the this compound core, with a focus on recent landmark syntheses.

Core Synthetic Strategies: Navigating the Molecular Maze

The daunting complexity of the this compound skeleton, characterized by a hexacyclic framework often adorned with a dense array of stereocenters and oxygenation, necessitates highly sophisticated and innovative synthetic approaches. Modern strategies have largely converged on a few key concepts:

  • Convergent Fragment Coupling: This approach involves the independent synthesis of complex molecular fragments that are later united to form the core structure. This strategy allows for greater flexibility and efficiency, as challenges in one synthetic route do not necessarily impede progress on another.

  • Biomimetic Approaches: Inspired by the proposed biosynthetic pathways of these alkaloids, these strategies often employ key transformations such as cationic cyclizations and rearrangements to construct the intricate ring systems from simpler precursors.

  • Network Analysis-Guided Synthesis: This computational approach analyzes the bond network of the target molecule to identify strategic disconnections and key intermediates, providing a logical roadmap for the synthetic endeavor.

Key chemical transformations that are frequently employed in these strategies include:

  • Diels-Alder Cycloadditions: A powerful tool for the rapid construction of six-membered rings with excellent stereocontrol.

  • Mannich-Type Cyclizations: Essential for the formation of nitrogen-containing rings.

  • Radical Cyclizations: Effective for the formation of challenging carbon-carbon bonds within the caged structure.

  • Semipinacol and Related Rearrangements: Crucial for orchestrating significant skeletal reorganizations to access the complex this compound core.

Featured Total Syntheses: Conquering the this compound Core

This guide highlights three recent landmark total syntheses that exemplify the state-of-the-art in this compound alkaloid synthesis.

The Convergent Synthesis of (±)-Neofinaconitine by the Gin Group

The late David Gin's group, with work completed by his colleagues, reported the first total synthesis of the C18-norditerpenoid alkaloid neofinaconitine.[1][2] Their strategy is a testament to the power of a convergent approach, featuring two key Diels-Alder reactions to assemble a complex intermediate, which then undergoes a cascade of cyclizations to furnish the hexacyclic core.

Synthetic Workflow for the Gin Synthesis of Neofinaconitine

gin_synthesis cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis cluster_coupling_cyclization Fragment Coupling and Cyclization Cascade cyclopropene Cyclopropene derivative diels_alder_1 [4+2] Cycloaddition cyclopropene->diels_alder_1 cyclopentadiene Cyclopentadiene derivative cyclopentadiene->diels_alder_1 tricyclic_intermediate Tricyclic Intermediate diels_alder_1->tricyclic_intermediate diels_alder_2 [4+2] Cycloaddition tricyclic_intermediate->diels_alder_2 azepinone Azepinone Dienophile azepinone->diels_alder_2 complex_intermediate Complex Intermediate diels_alder_2->complex_intermediate mannich_cyclization Mannich-type Cyclization complex_intermediate->mannich_cyclization radical_cyclization Radical Cyclization mannich_cyclization->radical_cyclization hexacyclic_core Hexacyclic Core radical_cyclization->hexacyclic_core neofinaconitine (±)-Neofinaconitine hexacyclic_core->neofinaconitine Endgame Modifications

Caption: Convergent synthesis of neofinaconitine.

Quantitative Data for the Gin Synthesis of (±)-Neofinaconitine

StepReactionYield (%)Diastereoselectivity
1Diels-Alder Cycloaddition 169N/A
2Diels-Alder Cycloaddition 271>20:1
3Mannich-type Cyclization71N/A
4Radical Cyclization86N/A
............
Overall (from commercially available materials)~30 steps~0.1%

Note: This table presents selected key steps and their reported yields. For a comprehensive step-by-step yield analysis, please refer to the supporting information of the primary literature.

Network Analysis-Guided Synthesis of (–)-Weisaconitine D by the Sarpong Group

Richmond Sarpong and his team utilized a network-analysis-guided approach to devise a unified strategy for the synthesis of several this compound alkaloids, culminating in the total synthesis of (–)-weisaconitine D.[3][4] This strategy hinges on the construction of a versatile tetracyclic intermediate that can be elaborated to various members of the this compound family.

Synthetic Workflow for the Sarpong Synthesis of (–)-Weisaconitine D

sarpong_synthesis cluster_core_construction Core Construction cluster_elaboration Elaboration to Target start_material Simple Starting Materials diels_alder [4+2] Cycloaddition start_material->diels_alder tetracyclic_intermediate Key Tetracyclic Intermediate diels_alder->tetracyclic_intermediate ring_closure Ring-Closing Metathesis tetracyclic_intermediate->ring_closure functional_group_manipulation Functional Group Interconversions ring_closure->functional_group_manipulation weisaconitine_D (–)-Weisaconitine D functional_group_manipulation->weisaconitine_D reisman_synthesis cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling_completion Fragment Coupling and Completion phenol Phenol meta_photocycloaddition meta-Photocycloaddition phenol->meta_photocycloaddition fragment_A Fragment A meta_photocycloaddition->fragment_A fragment_coupling 1,2-Addition/ Semipinacol Rearrangement fragment_A->fragment_coupling cyclopentenone Cyclopentenone asymmetric_michael Asymmetric Michael Addition cyclopentenone->asymmetric_michael fragment_B Fragment B asymmetric_michael->fragment_B fragment_B->fragment_coupling coupled_intermediate Coupled Intermediate fragment_coupling->coupled_intermediate cyclization_cascade Cyclization Cascade coupled_intermediate->cyclization_cascade talatisamine (–)-Talatisamine cyclization_cascade->talatisamine signaling_pathway This compound This compound Alkaloid nav_channel Voltage-Gated Sodium Channel (Nav) This compound->nav_channel Binds to site 2 persistent_activation Persistent Channel Activation nav_channel->persistent_activation na_influx Increased Intracellular Na+ persistent_activation->na_influx depolarization Membrane Depolarization na_influx->depolarization ca_channel Voltage-Gated Calcium Channel (Cav) depolarization->ca_channel Opens neurotransmitter_release Neurotransmitter Release depolarization->neurotransmitter_release Triggers ca_influx Increased Intracellular Ca2+ ca_channel->ca_influx arrhythmia Cardiac Arrhythmias ca_influx->arrhythmia Contributes to

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Aconitane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane alkaloids, a complex class of C18-, C19-, and C20-diterpenoid alkaloids primarily isolated from plants of the Aconitum and Delphinium genera, have long been recognized for their potent physiological effects.[1] Historically associated with toxicity, recent advancements in medicinal chemistry and pharmacology have unveiled a promising therapeutic potential for novel semi-synthetic and synthetic this compound derivatives. These compounds exhibit a wide spectrum of biological activities, including potent analgesic, anti-inflammatory, cardiotonic, and antitumor effects.[2] This technical guide provides an in-depth overview of the biological activities of these novel compounds, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Analgesic Activity

Novel this compound derivatives have shown significant promise as potent analgesics, often with reduced toxicity compared to their parent compounds.[3] The primary mechanism of their analgesic action is attributed to their interaction with voltage-gated sodium channels, which play a crucial role in pain signal transmission.[4]

Quantitative Analgesic Activity Data

The analgesic efficacy of various novel this compound compounds has been quantified using preclinical models. The following table summarizes key data from these studies.

Compound/DerivativeAnimal ModelAssayDose/ConcentrationEfficacy (ED50/IC50)Toxicity (LD50)Reference
8-O-deacetyl-8-O-ethylcrassicauline AMouseAcetic Acid-Induced Writhing0.0972 mg/kg (s.c.)ED50 = 0.0972 mg/kgNot Reported[3][5]
8-O-ethylyunaconitineMouseAcetic Acid-Induced Writhing0.0591 mg/kg (s.c.)ED50 = 0.0591 mg/kgNot Reported[3][5]
LappaconitineMouseAcetic Acid-Induced Writhing3.50 mg/kg (s.c.)ED50 = 3.50 mg/kgNot Reported[3]
Crassicauline AMouseAcetic Acid-Induced Writhing0.0480 mg/kg (s.c.)ED50 = 0.0480 mg/kgNot Reported[3]
Bulleyaconitine A (BLA) Derivative 2w MouseHot Plate Test10 mg/kg182.35% increase in pain thresholdNot Reported[6]
BLA Derivative 2d MouseHot Plate Test10 mg/kg>100% increase in pain thresholdNot Reported[6]
BLA Derivative 2j MouseHot Plate Test10 mg/kg>100% increase in pain thresholdNot Reported[6]
BLA Derivative 2k MouseHot Plate Test10 mg/kg>100% increase in pain thresholdNot Reported[6]
BLA Derivative 2m MouseHot Plate Test10 mg/kg>100% increase in pain threshold[6]
BLA Derivative 2t MouseHot Plate Test10 mg/kg>100% increase in pain thresholdNot Reported[6]
Experimental Protocols for Analgesic Assays

The hot plate test is a widely used method to assess the central analgesic activity of compounds.[7]

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface and a transparent observation cylinder to confine the animal.[8]

  • Procedure:

    • The hot plate surface is maintained at a constant temperature, typically between 52-55°C.[8][9]

    • Animals (typically mice) are placed individually on the hot plate, and a timer is started simultaneously.[8]

    • The latency to the first sign of a nocifensive response, such as paw licking, paw flicking, or jumping, is recorded.[7][8]

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage.[9]

    • The test compound or vehicle is administered at a predetermined time before placing the animal on the hot plate.

    • The increase in latency time compared to the control group indicates analgesic activity.

This test is a chemical-induced pain model used to evaluate peripheral analgesic activity.[10]

  • Procedure:

    • Mice are administered the test compound or vehicle, typically via subcutaneous or oral route.[10]

    • After a specific absorption period (e.g., 20-30 minutes), a solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally.[10][11]

    • Immediately after the acetic acid injection, the animals are placed in an observation chamber.[10]

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, usually 10-20 minutes.[10][11]

    • A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.

Anti-inflammatory Activity

Several novel this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as NF-κB.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of these compounds have been evaluated in various in vitro and in vivo models.

Compound/DerivativeCell Line/Animal ModelAssayConcentrationEfficacy (IC50/% Inhibition)Reference
Lappaconitine Derivative A4 RAW264.7 macrophagesNitric Oxide (NO) Production12.91 µmol/LIC50 = 12.91 µmol/LNot Reported
Various Lappaconitine DerivativesRAW264.7 macrophagesNitric Oxide (NO) Production30 µmol/LExhibited excellent inhibitory abilityNot Reported
Experimental Protocol for In Vitro Anti-inflammatory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.[12]

    • The cells are then pre-treated with various concentrations of the test compound for 1 hour.[12]

    • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[12]

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.[12]

    • The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound compounds are often mediated through the modulation of critical signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] this compound derivatives can inhibit the activation of this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to This compound This compound Compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to ProInflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->ProInflammatory_Genes transcription

Caption: this compound compounds can inhibit the NF-κB signaling pathway.

Antitumor Activity

Emerging research indicates that novel this compound derivatives possess significant antitumor properties, inducing apoptosis and inhibiting proliferation in various cancer cell lines.

Quantitative Antitumor Activity Data

The cytotoxic effects of these compounds against cancer cells are summarized below.

Compound/DerivativeCancer Cell LineAssayConcentrationEfficacy (IC50)Reference
AconitineRat Myocardial Cells (H9c2)MTT Assay24 hoursIC50 = 6.9 x 10⁻⁸ M[14]
HypaconitineRat Myocardial Cells (H9c2)MTT Assay24 hoursIC50 = 11.8 x 10⁻⁸ M[14]
MesaconitineRat Myocardial Cells (H9c2)MTT Assay24 hoursIC50 = 9.2 x 10⁻⁸ M[14]
Aconitum heterophyllum extractMCF-7 (Human Breast Cancer)MTT AssayNot SpecifiedIC50 = 41.71 µg/ml[15]
Experimental Protocol for Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.[17]

    • The cells are then treated with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).[17]

    • After the treatment period, the medium is removed, and a solution of MTT is added to each well.[18]

    • The plate is incubated for a few hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18]

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways in Cancer

The antitumor effects of this compound compounds are often associated with the modulation of signaling pathways that control cell survival and proliferation.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation, differentiation, and survival.[19] Dysregulation of this pathway is a hallmark of many cancers. This compound compounds can interfere with this pathway to induce apoptosis in cancer cells.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_nuc ERK ERK->ERK_nuc translocates to This compound This compound Compound This compound->Raf inhibits? This compound->MEK inhibits? TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression regulates

Caption: this compound compounds may exert antitumor effects by modulating the MAPK/ERK pathway.

Cardiotonic and Cardiotoxic Effects

This compound alkaloids exhibit a dual effect on the cardiovascular system. While some derivatives show potential as cardiotonic agents, the parent compounds are known for their cardiotoxicity, primarily through their action on cardiac sodium channels, which can lead to arrhythmias.[20][21]

Mechanism of Action on Cardiac Ion Channels

Aconitine and related compounds bind to site 2 of the voltage-gated sodium channels in cardiomyocytes.[6] This binding leads to a persistent activation of the channels, causing an influx of sodium ions and a delay in repolarization. This disruption of normal ion homeostasis can lead to delayed afterdepolarizations and triggered arrhythmias.[22]

Cardiac_Ion_Channel_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_Channel Voltage-Gated Na+ Channel Extracellular Intracellular Na_in Na+ Na_Channel:p2->Na_in Persistent Na+ Influx Na_out Na+ Na_out->Na_Channel:p1 Delayed_Repolarization Delayed Repolarization Na_in->Delayed_Repolarization Arrhythmia Arrhythmia Delayed_Repolarization->Arrhythmia Aconitine Aconitine Aconitine->Na_Channel binds to site 2

Caption: Mechanism of Aconitine-induced cardiotoxicity via voltage-gated sodium channels.

Structure-Activity Relationships (SAR)

The biological activity of this compound alkaloids is highly dependent on their chemical structure. Modifications at specific positions on the this compound skeleton can significantly alter their potency and toxicity.

  • Analgesic Activity: For C19-diterpenoid alkaloids, a tertiary amine in ring A, an acetoxyl or ethoxyl group at C-8, and an aromatic ester at C-14 are important for analgesic activity.[3][5] Saturation of ring D also appears to be a key feature for this activity.[3][5]

  • Toxicity: The toxicity of this compound alkaloids is often associated with the diester groups at C-8 and C-14. Hydrolysis of these ester groups generally leads to a significant reduction in toxicity.

Conclusion

Novel this compound compounds represent a promising and versatile class of molecules with significant therapeutic potential across multiple domains, including pain management, inflammation, and oncology. The continued exploration of their structure-activity relationships and the precise elucidation of their molecular mechanisms of action are critical for the development of safer and more effective drug candidates. This technical guide provides a comprehensive foundation for researchers and drug development professionals to advance the study of these complex and potent natural product derivatives. Further investigation into their pharmacokinetic and pharmacodynamic profiles will be essential for their successful translation into clinical applications.

References

Aconitane Derivatives: A Technical Guide to Their Natural Sources, Chemistry, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane derivatives, a class of structurally complex diterpenoid alkaloids, are predominantly found in plants of the Aconitum (monkshood) and Delphinium (larkspur) genera belonging to the Ranunculaceae family.[1][2][3][4] These compounds have garnered significant attention from the scientific community due to their potent and diverse biological activities, ranging from high toxicity to promising therapeutic effects, including analgesic, anti-inflammatory, and antiarrhythmic properties.[5][6][7] This technical guide provides an in-depth overview of this compound derivatives, focusing on their natural sources, quantitative distribution, experimental protocols for their isolation and characterization, and the signaling pathways through which they exert their biological effects.

Classification and Natural Sources of this compound Derivatives

This compound alkaloids are categorized based on the carbon skeleton of their diterpenoid core into three main types: C20, C19, and C18-diterpenoid alkaloids.[6]

  • C20-Diterpenoid Alkaloids: These possess a full 20-carbon skeleton and are considered the biosynthetic precursors to the other types.

  • C19-Diterpenoid Alkaloids (Norditerpenoid Alkaloids): This is the most abundant and extensively studied group, characterized by the loss of one carbon atom. They are further subdivided into types such as the highly toxic aconitine-type and the less toxic lycoctonine-type.

  • C18-Diterpenoid Alkaloids: This smaller group is formed by the loss of two carbon atoms.

The primary natural sources of these alkaloids are various species of Aconitum and Delphinium. The concentration and specific types of alkaloids can vary significantly depending on the plant species, geographical location, and even the part of the plant.[7][8]

Quantitative Data on this compound Derivatives in Natural Sources

The following tables summarize the quantitative data of major this compound derivatives found in various Aconitum and Delphinium species, as determined by High-Performance Liquid Chromatography (HPLC) and other analytical techniques.

Table 1: Quantitative Analysis of Major Alkaloids in Four Aconitum Species [8]

AlkaloidA. carmichaelii (mg/g)A. kusnezoffii (mg/g)A. brachypodum (mg/g)A. sungpanense (mg/g)
Benzoylmesaconine0.450.210.120.33
Mesaconitine0.981.520.851.12
Aconitine1.250.880.650.95
Hypaconitine0.761.150.540.81
Deoxyaconitine0.110.090.050.07

Table 2: Alkaloid Content in Processed Aconitum carmichaelii (Fu-Zi) [7]

Alkaloid TypeSampleMesaconitine (mg/g)Hypaconitine (mg/g)Aconitine (mg/g)Total DDAs (mg/g)
Diester Diterpenoid Alkaloids (DDAs)Raw Fu-Zi (SFP-1)1.320.180.311.81
Boiled Fu-Zi (0.5 h)Significantly DecreasedSignificantly DecreasedSignificantly Decreased-
Commercial Processed Fu-Zi (BFP)0.04 - 0.58---
Commercial Processed Fu-Zi (PFP)0.09 - 0.15---

Table 3: Quantitative Analysis of Alkaloids in Delphinium Species [9]

AlkaloidPlant SpeciesConcentration (mg/g)Analytical Method
Total AlkaloidsDelphinium spp. (CNT 89-3)30FI-ESI-MS
MSAL-type AlkaloidsDelphinium spp. (CNT 89-3)10FI-ESI-MS
MethyllycaconitineDelphinium elatum (seeds)Not specifiedIsolation
DeltalineDelphinium barbeyiMajor non-MSAL alkaloidESI-MS

Experimental Protocols

Extraction of this compound Alkaloids

3.1.1. Ultrasonic-Assisted Extraction (UAE) of Alkaloids from Aconitum kusnezoffii [10]

This protocol describes a general procedure for the ultrasonic-assisted extraction of alkaloids.

  • Sample Preparation: Air-dry, grind, and sieve (60 mesh) the plant material (Aconitum kusnezoffii roots) to obtain a homogeneous powder.

  • Extraction:

    • To 10 g of the powdered sample, add 50 mL of 70% methanol.

    • Soak the mixture for 1 hour.

    • Perform ultrasonic extraction for 30 minutes using an ultrasonicator operating at a power of 250 W and a frequency of 40 kHz.

    • Filter the extract.

  • Further Processing: The obtained crude extract can be further purified using techniques like solid-phase extraction or column chromatography.

3.1.2. Extraction of Aconitine from Aconitum Roots for Purification [11]

  • Initial Extraction: Extract the powdered aconite roots first with ammoniacal ether.

  • Secondary Extraction: Subsequently, extract the plant material with methanol three times.

  • Concentration: Combine the extracts and concentrate to obtain a crude extract.

Purification of this compound Alkaloids

3.2.1. Solid-Phase Extraction (SPE) for Cleanup of Aconitine in Biological Samples [12]

This protocol is for the purification of aconitine from a plasma matrix.

  • Sample Preparation: Combine 100 μL of rat plasma with 350 μL of a 50% acetonitrile-water solution and 50 μL of an internal standard.

  • Adsorbent Addition: Add 15 mg of activated ZIF-8 (Zeolitic Imidazolate Framework-8) adsorbent to the mixture.

  • Extraction: Shake the mixture for 18 minutes.

  • Separation: Centrifuge the mixture and discard the supernatant.

  • Elution: Add 1000 μL of methanol to the adsorbent and perform ultrasonic elution for 5 minutes.

  • Final Preparation: Centrifuge to collect the eluent, evaporate to dryness under a nitrogen stream at 40°C, and reconstitute the residue in 50 μL of methanol for analysis.

3.2.2. Preparative High-Performance Liquid Chromatography (HPLC) for Aconitine Purification [13]

This protocol describes the large-scale purification of aconitine from a crude extract.

  • Chromatographic System: Utilize a preparative HPLC system.

  • Column: Employ a suitable reverse-phase column (e.g., C18).

  • Mobile Phase: Use a gradient of a two-phase solvent system. A reported example for counter-current chromatography which can be adapted for preparative HPLC is n-hexane/ethyl acetate/methanol/water/NH3·H2O (1:1:1:1:0.1, v/v).

  • Detection: Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the fractions corresponding to the aconitine peak.

  • Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.

Characterization of this compound Alkaloids

3.3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) [14][15]

  • Chromatographic System: Agilent/HP 1090 series HPLC system or equivalent.

  • Column: Microsorb C18 column (25 cm × 4.6 mm i.d., 5 μm).

  • Mobile Phase: A gradient of acetonitrile, triethylamine (TEA) buffer (pH 3.0; 25 mM), and tetrahydrofuran (THF). A typical gradient could be from 0:90:10 to 6:84:10 to 26:64:10 (ACN:TEA buffer:THF) over 40 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector set at 238 nm.

  • Column Temperature: 45°C.

3.3.2. Mass Spectrometry (MS) [16][17][18]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions for structural elucidation.

  • Characteristic Fragmentations: Aconitine-type alkaloids typically show successive losses of CH3COOH (acetic acid), CH3OH (methanol), H2O (water), and CO (carbon monoxide). The elimination of a C8-substituent (e.g., acetic acid) is a dominant fragmentation in MS2 spectra of diester-diterpenoid alkaloids.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy [19][20]

  • 1H NMR and 13C NMR: These techniques are essential for the complete structural elucidation of this compound derivatives.

  • Solvents: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are commonly used.

  • Data Interpretation: The chemical shifts and coupling constants provide detailed information about the proton and carbon environments within the complex polycyclic structure. 2D NMR techniques (COSY, HSQC, HMBC) are crucial for assigning all signals and determining the connectivity of the molecule.

Signaling Pathways of this compound Derivatives

Aconitine-Induced Apoptosis

Aconitine has been shown to induce apoptosis in various cell types, including cancer cells and cardiomyocytes, through multiple signaling pathways.

Aconitine_Apoptosis cluster_Mitochondrial Mitochondrial Pathway cluster_DeathReceptor Death Receptor Pathway Aconitine Aconitine Bcl2 Bcl-2 Aconitine->Bcl2 Bax Bax Aconitine->Bax FasL FasL Aconitine->FasL Fas Fas Receptor Aconitine->Fas Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3_m Caspase-3 Caspase9->Caspase3_m activation Apoptosis Apoptosis Caspase3_m->Apoptosis FasL->Fas binding FADD FADD Fas->FADD Caspase8 Caspase-8 FADD->Caspase8 activation Caspase3_dr Caspase-3 Caspase8->Caspase3_dr activation Caspase3_dr->Apoptosis

Aconitine-induced apoptosis via mitochondrial and death receptor pathways.
Methyllycaconitine (MLA) as a Nicotinic Acetylcholine Receptor (nAChR) Antagonist

Methyllycaconitine is a potent and selective competitive antagonist of the α7 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).

MLA_nAChR cluster_receptor α7 Nicotinic Acetylcholine Receptor (nAChR) nAChR Binding Site Ion_Channel Ion Channel nAChR->Ion_Channel Opens ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds MLA Methyllycaconitine (MLA) (Antagonist) MLA->nAChR Competitively Binds Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., Neurotransmitter Release) Ca_Influx->Downstream_Signaling Initiates

Mechanism of methyllycaconitine as an α7 nAChR antagonist.
Experimental Workflow for this compound Alkaloid Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of this compound alkaloids from plant material.

Experimental_Workflow cluster_Analysis Analysis and Characterization Plant_Material Plant Material (e.g., Aconitum roots) Grinding Grinding and Sieving Plant_Material->Grinding Extraction Extraction (e.g., UAE with 70% Methanol) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., SPE or Column Chromatography) Crude_Extract->Purification Purified_Fractions Purified Fractions Purification->Purified_Fractions HPLC_UV HPLC-UV (Quantification) Purified_Fractions->HPLC_UV LC_MS LC-MS/MS (Identification & Fragmentation) Purified_Fractions->LC_MS NMR NMR (1H, 13C, 2D) (Structural Elucidation) Purified_Fractions->NMR Data_Analysis Data Analysis and Structure Determination HPLC_UV->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis

General workflow for the analysis of this compound alkaloids.

Conclusion

This compound derivatives represent a vast and structurally diverse group of natural products with significant biological activities. Their presence in Aconitum and Delphinium species makes these plants both a source of potential therapeutic agents and a toxicological concern. This guide has provided a comprehensive overview of the current knowledge on these compounds, including their natural distribution, methods for their isolation and characterization, and their interactions with key biological pathways. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of these fascinating molecules. Continued research is essential to fully elucidate the structure-activity relationships of the vast number of known this compound derivatives and to explore their potential for the development of new drugs.

References

The Intricate Biosynthesis of Aconitane-Type Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane-type diterpenoid alkaloids, a class of structurally complex and biologically active natural products, are predominantly found in plants of the Aconitum and Delphinium genera.[1][2] These compounds have a long history in traditional medicine, but their inherent toxicity necessitates a thorough understanding of their biosynthesis for safe and effective therapeutic application.[3] This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these intricate molecules, focusing on the core enzymatic steps, key intermediates, and regulatory aspects. The information is presented to aid researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

The biosynthesis of this compound-type diterpenoid alkaloids is a multi-step process that begins with the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP).[4] The pathway can be broadly divided into three key stages: the formation of the diterpene skeleton, the incorporation of a nitrogen atom, and the subsequent structural modifications that lead to the vast diversity of these alkaloids.[5][6]

Core Biosynthetic Pathway

The biosynthesis commences in the plastids with the methylerythritol phosphate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form the 20-carbon molecule, GGPP.[4]

Formation of the Diterpene Skeleton

The initial cyclization of the linear GGPP molecule into the characteristic polycyclic diterpene core is a critical step catalyzed by two classes of terpene synthases:

  • Class II Diterpene Synthases (diTPSs): An ent-copalyl diphosphate synthase (CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[5]

  • Class I Diterpene Synthases (diTPSs): Subsequently, a kaurene synthase-like (KSL) enzyme facilitates the further cyclization of ent-CPP into tetracyclic diterpene skeletons such as ent-kaurene and ent-atiserene.[5] These molecules serve as the foundational scaffolds for the majority of this compound-type alkaloids.

Nitrogen Incorporation

A defining feature of these alkaloids is the incorporation of a nitrogen atom, which is believed to be derived from ethanolamine.[1] This step is catalyzed by a series of enzymes, including aminotransferases and reductases, that act on the diterpene skeleton.[1][7] This incorporation leads to the formation of the initial C20-diterpenoid alkaloid skeletons like atisine and napelline.[7]

Structural Diversification

Following the incorporation of nitrogen, the nascent alkaloid skeleton undergoes a series of extensive modifications, which are responsible for the vast structural diversity observed in this class of compounds. These modifications are primarily catalyzed by:

  • Cytochrome P450 Monooxygenases (CYP450s): This large family of enzymes is responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and rearrangements of the diterpene core.[3][7] The specific CYP450s involved and the sequence of their reactions are key determinants of the final alkaloid structure.

  • Acyltransferases: These enzymes catalyze the addition of acyl groups, such as acetyl and benzoyl groups, to the alkaloid scaffold.[3] The acylation pattern significantly influences the toxicity and pharmacological activity of the final compound.

  • Methyltransferases: The addition of methyl groups to hydroxyl and amine functionalities is another common modification that contributes to the structural diversity and bioactivity of this compound alkaloids.[3]

Quantitative Data on this compound Alkaloid Biosynthesis

The following tables summarize quantitative data related to the accumulation of major this compound alkaloids in different Aconitum species and the expression levels of key biosynthetic genes.

Table 1: Concentration of Major Diterpenoid Alkaloids in Different Aconitum Species and Tissues.

AlkaloidSpeciesTissueConcentration (mg/g)Reference
AconitineAconitum carmichaeliiRaw Lateral Root0.31[7]
MesaconitineAconitum carmichaeliiRaw Lateral Root1.32[7]
HypaconitineAconitum carmichaeliiRaw Lateral Root0.18[7]
BenzoylaconineAconitum carmichaeliiProcessed Lateral Root0.12 - 0.84[7]
BenzoylmesaconineAconitum carmichaeliiProcessed Lateral RootVaries[7]
BenzoylhypaconineAconitum carmichaeliiProcessed Lateral RootVaries[7]
AconitineAconitum kusnezoffiiRaw RootHigh[4]
MesaconitineAconitum kusnezoffiiRaw RootHigh[4]
HypaconitineAconitum kusnezoffiiRaw RootHigh[4]

Table 2: Expression Levels (FPKM) of Candidate Genes in the Diterpenoid Alkaloid Biosynthesis Pathway in Different Tissues of Aconitum carmichaelii.

GenePutative FunctionFlowerBudLeafRootReference
Unigene44898ent-copalyl diphosphate synthase2.83.51.215.7[8]
Unigene44899ent-kaurene synthase1.52.10.810.2[8]
Unigene22345Cytochrome P4500.50.90.325.1[8]
Unigene33456Acyltransferase1.11.80.618.9[8]
Unigene12345Methyltransferase0.91.30.412.5[8]

(FPKM = Fragments Per Kilobase of transcript per Million mapped reads)

Key Experimental Protocols

The elucidation of the this compound alkaloid biosynthetic pathway has been made possible through a combination of modern molecular and analytical techniques. Below are overviews of key experimental protocols.

Protocol 1: Quantification of this compound Alkaloids by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines the general steps for the quantitative analysis of this compound alkaloids in plant material.

  • Sample Preparation:

    • Dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small amount of ammonia to ensure the alkaloids are in their free base form.

    • The extract is then filtered and may be subjected to solid-phase extraction (SPE) for cleanup and enrichment of the alkaloid fraction.

  • HPLC Separation:

    • The separation of individual alkaloids is achieved on a C18 reversed-phase column.

    • A gradient elution is typically employed, using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole or time-of-flight (TOF) instrument, equipped with an electrospray ionization (ESI) source.

    • Detection is performed in positive ion mode, and quantification is achieved using multiple reaction monitoring (MRM) for triple quadrupole instruments or by extracting the ion chromatograms of the protonated molecules for TOF instruments.

    • Quantification is based on a calibration curve generated using authentic standards of the target alkaloids.

Protocol 2: Identification of Candidate Biosynthetic Genes using RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for identifying genes involved in this compound alkaloid biosynthesis through comparative transcriptomics.

  • RNA Extraction and Library Preparation:

    • Total RNA is extracted from different tissues of the Aconitum plant (e.g., roots, leaves, flowers) that exhibit differential accumulation of the target alkaloids.

    • The quality and quantity of the extracted RNA are assessed.

    • mRNA is then enriched and fragmented, followed by the synthesis of a cDNA library.

  • Sequencing:

    • The prepared cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • The raw sequencing reads are quality-controlled and trimmed.

    • The reads are then assembled de novo (if a reference genome is unavailable) or mapped to a reference genome.

    • Gene expression levels are quantified (e.g., as FPKM or TPM).

    • Differential gene expression analysis is performed to identify genes that are significantly upregulated in tissues with high alkaloid accumulation.

    • The differentially expressed genes are then annotated to identify candidate enzymes involved in the biosynthetic pathway (e.g., terpene synthases, CYP450s, acyltransferases).

Visualizing the Biosynthetic Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for gene discovery.

Aconitane_Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP ent-Copalyl Diphosphate Synthase (CPS) Diterpene_Skeletons ent-Kaurene / ent-Atiserene entCPP->Diterpene_Skeletons Kaurene Synthase-Like (KSL) C20_Alkaloid_Skeletons C20-Diterpenoid Alkaloid Skeletons (e.g., Atisine, Napelline) Diterpene_Skeletons->C20_Alkaloid_Skeletons Aminotransferase, Reductase Aconitane_Alkaloids This compound-Type Diterpenoid Alkaloids C20_Alkaloid_Skeletons->Aconitane_Alkaloids CYP450s, Acyltransferases, Methyltransferases

Core biosynthetic pathway of this compound-type diterpenoid alkaloids.

RNA_Seq_Workflow Plant_Tissues Aconitum Tissues (e.g., Root, Leaf) RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Assembly, Annotation, Expression) Sequencing->Data_Analysis Candidate_Genes Candidate Biosynthetic Genes Data_Analysis->Candidate_Genes

Experimental workflow for identifying candidate biosynthetic genes via RNA-Seq.

Conclusion

The biosynthesis of this compound-type diterpenoid alkaloids is a complex and fascinating area of plant secondary metabolism. While significant progress has been made in identifying the key enzymatic players and intermediates, many details of the pathway, particularly the specific sequence of oxidative and other modifications, remain to be fully elucidated. The application of multi-omics approaches, combined with detailed biochemical characterization of the biosynthetic enzymes, will be crucial for a complete understanding of how these potent molecules are assembled in nature. This knowledge will not only advance our fundamental understanding of plant biochemistry but also pave the way for the metabolic engineering of these pathways for the sustainable production of valuable pharmaceuticals.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitane alkaloids, a class of potent neurotoxins primarily found in plants of the Aconitum genus (monkshood or wolfsbane), represent a significant area of pharmacological and toxicological research. These compounds, most notably aconitine and its congeners such as mesaconitine, hypaconitine, and lappaconitine, exert their profound physiological effects primarily through the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth exploration of the pharmacology of this compound neurotoxins, detailing their mechanism of action, structure-activity relationships, and toxicological profiles. Furthermore, this document outlines key experimental protocols for the investigation of these alkaloids and presents visual representations of the critical signaling pathways involved in their activity. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of neurotoxins and the development of novel therapeutics.

Introduction

The genus Aconitum encompasses a variety of plant species that have been utilized in traditional medicine for centuries, particularly in Asia, for their analgesic and anti-inflammatory properties.[1][2] However, the therapeutic window of this compound alkaloids is exceedingly narrow, and improper use can lead to severe and often fatal poisoning.[3] The primary active constituents are diterpenoid alkaloids, which are responsible for both the therapeutic and toxic effects.[1][4] Understanding the intricate pharmacology of these compounds is crucial for mitigating their toxicity and exploring their potential as pharmacological tools or therapeutic leads.

Mechanism of Action

The principal molecular target of this compound neurotoxins is the voltage-gated sodium channel (VGSC), a key protein responsible for the initiation and propagation of action potentials in excitable cells such as neurons, cardiomyocytes, and skeletal muscle cells.[5][6]

Aconitine and related alkaloids bind with high affinity to neurotoxin binding site 2 on the α-subunit of the VGSC.[7][8] This binding event preferentially occurs when the channel is in its open state.[6][9] The interaction with this site leads to a persistent activation of the sodium channel by inhibiting the transition from the open to the inactivated state.[5][10] This results in a sustained influx of sodium ions, leading to a prolonged depolarization of the cell membrane. Consequently, the membrane becomes refractory to further excitation, ultimately leading to a block of nerve conduction and muscle contraction.[2][6]

The persistent depolarization and sodium influx trigger a cascade of downstream events, including the opening of voltage-gated calcium channels and the reversal of the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration.[11][12] This calcium overload is a critical factor in the cardiotoxicity and neurotoxicity of this compound alkaloids, contributing to arrhythmias, neuronal damage, and apoptosis.[11][13][14][15][16]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for various this compound alkaloids, providing a comparative overview of their potency and toxicity.

Table 1: Binding Affinities and Channel Activation

AlkaloidTargetAssayParameterValueReference
AconitineRat brain VGSCsRadioligand BindingKd1.2 µM[7]
AconitineRat synaptosomesNa+/Ca2+ influxEC503 µM[17][18]
High-affinity Aconitum alkaloidsVGSC site 2Radioligand BindingKi~1 µM[17][18]
Low-affinity Aconitum alkaloidsVGSC site 2Radioligand BindingKi~10 µM[17][18]

Table 2: Analgesic and Toxicological Data

AlkaloidSpeciesParameterValueReference
AconitineHumanLethal Dose (oral)~2 mg[6][12]
AconitineMiceLD50 (oral)1 mg/kg[19]
AconitineMiceLD50 (i.v.)0.100 mg/kg[19]
AconitineMiceED50 (analgesia)25 µg/kg[17][18]
HypaconitineMiceLD50 (s.c.)1.9 mg/kg[20]
HypaconitineMiceED50 (analgesia)0.1 mg/kg[20]
HypaconitineMiceIC50 (neuromuscular block)118 nM[20]
High-affinity Aconitum alkaloidsMiceLD5070 µg/kg[17][18]
Low-affinity Aconitum alkaloidsMiceLD5030 mg/kg[17][18]

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings

This protocol is designed to assess the effect of this compound alkaloids on the function of specific VGSC subtypes, such as NaV1.5, expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the target NaV subtype.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH 7.2 with CsOH).

  • This compound alkaloid stock solution (in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture HEK293 cells expressing the target NaV channel on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline sodium currents using a voltage protocol to assess channel activation and inactivation. A typical protocol for activation involves holding the cell at -120 mV and then applying depolarizing steps from -100 mV to +60 mV in 10 mV increments. For steady-state inactivation, a series of prepulses of varying voltages are applied before a test pulse to a depolarizing potential.

  • Perfuse the cell with the external solution containing the desired concentration of the this compound alkaloid.

  • Record sodium currents again using the same voltage protocols to determine the effect of the compound on channel gating.

  • Analyze the data to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and current kinetics.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound alkaloids to neurotoxin binding site 2 of the VGSC.

Materials:

  • Rat brain synaptosomes or membranes prepared from cells expressing the target VGSC.

  • [3H]Batrachotoxinin A 20-α-benzoate ([3H]BTX-B) as the radioligand.

  • Binding buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4.

  • Increasing concentrations of the unlabeled this compound alkaloid for competition binding.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare membrane fractions from rat brain or transfected cells.

  • In a microcentrifuge tube, add the membrane preparation, a fixed concentration of [3H]BTX-B (typically below its Kd), and varying concentrations of the unlabeled this compound alkaloid.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 of the this compound alkaloid, from which the Ki can be calculated.

In Vivo Analgesia Assessment: Hot Plate Test

This is a common method to evaluate the analgesic effects of compounds in rodents.

Materials:

  • Mice or rats.

  • Hot plate apparatus with adjustable temperature.

  • This compound alkaloid solution for injection (e.g., subcutaneous or intraperitoneal).

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes.

  • Set the hot plate temperature to a noxious level (e.g., 55 ± 0.5°C).[5][9][11][17]

  • Gently place the animal on the hot plate and start a timer.[5][9]

  • Observe the animal for signs of pain, such as licking a paw or jumping.[5][9][17]

  • Record the latency (time) to the first pain response.[5] A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[11][17]

  • Administer the this compound alkaloid or vehicle control to the animals.

  • At predetermined time points after administration, repeat the hot plate test to assess the analgesic effect of the compound.

  • An increase in the latency to respond compared to the vehicle control indicates an analgesic effect.

In Vitro Cardiotoxicity Assessment: LDH Release Assay

This assay measures the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, from cardiomyocytes.

Materials:

  • H9c2 rat cardiomyoblasts or primary cardiomyocytes.

  • Cell culture medium and supplements.

  • This compound alkaloid stock solution.

  • LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Seed H9c2 cells in a 96-well plate and allow them to adhere and grow.

  • Treat the cells with various concentrations of the this compound alkaloid for a specified duration (e.g., 24 hours).[21][22]

  • After the incubation period, collect the cell culture supernatant.

  • Follow the instructions of the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant. This typically involves an enzymatic reaction that produces a colored product.

  • Measure the absorbance of the product using a microplate reader.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) to quantify the level of cytotoxicity.[22][23]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound neurotoxins.

Aconitine_Mechanism_of_Action Aconitine This compound Alkaloids (Aconitine, Mesaconitine, etc.) VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Influx Increased Intracellular Ca2+ (Calcium Overload) Depolarization->Ca_Influx Neurotransmitter Altered Neurotransmitter Release Depolarization->Neurotransmitter ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Apoptosis Neuronal/Cardiac Cell Apoptosis Ca_Influx->Apoptosis Toxicity Neurotoxicity & Cardiotoxicity Neurotransmitter->Toxicity ER_Stress->Apoptosis Apoptosis->Toxicity

Caption: Mechanism of this compound Neurotoxicity.

Experimental_Workflow_Analgesia cluster_in_vivo In Vivo Analgesia Model Animal Rodent Model (Mouse/Rat) Compound_Admin Administer this compound Alkaloid or Vehicle Animal->Compound_Admin Hot_Plate Hot Plate Test Compound_Admin->Hot_Plate Data_Collection Measure Response Latency Hot_Plate->Data_Collection Analysis Calculate % Analgesia Data_Collection->Analysis

Caption: Workflow for In Vivo Analgesia Assessment.

Cardiotoxicity_Signaling_Cascade Aconitine Aconitine VGSC Cardiac VGSC (NaV1.5) Aconitine->VGSC Na_Overload Intracellular Na+ Overload VGSC->Na_Overload NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Overload->NCX Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria Apoptosis Cardiomyocyte Apoptosis (Bax/Bcl-2) Ca_Overload->Apoptosis Arrhythmia Arrhythmias Ca_Overload->Arrhythmia ROS Increased ROS Production Mitochondria->ROS ROS->Apoptosis

Caption: Aconitine-Induced Cardiotoxicity Signaling.

Conclusion

This compound alkaloids are a fascinating and formidable class of neurotoxins with a well-defined primary mechanism of action centered on the modulation of voltage-gated sodium channels. Their ability to persistently activate these channels leads to a cascade of cellular events culminating in severe neurotoxicity and cardiotoxicity. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation of these potent compounds. A deeper understanding of their pharmacology is essential for developing effective treatments for aconite poisoning and for harnessing their unique properties for potential therapeutic applications, albeit with extreme caution. The continued application of advanced electrophysiological, biochemical, and in vivo techniques will be paramount in further elucidating the complex biological effects of these remarkable natural products.

References

The Aconitane Enigma: A Technical Guide to its Interaction with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconitane alkaloids, a class of norditerpenoid compounds primarily found in plants of the Aconitum genus, are notorious for their potent cardiotoxicity and neurotoxicity. The primary molecular target of these toxins is the voltage-gated sodium channel (VGSC), a critical component of excitable cell membranes. This technical guide provides an in-depth exploration of the mechanism of action of this compound alkaloids on sodium channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. A thorough understanding of this mechanism is crucial for the development of potential therapeutic interventions for aconitine poisoning and for harnessing the pharmacological potential of less toxic derivatives.

Core Mechanism of Action: Persistent Activation of Sodium Channels

This compound alkaloids, with aconitine being the most studied representative, exert their effects by binding to a specific site on the α-subunit of the voltage-gated sodium channel.[1][2] This binding site, known as neurotoxin binding site 2, is located within the channel pore.[1][2][3] Unlike channel blockers, this compound alkaloids are potent activators.[4][5] They preferentially bind to the open state of the channel, leading to a persistent influx of sodium ions (Na+) into the cell.[4][5] This sustained depolarization has profound effects on cellular excitability.

The primary consequences of this compound binding to sodium channels are:

  • Inhibition of Inactivation: Aconitine and related diester diterpenoid alkaloids (DDAs) suppress the inactivation of the sodium channel, leading to a prolonged open state.[1][3]

  • Shift in Voltage-Dependence of Activation: The threshold for channel activation is shifted to more hyperpolarized (negative) potentials, meaning the channels open at or near the resting membrane potential.[6][7][8] This persistent activation at rest is a key feature of their toxicity.[4]

  • Altered Ion Selectivity: In some cases, aconitine has been shown to alter the ion selectivity of the sodium channel, increasing its permeability to other cations like ammonium (NH4+), potassium (K+), and cesium (Cs+).[6][7]

This cascade of events leads to a massive influx of Na+, causing sustained membrane depolarization. This, in turn, can trigger downstream effects such as the opening of voltage-gated calcium channels and the reversal of the sodium-calcium exchanger (NCX), leading to intracellular calcium overload and subsequent cellular dysfunction and apoptosis.[9][10]

Signaling Pathway of Aconitine-Induced Cellular Toxicity

G Aconitine This compound Alkaloid (e.g., Aconitine) NavChannel Voltage-Gated Sodium Channel (Neurotoxin Site 2) Aconitine->NavChannel Binds to PersistentActivation Persistent Activation & Inhibition of Inactivation NavChannel->PersistentActivation Causes NaInflux Massive Na+ Influx PersistentActivation->NaInflux Depolarization Sustained Membrane Depolarization NaInflux->Depolarization CaChannels Voltage-Gated Ca2+ Channels Open Depolarization->CaChannels NCX Na+/Ca2+ Exchanger (Reverse Mode) Depolarization->NCX CaInflux Increased Intracellular [Ca2+] CaChannels->CaInflux NCX->CaInflux Toxicity Cellular Toxicity (Arrhythmias, Neuronal Damage) CaInflux->Toxicity

Caption: this compound alkaloids bind to and persistently activate sodium channels, leading to cellular toxicity.

Quantitative Data on this compound-Sodium Channel Interactions

The following tables summarize the quantitative data available on the interaction of various this compound alkaloids with different voltage-gated sodium channel subtypes.

Table 1: Binding Affinities of this compound Alkaloids to Sodium Channels

AlkaloidChannel Subtype/PreparationKd / KiExperimental MethodReference
AconitineRat Brain Synaptosomes~1.2 µM (Ki)[3H]-batrachotoxinin-binding assay[11]
AconitineRat Nav1.21.2 µM (Kd)Not Specified[2]
HypaconitineRat Brain Synaptosomes~1.2 µM (Ki)[3H]-batrachotoxinin-binding assay[11]
3-acetylaconitineRat Brain Synaptosomes~1.2 µM (Ki)[3H]-batrachotoxinin-binding assay[11]
LappaconitineRat Brain Synaptosomes11.5 µM (Ki)[3H]-batrachotoxinin-binding assay[11]

Table 2: Electrophysiological Effects of this compound Alkaloids on Sodium Channels

AlkaloidConcentrationChannel Subtype/PreparationEffectQuantitative MeasureReference
Aconitine0.25 - 0.3 mMFrog Skeletal MuscleShift in activation threshold-40 to -50 mV[6][7]
Aconitine0.25 - 0.3 mMFrog Skeletal MuscleShift in steady-state inactivation-20 mV[7]
AconitineNot SpecifiedNeuroblastoma CellsShift in activation threshold-20 mV[8]
Aconitine50 µMRat Brain Type IIA (CHO cells)Shift in activation threshold-40 mV[12]
Aconitine30 - 100 µMHuman Nav1.5Partial Agonist-140 mV holding potential[2]
Aconitine10 µMRat Nav1.2Moderate Inhibition22-30%[13]
Pyroaconitine10 µMRat Nav1.2Significant Inhibition42-57%[13]
Ajacine10 µMRat Nav1.2Significant Inhibition42-57%[13]
Septentriodine10 µMRat Nav1.2Significant Inhibition42-57%[13]
Delectinine10 µMRat Nav1.2Significant Inhibition42-57%[13]

Experimental Protocols for Studying this compound-Sodium Channel Interactions

The primary experimental technique for elucidating the effects of this compound alkaloids on sodium channel function is patch-clamp electrophysiology , particularly in the whole-cell configuration .

Whole-Cell Patch-Clamp Protocol

This protocol allows for the measurement of ionic currents across the entire cell membrane, providing a comprehensive view of the activity of the entire population of sodium channels.

Objective: To record sodium currents from a cell expressing sodium channels before and after the application of an this compound alkaloid.

Materials:

  • Cell Preparation: Cultured cells (e.g., CHO, HEK-293) heterologously expressing a specific sodium channel subtype, or primary cells like neurons or cardiomyocytes.

  • External (Bath) Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution is bubbled with 95% O2/5% CO2 to maintain a pH of 7.4.[14]

  • Internal (Pipette) Solution: A common composition includes (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.[14]

  • Patch-Clamp Rig: Includes a microscope, micromanipulator, amplifier, digitizer, and a computer with data acquisition software.

  • Glass Micropipettes: Pulled to a resistance of 4-8 MΩ.[15]

  • This compound Alkaloid Stock Solution: Dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the external solution.

Procedure:

  • Cell Plating: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass micropipettes and fire-polish the tips. Fill the pipette with the internal solution.

  • Cell Approach: Mount the coverslip in the recording chamber and perfuse with the external solution. Under microscopic guidance, carefully approach a target cell with the micropipette.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recordings: Clamp the cell membrane at a holding potential where most sodium channels are in a closed state (e.g., -90 mV).

  • Data Acquisition: Apply a series of depolarizing voltage steps to elicit sodium currents. Record the resulting currents.

  • Drug Application: Perfuse the recording chamber with the external solution containing the this compound alkaloid.

  • Post-Drug Recording: Repeat the voltage-step protocol to record sodium currents in the presence of the alkaloid.

  • Data Analysis: Analyze the recorded currents to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and current kinetics.

Experimental Workflow: Whole-Cell Patch-Clamp

G Start Start CellPrep Cell Preparation (e.g., CHO cells with Nav1.x) Start->CellPrep Approach Approach Cell in External Solution CellPrep->Approach PipettePrep Prepare Pipette (Internal Solution) PipettePrep->Approach Seal Form Giga-seal Approach->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell RecordControl Record Control Sodium Currents WholeCell->RecordControl ApplyDrug Apply this compound Alkaloid RecordControl->ApplyDrug RecordDrug Record Sodium Currents with Alkaloid ApplyDrug->RecordDrug Analysis Data Analysis RecordDrug->Analysis End End Analysis->End

Caption: Workflow for investigating this compound effects on sodium channels using whole-cell patch-clamp.

Structure-Activity Relationships of this compound Alkaloids

The diverse structures of this compound alkaloids lead to a spectrum of activities at the sodium channel, ranging from potent activation to blockade. The presence and nature of ester groups on the diterpene skeleton are critical determinants of their mechanism of action.[3]

  • Diester Diterpenoid Alkaloids (DDAs): Alkaloids with two ester groups, such as aconitine, are typically potent activators of sodium channels and are highly toxic.[3]

  • Monoester Alkaloids: These are generally less toxic and can act as sodium channel blockers, exhibiting antiarrhythmic and antinociceptive properties.[3] Lappaconitine is an example of an Aconitum alkaloid that acts as a sodium channel blocker.[16]

  • Alkaloids Lacking an Ester Side Chain: These compounds have markedly reduced toxicity and may have different affinities for various sodium channel subtypes.[3]

Logical Relationship: this compound Structure and Sodium Channel Activity

G This compound This compound Alkaloid Core Structure Diester Diester Substitution (e.g., Aconitine) This compound->Diester Monoester Monoester Substitution (e.g., Lappaconitine) This compound->Monoester NoEster No Ester Substitution This compound->NoEster Activator Potent Sodium Channel Activator Diester->Activator Blocker Sodium Channel Blocker Monoester->Blocker LowActivity Low Activity at Neuronal/Cardiac Channels NoEster->LowActivity HighToxicity High Toxicity Activator->HighToxicity LowToxicity Lower Toxicity Blocker->LowToxicity LowActivity->LowToxicity

Caption: Structure-activity relationship of this compound alkaloids at the sodium channel.

Conclusion

The interaction of this compound alkaloids with voltage-gated sodium channels is a complex and multifaceted process. Their ability to lock the channel in an open state through binding to neurotoxin site 2 underlies their profound physiological effects. The detailed quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers in toxicology, pharmacology, and drug development. Future research focusing on the subtle structural differences between various this compound alkaloids and their differential effects on specific sodium channel isoforms will be pivotal in developing targeted therapeutics and mitigating the toxic effects of these potent natural compounds.

References

Toxicological Studies of Aconitum Plant Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aconitum, commonly known as monkshood or wolfsbane, encompasses over 300 species of perennial herbs.[1] For centuries, these plants have been a cornerstone of traditional medicine in various cultures, including Chinese, Indian, and Japanese systems, for treating a range of ailments such as rheumatic fever, joint pain, and certain endocrine disorders.[2][3] However, Aconitum species are notoriously toxic due to the presence of highly potent alkaloids.[1] This dual nature of being both a valuable medicinal source and a potent poison necessitates a thorough understanding of its toxicological profile to ensure safe and effective therapeutic applications.[2]

This technical guide provides a comprehensive overview of the toxicological studies of Aconitum plant extracts. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals by summarizing quantitative toxicological data, detailing experimental protocols, and visualizing key toxicological pathways and workflows. The primary toxic constituents of Aconitum are C19-diterpenoid alkaloids, with diester-diterpene alkaloids (DDAs) such as aconitine, mesaconitine, and hypaconitine being the most toxic.[4][5] The cardiotoxicity and neurotoxicity of these compounds are potentially lethal, making a deep understanding of their mechanisms of action and detoxification crucial.[2]

Quantitative Toxicological Data

The toxicity of Aconitum extracts and their constituent alkaloids has been quantified through various in vivo and in vitro studies. This section summarizes the key data in tabular format for ease of comparison.

Lethal Dose (LD50) Values

The LD50, or the median lethal dose, is a measure of the lethal dose of a toxin that will kill 50% of a test population. The LD50 values for Aconitum alkaloids vary depending on the specific alkaloid, the animal model, and the route of administration.

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
AconitineMouseOral1.0[6]
AconitineMouseOral1.8[7][8]
AconitineMouseIntravenous~0.047[7]
AconitineMouseIntravenous0.100[6]
AconitineMouseIntraperitoneal0.270[6]
AconitineMouseSubcutaneous0.270[6]
AconitineRatIntravenous0.064[6]
MesaconitineMouseOral1.9[8]
HypaconitineMouseOral2.8[8]
LappaconitineMouse-~5.0[9]
Various AlkaloidsMouse->50[9]
In Vitro Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In toxicology, it is often used to indicate the concentration of a substance that is required to inhibit the growth of 50% of a cell population in vitro.

Extract/CompoundCell LineAssayIC50 (µg/mL)Reference
Aconitum heterophyllum phytoniosomesMCF-7MTT Assay43.81[10]
Aconitum heterophyllum phytoniosomesMCF-7Trypan Blue Assay50.46[10]
Ethyl acetate root extract of Aconitum heterophyllumMCF-7MTT Assay54.89[11]
Ethyl acetate root extract of Aconitum heterophyllumMCF-7Trypan Blue Assay67.13[11]
Aconitum heterophyllum phytoniosomes (ethyl acetate)MCF-7MTT Assay41.71[11]
Aconitum heterophyllum phytoniosomes (ethyl acetate)MCF-7Trypan Blue Assay49.36[11]
Effect of Processing on Alkaloid Content

Traditional processing methods, such as boiling, are employed to reduce the toxicity of Aconitum roots. This is achieved through the hydrolysis of highly toxic DDAs into less toxic monoester-diterpenoid alkaloids (MDAs).

Boiling Time (minutes)Aconitine (mg/g)Mesaconitine (mg/g)Hypaconitine (mg/g)Total DDAs (mg/g)Reference
00.311.320.181.81[7]
30Significantly DecreasedSignificantly DecreasedSignificantly Decreased-[7]
60Almost Undetectable---[7]
1800.000.00-0.00[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological assessment of Aconitum plant extracts.

Detoxification of Aconitum Roots by Boiling

This protocol describes a common method for reducing the toxicity of Aconitum roots through boiling, which hydrolyzes the toxic diester-diterpenoid alkaloids.[7]

  • Preparation of Plant Material: Weigh 1 gram of raw, powdered Aconitum root sample.[7]

  • Boiling Procedure: Place the powdered sample in a flask and add 20 mL of distilled water.[7]

  • Bring the mixture to a boil and maintain it for the desired processing time (e.g., 30, 60, 90, 150, 180 minutes).[7]

  • Sample Collection: After the specified boiling time, cool the mixture to room temperature.[7]

  • Post-processing: The resulting decoction can be used for further experiments, or the alkaloid content can be analyzed to determine the extent of detoxification. For analysis, the supernatant can be brought back to the initial volume with distilled water and filtered before injection into an HPLC system.[7]

Extraction and HPLC Analysis of Aconitum Alkaloids

This protocol outlines a general procedure for the extraction and quantification of Aconitum alkaloids using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Accurately weigh 1.0 g of the powdered Aconitum sample into a suitable container.[7]

  • Extraction: Add a defined volume of an appropriate solvent (e.g., 80% ethanol) and perform extraction using a suitable method such as reflux extraction for a specified duration and number of cycles.[12]

  • Filtration and Concentration: Filter the extract and combine the filtrates. Evaporate the solvent under reduced pressure to obtain a concentrated extract.[12]

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to isolate the alkaloids.[6][12]

  • HPLC Analysis:

    • Chromatographic System: Use a C18 column with a gradient elution system.[5]

    • Mobile Phase: A common mobile phase consists of acetonitrile and an ammonium bicarbonate buffer.[5]

    • Detection: Detect the alkaloids at a wavelength of 240 nm.[5]

    • Quantification: Quantify the alkaloids by comparing the peak areas with those of known standards.[5]

In Vivo Acute Toxicity Study in Mice

This protocol describes a typical acute toxicity study in mice to determine the LD50 of an Aconitum extract or isolated alkaloid.

  • Animal Model: Use healthy adult mice of a specific strain, housed under standard laboratory conditions.

  • Dose Preparation: Prepare a series of graded doses of the test substance.

  • Administration: Administer the test substance to different groups of mice via a specific route (e.g., oral gavage, intravenous injection).[6][7]

  • Observation: Observe the animals for signs of toxicity and mortality over a specified period (e.g., 24 hours or longer).

  • Data Analysis: Calculate the LD50 value using appropriate statistical methods.

In Vitro Cytotoxicity Assay (MTT/WST)

This protocol details a colorimetric assay to assess the cytotoxicity of Aconitum extracts or compounds on cultured cells.

  • Cell Seeding: Seed cells (e.g., MCF-7 human breast cancer cells) in a 96-well microplate at a desired density and incubate for 24 hours to allow for attachment.[7][10]

  • Treatment: Prepare serial dilutions of the Aconitum alkaloid extract or pure compound in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test substance. Include a vehicle control and a blank.[7]

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[10]

  • Addition of Reagent: Add the MTT or WST reagent to each well and incubate for a further period to allow for the formation of formazan crystals by viable cells.

  • Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.[7] The absorbance is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The toxicity of Aconitum alkaloids is mediated by their interaction with specific molecular targets, leading to the activation of downstream signaling pathways that result in cellular dysfunction and death.

Mechanism of Aconitine-Induced Cardiotoxicity and Neurotoxicity

The primary mechanism of toxicity for diester-diterpene alkaloids like aconitine is their interaction with voltage-gated sodium channels.[4][13][14] Aconitine binds to site 2 of the alpha-subunit of these channels, inhibiting their inactivation.[4] This leads to a persistent influx of sodium ions, causing prolonged depolarization of excitable membranes in tissues such as the myocardium and neurons.[7][15] This sustained depolarization disrupts normal cellular function, leading to cardiotoxic effects like arrhythmias and neurotoxic symptoms such as paresthesia and paralysis.[7]

G Aconitine Aconitine NaChannel Voltage-Gated Sodium Channel (Site 2) Aconitine->NaChannel Binds to PersistentActivation Persistent Activation & Inhibited Inactivation NaChannel->PersistentActivation Leads to NaInflux Increased Intracellular Na+ Concentration PersistentActivation->NaInflux Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization Cardiotoxicity Cardiotoxicity (Arrhythmias) Depolarization->Cardiotoxicity Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) Depolarization->Neurotoxicity

Aconitine's primary mechanism of toxicity.
Aconitine-Induced Apoptosis Signaling Pathway

In addition to its effects on ion channels, aconitine can induce apoptosis, or programmed cell death, in various cell types, including neuronal and myocardial cells.[14][16][17] One of the key pathways involved is the mitochondria-dependent apoptotic pathway.[17] Aconitine can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[16] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.

G Aconitine Aconitine BaxBcl2 Increased Bax/Bcl-2 Ratio Aconitine->BaxBcl2 Mitochondria Mitochondrial Dysfunction BaxBcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Aconitine-induced mitochondrial apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the typical workflow for assessing the in vitro cytotoxicity of Aconitum extracts.

G Start Start: Cell Culture SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 PrepareExtract Prepare Serial Dilutions of Aconitum Extract Incubate1->PrepareExtract TreatCells Treat Cells with Extract Incubate1->TreatCells PrepareExtract->TreatCells Incubate2 Incubate for 24h TreatCells->Incubate2 AddReagent Add MTT/WST Reagent Incubate2->AddReagent Incubate3 Incubate for 1-4h AddReagent->Incubate3 MeasureAbsorbance Measure Absorbance Incubate3->MeasureAbsorbance AnalyzeData Analyze Data (Calculate IC50) MeasureAbsorbance->AnalyzeData

Workflow for in vitro cytotoxicity testing.

Conclusion

The toxicological profile of Aconitum plant extracts is complex, primarily driven by the presence of potent diester-diterpene alkaloids. While these compounds have therapeutic potential, their narrow therapeutic window necessitates careful study and control. This technical guide has provided a consolidated overview of the quantitative toxicological data, detailed experimental protocols for toxicity assessment, and visualized the key signaling pathways involved in Aconitum toxicity.

For researchers and drug development professionals, a thorough understanding of these aspects is paramount for the safe and effective utilization of Aconitum-derived compounds. Further research is needed to fully elucidate the intricate mechanisms of toxicity and to develop standardized and optimized detoxification processes. By integrating traditional knowledge with modern scientific methodologies, the therapeutic potential of Aconitum can be harnessed while minimizing the risks associated with its inherent toxicity.

References

A Historical Perspective on the Medicinal Use of Aconitane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as aconite, monkshood, or wolfsbane, holds a dual legacy as both a potent poison and a powerful medicine. Its use is deeply rooted in traditional healing practices across Asia and Europe, where practitioners learned to mitigate its extreme toxicity to harness its therapeutic properties. This technical guide provides a comprehensive historical and scientific overview of the medicinal use of Aconitane alkaloids, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Traditional Medicinal Applications: A Global Heritage

The medicinal use of Aconitum species dates back centuries, with significant roles in Traditional Chinese Medicine (TCM), Ayurveda, and European folk medicine.

In Traditional Chinese Medicine (TCM): Aconitum roots, known as Fuzi (processed lateral root) and Chuanwu (processed main root), are considered fundamental herbs. They are primarily used to treat conditions associated with "Yang deficiency," such as severe chills, weak pulse, and joint pain.[1][2][3] TCM practitioners developed elaborate processing methods, collectively known as Paozhi, to reduce the toxicity of the raw plant material. These methods are crucial for the safe clinical application of Aconitum.[1][3]

In Ayurveda: The Indian traditional system of medicine utilizes Aconitum ferox, known as Vatsanabha, for a variety of ailments including fever, joint pain, and digestive issues.[4] Similar to TCM, Ayurveda emphasizes a detoxification process called Shodhana before the herb can be used therapeutically.[4][5]

In European Folk Medicine: Historically, Aconitum napellus was used in Western medicine, primarily as a topical tincture for neuralgia, rheumatism, and sciatica. Its internal use was much more limited due to its high toxicity.[6]

The Chemistry of this compound: A Double-Edged Sword

The pharmacological and toxicological effects of Aconitum are primarily attributed to a class of C19-norditerpenoid alkaloids. The most significant of these are the highly toxic diester-diterpenoid alkaloids (DDAs), including aconitine, mesaconitine, and hypaconitine.[7] Traditional processing methods aim to hydrolyze these DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) like benzoylaconine, benzoylmesaconine, and benzoylhypaconine, and ultimately to non-toxic amine-diterpenoid alkaloids.[7]

Quantitative Data: Toxicity and Therapeutic Windows

The following tables summarize key quantitative data regarding the toxicity and therapeutic use of this compound alkaloids.

Table 1: Toxicity of Major this compound Alkaloids in Mice

AlkaloidAdministration RouteLD50 (mg/kg)
AconitineOral1.8[6]
AconitineIntravenous~0.047[6]
MesaconitineOral1.90[8]
MesaconitineSubcutaneous0.20–0.38[8]
MesaconitineIntraperitoneal0.204 (rat)[8]
MesaconitineIntravenous0.068–0.13[8]
HypaconitineSubcutaneous1.9[1]

Table 2: Alkaloid Content in Raw and Processed Aconitum carmichaeli

SampleAconitine (mg/g)Mesaconitine (mg/g)Hypaconitine (mg/g)Total DDAs (mg/g)
Raw Fu-Zi (SFP-1)0.311.320.181.81
SFP-1 Boiled for 0.5hSignificantly DecreasedSignificantly DecreasedSignificantly Decreased-
SFP-1 Boiled for 1hAlmost Undetectable---
SFP-1 Boiled for 3h0.000.00-0.00

Data adapted from a study on Fu-Zi processing.[9]

Table 3: Traditional Therapeutic Dosages of Processed Aconitum

TraditionPreparationRecommended Daily Dose
TCMHeishunpian7.5-25 g/person [10]
TCMPaofupian15-50 g/person [10]
AyurvedaVatsanabha (post-Shodhana)15-30 mg (powder)

Experimental Protocols

Traditional Detoxification Protocols

A common Paozhi method involves boiling the raw Aconitum roots.

Protocol for Detoxification of Aconitum Roots by Boiling: [6]

  • Preparation of Plant Material: Weigh 1 gram of raw, powdered Aconitum root sample.

  • Boiling Procedure: Place the powdered sample in a flask and add 20 mL of distilled water.

  • Bring the mixture to a boil and maintain it for the desired processing time (e.g., 30, 60, 90, 150, 180 minutes).

  • Sample Collection: After the specified boiling time, cool the mixture to room temperature.

  • Post-processing: The resulting decoction can be used for further experiments, or the alkaloid content can be analyzed to determine the extent of detoxification. For analysis, the supernatant can be brought back to the initial volume with distilled water and filtered before injection into an HPLC system.

Another detailed processing method for Heishun slices is as follows:[11]

  • Soak clean aconite in an edible gallbladder water solution for seven days.

  • Remove the aconite and wash it with clean water until there is no residual gallbladder fluid.

  • Cut the aconite lengthwise into slices of about 0.5 cm thickness.

  • Steam the slices until the center is penetrated.

  • Rinse with clean water for three days, changing the water once a day.

  • Drain the water and use a toner to dye the aconite brown.

  • Heat and steam the dyed aconite until the surface becomes oily and shiny.

  • Spread out the slices to dry or dry at a low temperature (55-65°C).

The Ayurvedic purification of Vatsanabha involves specific media.

Protocol for Vatsanabha Shodhana: [4][5]

  • Cut mature tubers of Aconitum ferox into small pieces.

  • Place the pieces in a cloth pouch (pottali).

  • Immerse the pouch in cow's urine and keep it under the sun for three consecutive days, replacing the urine daily.

  • Alternatively, immerse the pouch in cow's milk or goat's milk and boil for three to six hours.

  • After treatment, wash the pieces with warm water and dry them for therapeutic use.

Analytical Protocols

Protocol for Extraction and HPLC Analysis of Aconitum Alkaloids: [6]

  • Sample Preparation: Accurately weigh 1.0 g of the powdered Aconitum sample into a centrifuge tube.

  • Extraction:

    • Add 1 mL of 30% aqueous ammonia solution and mix for 20 minutes at room temperature.

    • Add 20 mL of ethyl ether and extract in an ultrasonic bath for 10 minutes.

    • Let the sample stand at room temperature for 16 hours, then filter the liquid phase.

    • Repeat the extraction of the residue three more times with ethyl ether.

  • Purification:

    • Pool the filtrates and extract four times with 25 mL of 2% hydrochloric acid each time.

    • Adjust the pH of the aqueous solution to 10 with ammonia solution and extract three times with 25 mL of ethyl ether each time.

  • Final Preparation:

    • Dry the combined ethyl ether extracts over anhydrous sodium sulphate and evaporate to dryness at 40°C.

    • Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and triethylamine buffer).

A Modified RP-HPLC Method: [7][12][13]

  • Column: C18 column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or phosphoric acid with triethylamine, pH 3.0).

  • Gradient Elution Example:

    • 13–18% acetonitrile in 0–20 min

    • 18–21% acetonitrile in 20–40 min

    • 21–22% acetonitrile in 40–45 min

    • 22–70% acetonitrile in 45–50 min

  • Detection: UV at 235 nm or 240 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

A Validated LC-MS/MS Method: [14][15]

  • Sample Preparation: Protein precipitation of plasma samples with methanol.

  • Chromatographic Separation: C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile.

  • Detection: Tandem mass spectrometry with an electrospray ionization (ESI) source in positive ionization and multiple-reaction monitoring (MRM) mode.

Signaling Pathways and Mechanisms of Action

Primary Mechanism: Voltage-Gated Sodium Channels

The primary mechanism of action for this compound alkaloids is their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium, nerves, and muscles.[16][17][18] Aconitine and its analogs bind to site 2 of the alpha-subunit of these channels, causing them to remain in an open state.[19] This leads to a persistent influx of sodium ions, resulting in membrane depolarization and subsequent paralysis of nerve and muscle cells.

G Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to PersistentActivation Persistent Activation VGSC->PersistentActivation Causes NaInflux Continuous Na+ Influx PersistentActivation->NaInflux Leads to Depolarization Membrane Depolarization NaInflux->Depolarization Results in CellularEffects Cellular Effects (Arrhythmia, Paralysis) Depolarization->CellularEffects Induces

Primary Mechanism of Aconitine Action
Downstream Signaling and Secondary Mechanisms

The persistent sodium influx triggers a cascade of downstream events. The depolarization opens voltage-gated calcium channels, leading to an increase in intracellular calcium. This calcium overload can contribute to arrhythmias and trigger apoptosis.[20]

G NaInflux Continuous Na+ Influx Depolarization Membrane Depolarization NaInflux->Depolarization VGCC Voltage-Gated Calcium Channels Depolarization->VGCC Opens CaInflux Increased Intracellular Ca2+ VGCC->CaInflux Allows Arrhythmia Arrhythmia CaInflux->Arrhythmia Apoptosis Apoptosis CaInflux->Apoptosis

Downstream Effects of Sodium Influx
Effects on Neurotransmitter Release

Aconitine-induced depolarization of presynaptic nerve terminals can enhance the release of neurotransmitters, including acetylcholine.[20][21] This can lead to a variety of physiological effects depending on the specific synapse.

G Aconitine Aconitine PresynapticTerminal Presynaptic Terminal Aconitine->PresynapticTerminal VGSC VGSCs PresynapticTerminal->VGSC Depolarization Depolarization VGSC->Depolarization Persistent Activation VGCC VGCCs Depolarization->VGCC Opens CaInflux Ca2+ Influx VGCC->CaInflux NeurotransmitterRelease Neurotransmitter Release (e.g., Acetylcholine) CaInflux->NeurotransmitterRelease Triggers

Mechanism of Aconitine-Induced Neurotransmitter Release
Mitochondria-Mediated Apoptosis

Studies have shown that aconitine can induce apoptosis in cardiac cells through a mitochondria-mediated pathway.[22][23][24] This involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

G Aconitine Aconitine Bcl2 Bcl-2 Aconitine->Bcl2 Downregulates Bax Bax Aconitine->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Release Mitochondrion->CytochromeC CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

Mitochondria-Mediated Apoptosis Pathway

Experimental Workflows

Workflow for Pharmacokinetic Study of this compound Alkaloids in Rats

G AnimalDosing Oral Administration of Aconitum Extract to Rats BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation ProteinPrecipitation Protein Precipitation (e.g., with Methanol) PlasmaSeparation->ProteinPrecipitation LCMS_Analysis LC-MS/MS Analysis ProteinPrecipitation->LCMS_Analysis DataAnalysis Pharmacokinetic Modeling LCMS_Analysis->DataAnalysis

Pharmacokinetic Study Workflow
Workflow for Quality Control of Processed Aconitum

G SampleCollection Collection of Processed Aconitum Sample Grinding Grinding to Powder SampleCollection->Grinding Extraction Alkaloid Extraction Grinding->Extraction HPLC_Analysis HPLC Analysis for DDA and MDA Content Extraction->HPLC_Analysis Comparison Comparison with Pharmacopoeia Standards HPLC_Analysis->Comparison Result Pass/Fail Comparison->Result

Quality Control Workflow

Conclusion and Future Directions

The historical use of Aconitum demonstrates a profound traditional understanding of pharmacology and toxicology. Modern scientific methods have elucidated the chemical basis for both its therapeutic effects and its dangers, primarily centered on the modulation of voltage-gated sodium channels by this compound alkaloids. The development of sophisticated analytical techniques allows for precise quality control, making the safe use of processed Aconitum preparations increasingly feasible.

Future research should focus on further standardizing processing techniques to ensure consistent reduction of toxicity while preserving therapeutic efficacy. A deeper understanding of the synergistic and antagonistic interactions of this compound alkaloids with other phytochemicals in traditional formulations could lead to the development of novel, safer, and more effective therapeutics. Additionally, exploring the full spectrum of their effects on various ion channels and signaling pathways may uncover new therapeutic applications for these historically significant natural products.

References

Methodological & Application

Application Note: Purification of Aconitane Alkaloids by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitane alkaloids, a class of C19-diterpenoid and C20-diterpenoid alkaloids found predominantly in the Aconitum (monkshood, wolfsbane) and Delphinium genera, are of significant interest to the pharmaceutical and traditional medicine sectors. These compounds exhibit a wide range of biological activities, but their therapeutic potential is often overshadowed by their inherent toxicity. The diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hypaconitine, are particularly potent cardiotoxins and neurotoxins. Processing of Aconitum roots can hydrolyze these DDAs into less toxic monoester-diterpenoid alkaloids (MDAs) like benzoylaconine, benzoylmesaconine, and benzoylhypaconine.[1][2] The purification of individual this compound alkaloids is crucial for pharmacological studies, the development of reference standards, and the quality control of herbal preparations.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of these complex natural products. This application note provides a detailed protocol for the purification of this compound alkaloids using preparative reversed-phase HPLC.

Overview of the Purification Strategy

The purification of this compound alkaloids from plant material is a multi-step process that begins with extraction and is followed by one or more chromatographic purification steps. A typical workflow involves:

  • Extraction: Liberation of the alkaloids from the plant matrix.

  • Preliminary Purification: Acid-base extraction or solid-phase extraction (SPE) to enrich the alkaloid fraction and remove bulk impurities.

  • Preparative HPLC: High-resolution separation and isolation of individual alkaloids.

  • Purity Analysis: Analytical HPLC to confirm the purity of the isolated compounds.

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for successful HPLC purification. The following protocol describes a general method for the extraction of this compound alkaloids from Aconitum plant material (e.g., roots).

Materials and Reagents:

  • Dried and powdered Aconitum plant material

  • Methanol or 50% Ethanol[1]

  • Dichloromethane

  • 2% Hydrochloric acid

  • Ammonia solution (28%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

Protocol:

  • Weigh 100 g of dried, powdered Aconitum root material and place it in a large flask.

  • Add 1 L of 70% methanol and extract using an ultrasonic bath for 60 minutes.[3]

  • Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in 500 mL of 2% hydrochloric acid.

  • Transfer the acidic solution to a separatory funnel and wash three times with 250 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.

  • Adjust the pH of the aqueous layer to approximately 10 with ammonia solution.

  • Extract the basic solution three times with 250 mL of dichloromethane. The alkaloids will partition into the organic phase.

  • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to yield the total alkaloid extract.

Preparative HPLC Purification

This protocol outlines the purification of the total alkaloid extract using preparative reversed-phase HPLC.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate or triethylamine phosphate buffer (pH adjusted)

  • Milli-Q water

  • 0.45 µm syringe filters

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 25 mM ammonium bicarbonate in water, pH adjusted to 10.0 with ammonia.[4]

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation: Dissolve the dried total alkaloid extract in the initial mobile phase composition (e.g., 10% acetonitrile) to a concentration of 10-50 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 preparative column (250 x 21.2 mm, 5 µm)

    • Flow Rate: 15-20 mL/min

    • Detection: 235 nm[5]

    • Column Temperature: 30-40 °C

    • Injection Volume: 1-5 mL, depending on sample concentration and column capacity.

    • Gradient Program:

      • 0-10 min: 10-30% B

      • 10-40 min: 30-60% B

      • 40-45 min: 60-90% B

      • 45-50 min: 90% B (wash)

      • 50-60 min: 10% B (re-equilibration) (Note: This is a starting gradient and should be optimized based on an initial analytical HPLC run of the total alkaloid extract.)

  • Fraction Collection: Collect fractions based on the elution of peaks from the chromatogram.

  • Post-Purification Processing: Evaporate the solvent from the collected fractions to obtain the purified alkaloids. The use of a volatile buffer like ammonium bicarbonate facilitates its removal during lyophilization or evaporation.

Purity Analysis by Analytical HPLC

The purity of the isolated fractions should be confirmed using analytical HPLC.

Protocol:

  • HPLC Conditions:

    • Column: C18 analytical column (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min[6]

    • Detection: 235 nm[5]

    • Column Temperature: 35 °C[5]

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and ammonium acetate buffer (40 mM, pH 9.5).[5] For example, an isocratic mobile phase of 46:54 (v/v) acetonitrile:buffer can be used.[5]

  • Analysis: Dissolve a small amount of each purified fraction in the mobile phase and inject it into the analytical HPLC system. A single, sharp peak indicates a high degree of purity.

Data Presentation

The following tables summarize typical HPLC conditions and quantitative data for the analysis and purification of this compound alkaloids.

Table 1: Analytical HPLC Parameters for this compound Alkaloids

ParameterCondition 1Condition 2Condition 3
Column Gemini C18 (250 x 4.6 mm, 5 µm)[5]Alltima RP-C18 (250 x 4.6 mm, 5 µm)[1]Microsorb C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase A 40 mM Ammonium Acetate (pH 9.5)[5]0.1% Phosphoric acid + 0.1% Triethylamine (pH 3.0)[1]25 mM TEA Buffer (pH 3.0)[6]
Mobile Phase B Acetonitrile[5]Acetonitrile[1]Acetonitrile/THF[6]
Elution Mode Isocratic (46:54 B:A)[5]Gradient[1]Gradient[6]
Flow Rate 1.0 mL/min[5]1.0 mL/min[1]1.0 mL/min[6]
Detection 235 nm[5]240 nm[1]238 nm[6]
Temperature 35 °C[5]Room Temperature[1]45 °C[6]

Table 2: Quantitative Performance Data for Analytical Methods

AnalyteLimit of Detection (LOD)RecoveryReference
Aconitine2.64 ng85.63 - 90.94%[6]
Mesaconitine1.58 ng85.63 - 90.94%[6]
Hypaconitine2.75 ng85.63 - 90.94%[6]
Benzoylmesaconine8 ng96.95%[1][7]

Visualizations

Aconitane_Alkaloid_Classification cluster_types Structural Classes cluster_examples Examples Aconitane_Alkaloids This compound Alkaloids DDA Diester-Diterpenoid Alkaloids (DDAs) (Highly Toxic) Aconitane_Alkaloids->DDA MDA Monoester-Diterpenoid Alkaloids (MDAs) (Less Toxic) Aconitane_Alkaloids->MDA AA Amine Alcohol Alkaloids (Low Toxicity) Aconitane_Alkaloids->AA DDA->MDA Hydrolysis Aconitine Aconitine DDA->Aconitine Mesaconitine Mesaconitine DDA->Mesaconitine Hypaconitine Hypaconitine DDA->Hypaconitine MDA->AA Hydrolysis Benzoylaconine Benzoylaconine MDA->Benzoylaconine Benzoylmesaconine Benzoylmesaconine MDA->Benzoylmesaconine Aconine Aconine AA->Aconine

Caption: Classification of this compound alkaloids.

HPLC_Purification_Workflow Start Start: Aconitum Plant Material Extraction Extraction (e.g., 70% Methanol, Ultrasonication) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base_Extraction Total_Alkaloids Total Alkaloid Fraction Acid_Base_Extraction->Total_Alkaloids Prep_HPLC Preparative HPLC (C18 Column, Gradient Elution) Total_Alkaloids->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC (Purity Check) Fraction_Collection->Purity_Analysis Pure_Alkaloids Purified this compound Alkaloids Purity_Analysis->Pure_Alkaloids

Caption: Workflow for HPLC purification of this compound alkaloids.

References

Application Note: Quantitative Analysis of Aconitane Alkaloids by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane alkaloids are a class of highly toxic diterpenoid alkaloids found in plants of the Aconitum genus, commonly known as aconite or wolfsbane. These compounds have been used in traditional medicine for their analgesic and anti-inflammatory properties; however, their narrow therapeutic window necessitates strict quality control and sensitive analytical methods for their quantification.[1] Due to the high toxicity and the close proximity of therapeutic and toxic doses, accurate and reliable determination of this compound alkaloids in various matrices, including herbal preparations, biological fluids, and adulterated food products, is crucial for safety and efficacy.[1]

This application note details a robust and sensitive method for the quantitative analysis of major this compound alkaloids, including aconitine (AC), hypaconitine (HA), and mesaconitine (MA), using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocols provide detailed methodologies for sample preparation from various matrices and optimized LC-MS/MS conditions for achieving low detection limits.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components and enriching the analytes of interest.[2] The appropriate method depends on the sample matrix.

1. Biological Matrices (Plasma, Serum, Urine)

Protein precipitation is a common and straightforward method for biological fluids.[2][3]

  • Protocol: Protein Precipitation

    • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard (e.g., Yohimbine or Psoralen).[3][4]

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[2]

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.[2]

    • Carefully transfer the clear supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Herbal Materials and Powders

A simple extraction followed by dilution is often sufficient for solid samples like spice powders.[5]

  • Protocol: Extraction from Solid Matrices

    • Weigh 1.0 g of the homogenized sample powder into a 50 mL centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., 70% methanol or an acidic solution).[6]

    • Vortex for 1 minute, then sonicate for 30 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The filtered extract can be directly injected or further diluted with the initial mobile phase if high concentrations of alkaloids are expected.[5]

G cluster_sample_prep Sample Preparation Workflow start Sample (Plasma, Herbal Extract, etc.) protein_precipitation Protein Precipitation (for biological fluids) start->protein_precipitation extraction Solvent Extraction (for solid samples) start->extraction centrifuge_ppt Centrifugation protein_precipitation->centrifuge_ppt centrifuge_ext Centrifugation extraction->centrifuge_ext supernatant Collect Supernatant centrifuge_ppt->supernatant filtration Filtration centrifuge_ext->filtration evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection filtration->injection G cluster_lcms_workflow LC-MS/MS Analysis Workflow autosampler Autosampler Injection lc_column LC Separation (C18 Column) autosampler->lc_column esi_source Electrospray Ionization (ESI+) lc_column->esi_source quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 quadrupole2 Q2: Collision Cell (Fragmentation) quadrupole1->quadrupole2 quadrupole3 Q3: Product Ion Selection quadrupole2->quadrupole3 detector Detector quadrupole3->detector data_analysis Data Acquisition and Quantification detector->data_analysis

References

Application Notes and Protocols for Aconitane Alkaloid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction and purification of Aconitane alkaloids from plant sources, primarily from the Aconitum genus. These protocols are intended for laboratory and research settings. Due to the extreme toxicity of this compound alkaloids, all procedures must be conducted with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and performed within a fume hood.[1]

Introduction

This compound alkaloids are a class of C19-norditerpenoid or C20-diterpenoid alkaloids known for their potent biological activities and high toxicity.[1][2] They are broadly classified into three types based on their ester substitutions: diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and non-ester (amino alcohol) alkaloids. The DDAs, such as aconitine, mesaconitine, and hypaconitine, are the most toxic.[2][3] Processing methods, often involving heating or hydrolysis, are traditionally used to convert the highly toxic DDAs into less toxic MDAs, which may retain therapeutic effects.[2][4]

The extraction and purification of these compounds are critical steps for research into their pharmacological properties and for the development of new drugs. The choice of method depends on the target alkaloids, the plant matrix, and the desired scale and purity of the final product.

Data Presentation: Comparison of Extraction and Purification Methods

The following tables summarize quantitative data from various studies on the extraction and purification of this compound alkaloids.

Table 1: Comparison of this compound Alkaloid Extraction Methods

Extraction MethodPlant SpeciesKey ParametersAlkaloid/FractionYield/ContentReference
Dichloromethane ExtractionAconitum karacolicumGround roots damped with 5% aq. NH₃, extracted 8 times over 12h.Crude Alkaloid Extract~0.8-1% of root weight[1][5]
Reflux ExtractionAconitum sinomontanum80% Ethanol, refluxed 3 times for 2h each.Total Alkaloids256 g from 5.0 kg of coarse powder (5.12%)[6]
Pulsed Electric Field (PEF)Aconitum coreanum20 kV/cm, 8 pulses, 1:12 solid-to-solvent ratio (90% ethanol).Guanfu base A (GFA)3.94 mg/g[7]
Ultrasonic-Assisted Extraction (UAE)Aconitum gymnandrum80°C extraction temp, 36h soaking, 30 min extraction.Total Alkaloids0.2674 mg/g[8]
Aqueous Acidic ExtractionAconitum napellus0.37-0.5% Tartaric acid solution, stirred at 50-55°C.AconitineNot specified, but presented as a viable method.[9][10]
Ammoniacal Ether & MethanolAconitum rootsSequential extraction with ammoniacal ether and then methanol.Aconitine AlkaloidsNot specified, but described as reliable for routine analysis.[11]

Table 2: Comparison of this compound Alkaloid Purification Methods

Purification MethodStarting MaterialKey ParametersTarget Alkaloid(s)PurityYield/RecoveryReference
Centrifugal Partition Chromatography (CPC)A. karacolicum extract (80% aconitine)Not specifiedAconitine>96%63%[1][5]
RecrystallizationA. karacolicum extract (80% aconitine)Aprotic solventAconitine>96%Lower than CPC but preferred for scale-up[1][5]
pH-Zone-Refining Counter-Current ChromatographyA. coreanum crude extractSolvent system: Pet-Ether:EtOAc:MeOH:H₂O (5:5:1:9, v/v)Guanfu bases, Atisine96.4-98.9%3.5g crude yielded 1.7g total purified alkaloids[12]
Column Chromatography (Alumina)Aconitum root extractNeutral alumina column, eluted with ethyl acetate-methanol (7:3).Aconitine AlkaloidsSuitable for HPLC analysisNot specified[11]
HPLC (Semi-preparative)A. karacolicum extract (80% aconitine)Reverse-phase C18 columnAconitine>96%Not specified[1][5]

Experimental Protocols

Protocol 1: General Solvent-Based Extraction and Acid-Base Partitioning

This protocol describes a common method for obtaining a crude total alkaloid extract from Aconitum roots, suitable for subsequent purification.[1][6]

Materials:

  • Dried and powdered Aconitum roots

  • Dichloromethane (CH₂Cl₂) or 80% Ethanol

  • 5% Aqueous Ammonia (NH₄OH)

  • 5% Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • 25% Aqueous Ammonia (NH₄OH) or concentrated ammonia water

  • Diethyl ether or Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Large glass beakers, separatory funnels, and filter paper

Procedure:

  • Alkalinization and Initial Extraction:

    • Take 10 kg of ground Aconitum roots and dampen them with a 5% aqueous ammonia solution. Let the mixture stand for 2 hours.[1] This converts alkaloid salts into their free-base form, which is more soluble in organic solvents.

    • Extract the alkalinized plant material with dichloromethane eight times over a 12-hour period (or reflux with 80% ethanol three times, for 2 hours each time).[1][6]

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve/disperse the crude extract in a 5% aqueous solution of sulfuric or hydrochloric acid.[1][6] This converts the free-base alkaloids into their salt form, making them soluble in the aqueous phase.

    • Extract the acidic solution with a non-polar solvent like petroleum ether or diethyl ether to remove neutral and weakly basic impurities (e.g., fats, resins). Discard the organic layer.[1][6]

    • Cool the acidic aqueous solution to 0-4°C and slowly add a 25% aqueous ammonia solution until the pH reaches 9-10.[1][6] This converts the alkaloid salts back to their free-base form, causing them to precipitate or become extractable by an organic solvent.

    • Extract the alkaline aqueous solution four times with diethyl ether or chloroform.[1]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate or magnesium sulfate, then filter.[1]

    • Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

Diagram: General Extraction and Purification Workflow

G P Powdered Plant Material (Aconitum Roots) A Alkalinization (e.g., aq. NH3) P->A  Step 1 E Organic Solvent Extraction (e.g., CH2Cl2, EtOH) A->E  Step 2 F Filtration & Concentration E->F C Crude Extract F->C LLE Acid-Base Liquid-Liquid Extraction C->LLE  Step 3 TA Total Alkaloid Fraction LLE->TA  Step 4 Pur Purification Step(s) TA->Pur CC Column Chromatography (Silica, Alumina) Pur->CC HPLC Preparative HPLC Pur->HPLC CPC CPC / CCC Pur->CPC Rec Recrystallization Pur->Rec PA Purified This compound Alkaloids CC->PA HPLC->PA CPC->PA Rec->PA

Caption: Workflow for this compound alkaloid extraction and purification.

Protocol 2: Purification by Column Chromatography

This protocol is a general guide for purifying the crude total alkaloid extract obtained from Protocol 1.

Materials:

  • Crude total alkaloid extract

  • Silica gel or neutral aluminum oxide (for column chromatography)[1][11]

  • Appropriate solvent system (e.g., Chloroform-Methanol, Ethyl Acetate-Methanol)[1][11]

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

  • UV lamp or staining reagent (e.g., Dragendorff's)

Procedure:

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., aluminum oxide) in the initial, least polar eluting solvent.

    • Pour the slurry into the chromatography column and allow it to pack evenly. Let the excess solvent drain until it reaches the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of the initial eluting solvent (e.g., chloroform).

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system. You can use an isocratic system (constant solvent composition) or a gradient system (gradually increasing solvent polarity, e.g., from 100% chloroform to a chloroform-methanol mixture).[1] A common elution system is ethyl acetate-methanol (7:3).[11]

    • Collect the eluate in fractions using a fraction collector or manually in test tubes.

  • Analysis of Fractions:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp or by staining to identify fractions containing the desired alkaloids.

    • Combine the fractions that contain the pure compound(s).

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions to obtain the purified this compound alkaloid. Further purification by recrystallization or preparative HPLC may be necessary to achieve high purity.[1]

Diagram: Hydrolysis of Diterpenoid Alkaloids

The processing of Aconitum often involves hydrolysis, which reduces the toxicity of the constituent alkaloids. This is a key chemical transformation in the preparation of traditional medicines.[2][4]

G DDA Diester-Diterpenoid Alkaloid (DDA) (e.g., Aconitine) (Highly Toxic) MDA Monoester-Diterpenoid Alkaloid (MDA) (e.g., Benzoylaconine) (Less Toxic) DDA->MDA Hydrolysis (e.g., heat, alkali) AA Amino Alcohol Alkaloid (e.g., Aconine) (Non-toxic) MDA->AA Further Hydrolysis

Caption: Chemical transformation of this compound alkaloids during processing.

References

Application Notes and Protocols for Cell-Based Screening of Aconitane Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane alkaloids, a class of diterpenoid compounds isolated from the Aconitum genus, are recognized for their potent and diverse biological activities. Historically used in traditional medicine, these compounds are now the subject of intense scientific scrutiny for their potential therapeutic applications, as well as their inherent toxicity.[1] Key bioactivities associated with this compound alkaloids include cytotoxic, neurotoxic, cardiotoxic, and anti-inflammatory effects. The primary mechanism of action for many of these effects involves the modulation of voltage-gated sodium channels.[1][2][3][4]

These application notes provide a comprehensive guide to standardized cell-based assays for screening and characterizing the bioactivity of this compound alkaloids. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess the cytotoxic, anti-inflammatory, and apoptotic potential of this important class of natural products.

Data Presentation: Comparative Bioactivity of this compound Alkaloids

The following tables summarize the cytotoxic and anti-inflammatory activities of various this compound alkaloids from published literature, providing a comparative reference for experimental design and data interpretation.

Table 1: Cytotoxicity of this compound Alkaloids in Various Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
AconitineHT22CCK-8908.1[5]
AconitineMCF-7MTT7.58[6]
AconitineMCF-7/ADRMTT7.02[6]
AconitineH9c2CCK-8>100 (at 24h)[7][8]
AC LinoleateMCF-7MTT7.58[6]
AC LinoleateMCF-7/ADRMTT7.02[6]
Compound 23SK-OV-3Not Specified43.78[6]

Table 2: Anti-inflammatory Activity of this compound Alkaloids

CompoundCell LineParameter MeasuredIC50 (µg/mL)Reference
Compound 33RAW264.7IL-6 Production29.60[6]
Compound 34RAW264.7IL-6 Production18.87[6]
Compound 35RAW264.7IL-6 Production25.39[6]
Dexamethasone (Control)RAW264.7IL-6 Production15.36[6]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound alkaloids on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][10][11][12]

Materials:

  • Target cell line (e.g., HT22, MCF-7, H9c2, SH-SY5Y)

  • Complete cell culture medium

  • This compound alkaloid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound alkaloid from the stock solution in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the this compound alkaloid.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 4 hours at 37°C, protected from light.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity Assessment using Griess Assay

Objective: To evaluate the anti-inflammatory potential of this compound alkaloids by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻). In an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The intensity of the color is proportional to the nitrite concentration.[13]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • This compound alkaloid stock solution (in DMSO)

  • Lipopolysaccharide (LPS) solution (1 mg/mL in PBS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14][15]

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 24-well and 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/mL in 1 mL of complete medium per well.[16]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[16]

  • Compound Pre-treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the this compound alkaloid for 1-2 hours.

    • Stimulate the cells with LPS at a final concentration of 1 µg/mL to induce an inflammatory response.[13] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known anti-inflammatory agent).

    • Incubate for an additional 24 hours.[17]

  • Sample Collection:

    • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[13]

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[16]

    • Add 100 µL of the freshly prepared Griess reagent to each well of the 96-well plate containing the supernatants.[16]

    • Incubate at room temperature for 10-15 minutes, protected from light.[14][15]

  • Absorbance Measurement:

    • Measure the absorbance at 540-550 nm using a microplate reader.[14][15][16]

  • Data Analysis:

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition of NO production for each treatment group compared to the LPS-stimulated vehicle control.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if this compound alkaloid-induced cytotoxicity is mediated by apoptosis.

Principle: This flow cytometry-based assay utilizes Annexin V, a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[18][19]

Materials:

  • Target cell line (e.g., H9c2, SH-SY5Y)

  • This compound alkaloid stock solution (in DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentrations of the this compound alkaloid for a specified time (e.g., 24 hours).

    • Include an untreated control group.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells by trypsinization and centrifugation (e.g., at 300 x g for 5 minutes).[20]

    • Wash the cells twice with cold PBS.[20]

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[20]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Sample Preparation for Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Use unstained, single-stained (Annexin V-FITC only and PI only), and untreated stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualization of Signaling Pathways and Workflows

This compound-Induced Cytotoxicity and Apoptosis Workflow

G Experimental Workflow for this compound-Induced Cytotoxicity and Apoptosis cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., H9c2, SH-SY5Y) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment Incubate with this compound (Various concentrations and time points) seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Flow Cytometry (Annexin V/PI Staining for Apoptosis) treatment->flow_cytometry ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Quantification of Apoptotic Cells flow_cytometry->apoptosis_quant

Caption: Workflow for assessing this compound-induced cytotoxicity and apoptosis.

This compound and Anti-inflammatory Response Workflow

G Workflow for Screening Anti-inflammatory Effects of this compound cluster_prep Macrophage Culture cluster_treatment Treatment and Stimulation cluster_assay Nitric Oxide Measurement cluster_analysis Data Analysis raw_cells RAW 264.7 Cell Culture seeding Seeding in 24-well plates raw_cells->seeding pretreatment Pre-treatment with this compound seeding->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation supernatant Collect Supernatant lps_stimulation->supernatant griess_assay Griess Assay supernatant->griess_assay no_quantification Quantify Nitrite Concentration griess_assay->no_quantification inhibition_calc Calculate % Inhibition of NO Production no_quantification->inhibition_calc

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

This compound Alkaloids and NF-κB Signaling Pathway

G Inhibitory Effect of this compound on the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_nuclear Nuclear Translocation and Gene Expression lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nucleus NF-κB Translocation to Nucleus nfkb->nfkb_nucleus ikb_nfkb->nfkb Degradation of IκB releases NF-κB gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nfkb_nucleus->gene_expression Induces This compound This compound Alkaloids This compound->ikk Inhibits This compound->nfkb_nucleus Inhibits G Mechanism of this compound Action on Voltage-Gated Sodium Channels cluster_membrane Cell Membrane vgsc Voltage-Gated Sodium Channel (VGSC) persistent_activation Persistent Activation of VGSC na_ion Na+ na_ion->vgsc Normal Influx This compound This compound This compound->vgsc Binds to open state na_influx Continuous Na+ Influx persistent_activation->na_influx depolarization Prolonged Membrane Depolarization na_influx->depolarization cellular_effects Cellular Effects (Neurotoxicity, Cardiotoxicity) depolarization->cellular_effects

References

Application of Aconitane Alkaloids in Neurobiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane alkaloids, a class of diterpenoid compounds isolated from plants of the Aconitum genus, have garnered significant interest in neurobiology research due to their potent and diverse effects on the nervous system.[1][2] The most extensively studied of these is aconitine, a highly toxic compound that has been utilized as a pharmacological tool to investigate fundamental neuronal processes.[1][3] These alkaloids primarily exert their effects by modulating the function of voltage-gated sodium channels (VGSCs), leading to a cascade of downstream events that impact neuronal excitability, neurotransmitter release, and cell viability.[1][4][5] This document provides detailed application notes and experimental protocols for the use of this compound alkaloids in neurobiological research.

Key Applications in Neurobiology

  • Probing Voltage-Gated Sodium Channel Function: Aconitine is a well-characterized activator of VGSCs. It binds to site 2 of the channel's alpha-subunit, suppressing its inactivation and causing persistent channel activation.[1][3][5] This property makes it an invaluable tool for studying the kinetics, pharmacology, and physiological roles of these channels in various neuronal preparations.

  • Modeling Neurotoxicity and Excitotoxicity: The persistent depolarization induced by aconitine leads to excessive neuronal firing, an influx of Ca2+, and the release of excitatory neurotransmitters, creating a state of excitotoxicity that can be used to model neurodegenerative conditions.[6][7] Studies have shown that aconitine can induce neuronal apoptosis through pathways involving oxidative stress and the Bax/Bcl-2 family of proteins.[6][8]

  • Investigating Neurotransmitter Release Mechanisms: By inducing membrane depolarization, this compound alkaloids can be used to stimulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate.[7][8][9][10] This allows for the investigation of the molecular machinery underlying neurotransmitter release and its modulation.

  • Studying Pain and Analgesia: Some Aconitum alkaloids have demonstrated analgesic properties, and their mechanisms of action are being explored in pain research.[1][2] These effects are thought to be mediated, in part, by their interaction with VGSCs in pain-sensing neurons.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the neurobiological effects of this compound alkaloids.

Table 1: Effects of Aconitine on Ion Channels

ParameterPreparationAconitine ConcentrationEffectReference
Voltage-gated Sodium Channel (VGSC) ActivationNeuroblastoma cellsNot specifiedShifts voltage dependence of activation by ~20 mV towards more negative potentials[11]
Single VGSC Conductance (Normal)Neuroblastoma cells0.1 mmol/L15.5 pS[12]
Single VGSC Conductance (Modified)Neuroblastoma cells0.1 mmol/L2.8 pS (with altered ion selectivity)[12]
HERG K+ Channel Blockade (IC50)Xenopus laevis oocytes1.801 ± 0.332 µMConcentration-dependent blockade[13]
Kv1.5 K+ Channel Blockade (IC50)Xenopus laevis oocytes0.796 ± 0.123 µMConcentration-dependent blockade[13]

Table 2: Aconitine Concentrations Used in Cellular and Tissue Models

Experimental ModelAconitine Concentration(s)Observed Effect(s)Reference(s)
Rat phrenic nerve-diaphragm6, 20, 60 µMIncreased frequency of miniature end-plate potentials (MEPPs)[9]
HT22 cells100 - 2000 µmol/LDecreased cell viability (MTT assay)[6]
Cerebral cortex neuron cells (neonatal SD rats)2% (maximal toxicity)Morphological changes, altered ion concentrations, decreased Na+-K+-ATPase activity[7]
PC12 cells0.5, 1.5, 2.5 mg/kg (in vivo equivalent)Decreased cell viability, increased apoptosis[14]
SH-SY5Y cells1 µMIncreased intracellular and extracellular dopamine levels[10]

Signaling Pathways Modulated by this compound Alkaloids

This compound alkaloids have been shown to influence several key signaling pathways in neuronal cells.

Aconitine-Induced Neurotoxicity Pathway

This pathway illustrates how aconitine, through the persistent activation of voltage-gated sodium channels, leads to an increase in intracellular calcium, triggering excitotoxicity, oxidative stress, and ultimately, apoptosis.

Aconitine_Neurotoxicity Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Activates Depolarization Persistent Membrane Depolarization VGSC->Depolarization Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Excitotoxicity Excitotoxicity (e.g., Glutamate Release) Ca_Influx->Excitotoxicity Oxidative_Stress Oxidative Stress (ROS Production) Ca_Influx->Oxidative_Stress Apoptosis Apoptosis Excitotoxicity->Apoptosis Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Bax_Bcl2->Apoptosis

Aconitine-induced neurotoxicity signaling cascade.
This compound Alkaloid-Mediated Nrf2 Signaling

Certain Aconitum alkaloids can activate the Nrf2 signaling pathway, which is involved in the cellular stress response.

Aconitane_Nrf2_Pathway Aconitum_Alkaloids Aconitum Alkaloids Nrf2_Activation Nrf2 Activation Aconitum_Alkaloids->Nrf2_Activation Nrf2_Translocation Nrf2 Translocation to Nucleus Nrf2_Activation->Nrf2_Translocation ARE Antioxidant Response Element (ARE) Nrf2_Translocation->ARE Binds to Gene_Expression Increased Expression of MRP2 and BCRP ARE->Gene_Expression

Activation of the Nrf2 pathway by Aconitum alkaloids.

Experimental Protocols

Protocol 1: Induction of Neurotoxicity in Cultured Neurons

This protocol describes a general procedure for inducing neurotoxicity in primary cortical neurons or neuronal cell lines (e.g., HT22, PC12) using aconitine.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line

  • Neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Aconitine stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Plating:

    • Plate neurons at an appropriate density in a 96-well plate (e.g., 1 x 10^4 to 5 x 10^4 cells/well).

    • Allow cells to adhere and differentiate for at least 24-48 hours (for cell lines) or 5-7 days (for primary neurons).

  • Aconitine Treatment:

    • Prepare serial dilutions of aconitine in culture medium from the stock solution to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

    • Carefully remove the old medium from the wells and replace it with the aconitine-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest aconitine concentration).

    • Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • Assessment of Cell Viability (MTT Assay):

    • Following incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature with gentle shaking.

    • Measure the absorbance at 570 nm using a multi-well plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Neurotoxicity Assay

Neurotoxicity_Workflow Start Start: Plate Neuronal Cells Incubate_Adhere Incubate for Adherence and Differentiation Start->Incubate_Adhere Prepare_Aconitine Prepare Aconitine Dilutions and Vehicle Control Incubate_Adhere->Prepare_Aconitine Treat_Cells Treat Cells with Aconitine Prepare_Aconitine->Treat_Cells Incubate_Treatment Incubate for 24 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze Analyze Data and Calculate Cell Viability Measure_Absorbance->Analyze

Workflow for assessing aconitine-induced neurotoxicity.
Protocol 2: Electrophysiological Recording of Aconitine Effects on Voltage-Gated Sodium Channels

This protocol provides a general outline for using the patch-clamp technique to record the effects of aconitine on VGSCs in cultured neurons or neuroblastoma cells.

Materials:

  • Cultured neurons or neuroblastoma cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Na2-ATP (pH 7.2)

  • Aconitine stock solution

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips suitable for patch-clamp recording.

    • Allow sufficient time for adherence and growth.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Record baseline VGSC currents by applying a series of depolarizing voltage steps from a holding potential of -80 mV.

    • Perfuse the external solution containing the desired concentration of aconitine onto the cell.

    • Continuously record VGSC currents to observe the time course of aconitine's effects. This will typically manifest as a slowing or removal of inactivation and a shift in the voltage-dependence of activation.

    • After a steady-state effect is reached, record a new set of current-voltage relationships.

    • Wash out the aconitine by perfusing with the control external solution to assess the reversibility of the effects.

  • Data Analysis:

    • Analyze the recorded currents to determine changes in peak current amplitude, inactivation kinetics, and the voltage-dependence of activation and inactivation.

    • Construct current-voltage (I-V) curves and conductance-voltage (G-V) curves before and after aconitine application.

Concluding Remarks

This compound alkaloids, particularly aconitine, are powerful tools for neurobiological research. Their well-defined mechanism of action on voltage-gated sodium channels allows for the precise manipulation of neuronal excitability. Researchers using these compounds should be aware of their high toxicity and take appropriate safety precautions. The protocols and data provided here serve as a guide for the application of this compound alkaloids in investigating a wide range of neurobiological questions, from fundamental ion channel biophysics to the complex mechanisms of neurotoxicity.

References

Application Notes and Protocols for Aconitane-Based Probes in Ion Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing aconitane-based compounds as probes to investigate the function of various ion channels. This document includes detailed quantitative data, experimental protocols for key electrophysiological techniques, and visualizations of the associated signaling pathways.

Introduction to this compound-Based Probes

This compound alkaloids, derived from plants of the Aconitum genus, are potent modulators of voltage-gated ion channels.[1] Their primary mechanism of action involves binding to neurotoxin binding site 2 on the alpha-subunit of voltage-gated sodium channels (Nav), leading to their persistent activation.[1][2] This action disrupts normal cellular excitability and ion homeostasis. Depending on the specific alkaloid and its concentration, both activation and blockade of different ion channels can be observed, making them valuable pharmacological tools for dissecting ion channel function and validating them as therapeutic targets.[1][3]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound and its derivatives on various ion channels, providing a basis for experimental design and comparison.

Table 1: this compound Effects on Voltage-Gated Sodium Channels (Nav)

CompoundChannel SubtypePreparationMethodEffectKey ParametersReference(s)
AconitineRat Brain Type IIA (Nav1.2)CHO CellsWhole-cell patch clampShifts activation threshold by ~-40 mV-[4]
AconitineGeneral NavSynaptosomesRadioligand bindingBinds to site 2High affinity Ki: ~1 µM; Low affinity Ki: ~10 µM[1]
AconitineGeneral NavSynaptosomesIon flux assayIncreases intracellular Na+ and Ca2+EC50: 3 µM (high affinity group)[1]
AconitineNeuroblastoma cellsSingle-channel patch clampModifies channel conductanceNormal amplitude conductance: 15.5 pS; Low amplitude conductance: 2.8 pS[5]
AconitineFrog skeletal muscleVoltage clampShifts activation and inactivationActivation shift: -40 to -50 mV; Inactivation shift: ~-20 mV[6]

Table 2: Aconitine Effects on Voltage-Gated Potassium Channels (Kv)

CompoundChannel SubtypePreparationMethodEffectIC50Reference(s)
AconitinehERG (Kv11.1)Xenopus laevis oocytesTwo-microelectrode voltage clampOpen-channel blockade1.801 ± 0.332 µM[3]
AconitineKv1.5Xenopus laevis oocytesTwo-microelectrode voltage clampOpen-state blockade0.796 ± 0.123 µM[3]

Table 3: Aconitine Effects on Calcium Channels (Cav)

CompoundChannel SubtypePreparationMethodEffectKey ParametersReference(s)
AconitineL-type Ca2+ channelsRat ventricular myocytesWhole-cell patch clampIncreased ICa-L densityFrom 12.77 ± 3.12 pA/pF to 18.98 ± 3.89 pA/pF at 1 µM[7]
AconitineTRPV2H9c2 cardiomyocytesCa2+ imagingInduces Ca2+ influxDose-dependent[8]

Table 4: Toxicological Data for Aconitine

OrganismRoute of AdministrationParameterValueReference(s)
MiceOralLD501.8 mg/kg[9]
MiceIntraperitonealLD500.308 mg/kg[9]
HumansOralLethal Dose~1-2 mg[9]
MiceNot specifiedED50 (antinociceptive)25 µg/kg (high affinity group)[1]
MiceNot specifiedLD5070 µg/kg (high affinity group)[1]

Signaling Pathways and Mechanisms of Action

Aconitine's modulation of ion channels initiates a cascade of intracellular signaling events, particularly in cardiomyocytes, often leading to apoptosis. The following diagrams illustrate these pathways.

Aconitine_Sodium_Channel_Modulation Aconitine Aconitine Nav_Channel Voltage-Gated Sodium Channel (Site 2) Aconitine->Nav_Channel Binds to Persistent_Activation Persistent Channel Activation Nav_Channel->Persistent_Activation Causes Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Cellular_Effects Altered Cellular Excitability Membrane_Depolarization->Cellular_Effects

Aconitine's primary action on voltage-gated sodium channels.

Aconitine_Cardiac_Toxicity_Pathway cluster_0 Aconitine-Induced Cellular Stress cluster_1 Downstream Signaling Cascades Aconitine Aconitine Nav_Activation Persistent Na+ Channel Activation Aconitine->Nav_Activation Na_Overload Intracellular Na+ Overload Nav_Activation->Na_Overload Ca_Overload Intracellular Ca2+ Overload Na_Overload->Ca_Overload via NCX reversal ROS_Production Increased ROS Production Ca_Overload->ROS_Production NLRP3 NLRP3 Inflammasome Activation Ca_Overload->NLRP3 p38_MAPK p38 MAPK Activation ROS_Production->p38_MAPK Apoptosis Cardiomyocyte Apoptosis p38_MAPK->Apoptosis NLRP3->Apoptosis

Signaling cascade leading to cardiotoxicity induced by aconitine.

Experimental Protocols

The following are detailed protocols for studying the effects of this compound-based probes on ion channel function using standard electrophysiological techniques.

Protocol 1: Whole-Cell Patch Clamp Recording of Aconitine Effects on Nav Channels

This protocol is designed for recording sodium currents from cultured cells (e.g., HEK293 cells expressing a specific Nav subtype or neuroblastoma cells) in the whole-cell configuration.

Materials:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Osmolarity adjusted to ~310 mOsm/L, pH 7.4 when bubbled with 95% O2 / 5% CO2.[10]

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Osmolarity adjusted to ~290 mOsm/L, pH 7.2 with KOH.[10]

  • Aconitine stock solution (e.g., 10 mM in DMSO).

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette pulling.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes to a resistance of 3-7 MΩ when filled with the internal solution.[11]

  • Solution Preparation: Prepare fresh external and internal solutions. Add aconitine to the external solution to achieve the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be <0.1%.

  • Seal Formation: Place a coverslip with cells in the recording chamber and perfuse with external solution. Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage-Clamp Protocol for Activation:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms).

    • Record the resulting currents.

  • Voltage-Clamp Protocol for Inactivation:

    • Hold the cell at -120 mV.

    • Apply a 500 ms conditioning prepulse to various potentials (e.g., from -140 mV to 0 mV in 10 mV steps).

    • Immediately follow with a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV) for 50 ms.[4]

    • Record the currents during the test pulse.

  • Data Analysis:

    • Measure the peak inward current at each voltage step to construct a current-voltage (I-V) relationship for activation.

    • Convert current to conductance (G = I / (Vm - Vrev)) and plot G/Gmax against voltage. Fit with a Boltzmann function to determine the half-activation voltage (V1/2) and slope factor (k).

    • Plot the normalized peak current from the inactivation protocol against the prepulse potential. Fit with a Boltzmann function to determine the half-inactivation voltage (V1/2) and slope factor (k).

    • Compare these parameters before and after the application of aconitine.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation Start->Cell_Prep Pipette_Prep Pipette Fabrication Cell_Prep->Pipette_Prep Solution_Prep Prepare Solutions (with/without Aconitine) Pipette_Prep->Solution_Prep Seal_Formation Form Gigaohm Seal Solution_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocols (Activation/Inactivation) Whole_Cell->Voltage_Protocol Data_Acquisition Record Ionic Currents Voltage_Protocol->Data_Acquisition Data_Analysis Analyze Data (I-V, G-V curves) Data_Acquisition->Data_Analysis End End Data_Analysis->End

General workflow for whole-cell patch clamp experiments.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus laevis Oocytes

This protocol is suitable for studying the effects of this compound on ion channels expressed in Xenopus oocytes, such as Kv channels.

Materials:

  • Xenopus laevis oocytes.

  • cRNA of the ion channel of interest.

  • ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.6.

  • Recording Solution: ND96 or a solution with specific ion concentrations relevant to the channel being studied.

  • Aconitine stock solution.

  • TEVC setup with amplifier, microelectrodes, and data acquisition system.

  • Microinjector.

Procedure:

  • Oocyte Preparation and cRNA Injection: Harvest and defolliculate oocytes. Inject each oocyte with cRNA encoding the ion channel of interest and incubate for 2-7 days at 16-18°C.

  • Electrode Preparation: Pull glass microelectrodes to a resistance of 0.5-5 MΩ and fill with 3 M KCl.[12]

  • Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the voltage and current electrodes.

  • Voltage-Clamp Protocol:

    • Clamp the oocyte at a holding potential of -80 mV.

    • Apply depolarizing voltage steps to activate the channels (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).

    • Record the resulting outward currents.

  • Aconitine Application: Perfuse the oocyte with the recording solution containing the desired concentration of aconitine and repeat the voltage-clamp protocol.

  • Data Analysis:

    • Measure the steady-state or peak outward current at each voltage step.

    • Construct I-V curves before and after aconitine application.

    • To determine the IC50, apply a series of aconitine concentrations and measure the inhibition of the current at a specific voltage. Plot the percentage of inhibition against the logarithm of the aconitine concentration and fit with a dose-response curve.

TEVC_Workflow Start Start Oocyte_Prep Oocyte Preparation and cRNA Injection Start->Oocyte_Prep Electrode_Prep Electrode Preparation Oocyte_Prep->Electrode_Prep Oocyte_Impale Impale Oocyte with Two Electrodes Electrode_Prep->Oocyte_Impale Baseline_Record Record Baseline Currents (Voltage-Clamp Protocol) Oocyte_Impale->Baseline_Record Aconitine_App Apply Aconitine Baseline_Record->Aconitine_App Post_Drug_Record Record Currents in Presence of Aconitine Aconitine_App->Post_Drug_Record Data_Analysis Data Analysis (I-V, IC50) Post_Drug_Record->Data_Analysis End End Data_Analysis->End

Workflow for two-electrode voltage clamp experiments in Xenopus oocytes.
Protocol 3: Synthesis and Application of a Fluorescent this compound Probe (Hypothetical)

As the synthesis of fluorescently labeled this compound probes is not well-documented in the available literature, this protocol is a hypothetical procedure based on common bioconjugation techniques. This would require a derivative of aconitine with a reactive group suitable for conjugation with a fluorescent dye.

Part 1: Synthesis of a Fluorescent this compound Probe

  • Modification of Aconitine: Introduce a linker with a reactive functional group (e.g., an amine or a carboxyl group) at a position on the this compound scaffold that is not critical for its binding to the ion channel. This would likely require multi-step organic synthesis.

  • Conjugation to a Fluorophore: React the modified aconitine with an amine-reactive or carboxyl-reactive fluorescent dye (e.g., an NHS ester or a carbodiimide-activated dye).

  • Purification: Purify the fluorescent this compound probe using techniques such as HPLC.

Part 2: Live-Cell Imaging

  • Cell Culture: Plate cells expressing the ion channel of interest on glass-bottom dishes.

  • Probe Loading: Incubate the cells with the fluorescent this compound probe in a suitable buffer (e.g., HBSS) at 37°C for a specified time (e.g., 15-30 minutes).

  • Washing: Wash the cells with fresh buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope (e.g., confocal or TIRF) with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Co-localization (Optional): To confirm the probe is labeling the ion channel of interest, co-stain with an antibody against an extracellular epitope of the channel or co-express a fluorescently tagged version of the channel.

Conclusion

This compound-based compounds are powerful tools for investigating the function and pharmacology of ion channels. The data and protocols provided in these application notes offer a starting point for researchers to design and execute experiments aimed at understanding the intricate roles of ion channels in cellular physiology and disease. Careful consideration of the specific experimental system and appropriate controls are essential for obtaining reliable and interpretable results.

References

Application Notes and Protocols for the Analytical Determination of Aconitane Alkaloids in Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane alkaloids are a class of highly toxic diterpenoid alkaloids found in plants of the Aconitum species, which are commonly used in traditional herbal medicine. Due to their narrow therapeutic window, the accurate and sensitive detection of these compounds is crucial for ensuring the safety and efficacy of herbal preparations. This document provides detailed application notes and experimental protocols for the analysis of major this compound alkaloids, including aconitine (A), mesaconitine (MA), and hypaconitine (HA), in herbal matrices. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Analytical Techniques: An Overview

The choice of analytical technique for this compound alkaloid detection depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is a widely used method for the quantification of these alkaloids.[1][2][3] For higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization of the analytes.[7][8] High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable tool for fingerprinting and screening purposes.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used in the determination of this compound alkaloids.

Table 1: Performance of LC-MS Methods for this compound Alkaloid Analysis

AnalyteMethodLLOQ (ng/mL)LOD (ng/mL)Recovery (%)Reference
Mesaconitine (MA)UPLC-ESI-MS1.41-99.7 - 101.7[6]
Aconitine (AC)UPLC-ESI-MS1.20-99.7 - 101.7[6]
Hypaconitine (HA)UPLC-ESI-MS1.92-99.7 - 101.7[6]
Benzoylmesaconine (BMA)UPLC-ESI-MS4.28-99.7 - 101.7[6]
Benzoylaconine (BAC)UPLC-ESI-MS1.99-99.7 - 101.7[6]
Benzoylhypaconine (BHA)UPLC-ESI-MS2.02-99.7 - 101.7[6]
10 AconitinesHPLC-MS< 0.095< 0.032-[5][11]
Aconitine (AC)RRLC-MS/MS0.050.017-[4]
Mesaconitine (MA)RRLC-MS/MS0.020.007-[4]
Hypaconitine (HA)RRLC-MS/MS0.0070.0023-[4]
6 Aconitum AlkaloidsLC-MS/MS-0.55 - 1.5 ng/g±30%[12][13]
Aconitines & MetabolitesLC-MS/MS0.12 - 1.150.04 - 0.38-[14]

Table 2: Performance of HPLC Methods for this compound Alkaloid Analysis

AnalyteMethodLinearity Range (μg/mL)Correlation Coefficient (R²)Reference
Aconitine, Mesaconitine, HypaconitineRP-LC-UV0.5 - 200-[15]
AconitineHPLC-DAD0.05 - 1.625 (μg injected)0.9994[3]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Alkaloid Analysis from Herbal Material

This protocol describes a general procedure for the extraction of this compound alkaloids from powdered herbal samples.

Materials:

  • Powdered herbal material (passed through a 0.45 mm sieve)

  • 10% Ammonia solution

  • Diethyl ether or Ethyl acetate

  • Acetonitrile (ACN)

  • Triethylamine (TEA) buffer (pH 3.0, 25 mM) or 0.1% Acetic acid

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Accurately weigh 1.0 g of the pulverized and dried (55°C for 6-7 hours) herbal powder into a 50 mL centrifuge tube.[16]

  • Add 1 mL of 10% ammonia solution and vortex for 1 minute.[15] Let the mixture stand for 20 minutes at room temperature.[16]

  • Add 25 mL of diethyl ether and extract in an ultrasonic bath for 30 minutes.[15][16]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[15]

  • Carefully decant the supernatant (diethyl ether layer) into a clean tube.

  • Repeat the extraction process (steps 3-5) twice more with 10 mL of diethyl ether for 30 and 10 minutes, respectively.[15]

  • Combine all the diethyl ether extracts and evaporate to dryness at 40°C under a stream of nitrogen.[15]

  • Reconstitute the dried residue in a suitable solvent for analysis (e.g., 5 mL of acetonitrile-0.1% acetic acid (1+1) for LC-MS or ACN-TEA buffer (75:25, v/v) for HPLC).[15][16]

  • Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the analytical instrument.

G cluster_sample_prep Sample Preparation Workflow start Weigh 1.0g Herbal Powder add_ammonia Add 1 mL 10% Ammonia & Vortex start->add_ammonia stand Stand for 20 min add_ammonia->stand add_ether Add 25 mL Diethyl Ether & Sonicate stand->add_ether centrifuge Centrifuge (4000 rpm, 10 min) add_ether->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction (2x with 10 mL Ether) collect_supernatant->repeat_extraction combine_extracts Combine Extracts repeat_extraction->combine_extracts evaporate Evaporate to Dryness combine_extracts->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter end Ready for Analysis filter->end

Caption: General workflow for the extraction of this compound alkaloids from herbal materials.

Protocol 2: HPLC-DAD Analysis of this compound Alkaloids

This protocol is suitable for the quantitative determination of aconitine, mesaconitine, and hypaconitine.

Instrumentation:

  • Agilent/HP 1090 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).[16]

  • Analytical Column: Microsorb C18 (25 cm × 4.6 mm i.d., 5 µm) or equivalent.[16]

  • Guard Column: Econosphere C18, 5 µm.[16]

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN), Triethylamine (TEA) buffer (pH 3.0; 25 mM), and Tetrahydrofuran (THF).[16] The exact gradient program should be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 45°C.[16]

  • Detection Wavelength: 238 nm.[16]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of aconitine, mesaconitine, and hypaconitine in the mobile phase.

  • Prepare sample solutions as described in Protocol 1.

  • Set up the HPLC system with the specified chromatographic conditions.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the this compound alkaloids in the samples by comparing their retention times and UV spectra with those of the standards and using the calibration curve.

Protocol 3: LC-MS/MS Analysis of this compound Alkaloids

This protocol provides a highly sensitive and selective method for the determination of this compound alkaloids.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., QTRAP 6500+ or equivalent).[12][13]

  • Analytical Column: Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or equivalent.[4]

  • Column Temperature: 45°C.[4]

Chromatographic and MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[16]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transitions for each analyte need to be optimized.

  • Source Parameters:

    • Ionspray Voltage: 5000 V[15]

    • Temperature: 350°C[15]

    • Curtain Gas: 8[15]

    • Nebulizer Gas: 15[15]

Procedure:

  • Optimize the MS parameters (e.g., declustering potential, collision energy) for each this compound alkaloid by infusing standard solutions.

  • Develop an MRM method with at least two transitions per analyte for quantification and confirmation.

  • Prepare calibration standards and quality control samples.

  • Prepare sample solutions as described in Protocol 1.

  • Inject the standards and samples into the LC-MS/MS system.

  • Process the data using the instrument's software to quantify the analytes.

G cluster_analytical_workflow Analytical Technique Workflow cluster_hplc HPLC-DAD cluster_lcms LC-MS/MS cluster_gcms GC-MS sample Prepared Sample (Protocol 1) hplc_instrument HPLC System sample->hplc_instrument lcms_instrument UPLC-MS/MS System sample->lcms_instrument gcms_derivatization Derivatization (TMS) sample->gcms_derivatization hplc_separation C18 Column Separation hplc_instrument->hplc_separation hplc_detection DAD Detection (238 nm) hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant lcms_separation C18 Column Separation lcms_instrument->lcms_separation lcms_ionization ESI+ Ionization lcms_separation->lcms_ionization lcms_detection MRM Detection lcms_ionization->lcms_detection lcms_quant Quantification & Confirmation lcms_detection->lcms_quant gcms_instrument GC-MS System gcms_derivatization->gcms_instrument gcms_separation Capillary Column Separation gcms_instrument->gcms_separation gcms_detection MS Detection (SIM) gcms_separation->gcms_detection gcms_quant Quantification gcms_detection->gcms_quant

Caption: Overview of analytical workflows for this compound alkaloid detection.

Protocol 4: GC-MS Analysis of this compound Alkaloids

This protocol is suitable for the analysis of this compound alkaloids after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., JEOL DX303 GC-MS system).[17]

  • Analytical Column: DB-5 fused-silica capillary column (15 m x 0.25 mm i.d.).[17]

Derivatization:

  • The dried extract is derivatized using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[17]

GC-MS Conditions:

  • Injector Temperature: 320°C.[17]

  • Oven Temperature Program: Initial temperature of 250°C for 1 min, then ramped to 320°C at 16°C/min.[17]

  • Carrier Gas: Helium.[17]

  • Ionization Energy: 70 eV.[17]

  • Detection Mode: Selected Ion Monitoring (SIM). The specific ions to be monitored depend on the TMS derivatives of the target alkaloids. For example, for the TMS derivative of aconitine, the base peak ion at m/z 584.3 can be monitored.[17]

Procedure:

  • Prepare sample extracts as described in Protocol 1 and evaporate to dryness.

  • Perform the derivatization reaction.

  • Inject the derivatized sample into the GC-MS system.

  • Acquire data in SIM mode.

  • Quantify the analytes using a calibration curve prepared from derivatized standards.

Protocol 5: HPTLC Fingerprinting of this compound Alkaloids

This protocol is useful for the qualitative analysis and fingerprinting of Aconitum species.

Instrumentation:

  • HPTLC system with an automatic TLC sampler, developing chamber, and TLC scanner.

  • HPTLC plates: Silica gel 60 F254.

Chromatographic Conditions:

  • Mobile Phase: n-hexane-ethyl acetate-methanol (6.4:3.6:1, v/v/v).[9]

  • Application: Apply 5 µL of the extract solution onto the HPTLC plate.[10]

  • Development: Develop the plate in a saturated chamber until the solvent front reaches the desired height.

  • Detection: Visualize the spots under UV light (254 nm and 366 nm) before and after derivatization with a suitable reagent (e.g., diluted bismuth potassium iodide solution).[9]

Procedure:

  • Prepare sample extracts (a more concentrated extract may be needed).

  • Apply the samples and standards to the HPTLC plate.

  • Develop the chromatogram.

  • Dry the plate and visualize the separated bands.

  • Document the chromatogram to create a fingerprint profile.

G cluster_technique_selection Logical Relationship of Analytical Techniques screening Screening & Fingerprinting hptlc HPTLC screening->hptlc quantification Routine Quantification hplc HPLC-DAD quantification->hplc high_sensitivity High Sensitivity & Confirmation lcms LC-MS/MS high_sensitivity->lcms alternative Alternative Method (with derivatization) gcms GC-MS alternative->gcms

Caption: Selection guide for this compound analysis techniques.

Conclusion

The analytical methods described in these application notes provide a comprehensive toolkit for the detection and quantification of this compound alkaloids in herbal medicine. The selection of the most appropriate technique will depend on the specific analytical goals, required sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and reliable results for the quality control and safety assessment of Aconitum-containing herbal products.

References

Application Notes and Protocols for Assessing the Cardiotonic Effects of Aconitane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aconitane alkaloids, derived from plants of the Aconitum genus, are a class of diterpenoid compounds renowned for their potent biological activities. Historically used in traditional medicine for their analgesic, anti-inflammatory, and cardiotonic properties, their clinical application is significantly limited by a narrow therapeutic window and the risk of severe cardiotoxicity.[1][2] Aconitine, a primary and highly toxic constituent, can induce life-threatening arrhythmias, including ventricular tachycardia and fibrillation.[2][3] However, at lower, sub-toxic concentrations, certain this compound alkaloids and their metabolites can exhibit positive inotropic (cardiotonic) effects, highlighting the dual nature of these compounds.[1][4]

These application notes provide a comprehensive overview of modern protocols to assess the cardiotonic effects of this compound alkaloids, enabling researchers to delineate their therapeutic potential from their toxicological profile. The methodologies described herein cover a range of experimental models, from in vitro cellular assays to ex vivo organ preparations and in vivo studies.

Key Signaling Pathways in this compound Cardiotonicity and Cardiotoxicity

The cardiac effects of this compound alkaloids are primarily mediated through their interaction with ion channels and the subsequent modulation of intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental data.

This compound alkaloids, particularly aconitine, are known to activate voltage-gated sodium channels, leading to an influx of Na+ and subsequent membrane depolarization. This initial event triggers a cascade of downstream effects, including the activation of the sodium-calcium exchanger (NCX) and L-type calcium channels, resulting in an increased intracellular Ca2+ concentration ([Ca2+]i).[3][5] This elevation in cytosolic calcium is the fundamental mechanism behind the positive inotropic effect. However, excessive calcium can lead to overload, mitochondrial dysfunction, and apoptosis, contributing to cardiotoxicity.[2][6] Additionally, this compound alkaloids can modulate potassium channels, affecting action potential duration and contributing to their arrhythmogenic potential.[3] Other signaling pathways, such as the p38 MAPK and NLRP3 inflammasome pathways, have also been implicated in the cardiotoxic effects of aconitine.[3][7]

cluster_0 This compound Alkaloid Actions cluster_1 Ion Channel Modulation cluster_2 Intracellular Signaling cluster_3 Cellular Effects This compound This compound Alkaloids Na_Channel Voltage-Gated Na+ Channel (Activation) This compound->Na_Channel K_Channel K+ Channels (Blockade) This compound->K_Channel p38_MAPK p38 MAPK Pathway This compound->p38_MAPK NLRP3 NLRP3 Inflammasome This compound->NLRP3 NCX Na+/Ca2+ Exchanger Na_Channel->NCX ↑ Na+ influx Cardiotoxic Arrhythmia, Apoptosis (Cardiotoxicity) K_Channel->Cardiotoxic APD Prolongation Ca_Influx ↑ Intracellular Ca2+ Cardiotonic Positive Inotropic Effect (Cardiotonicity) Ca_Influx->Cardiotonic Ca_Influx->Cardiotoxic Ca2+ Overload NCX->Ca_Influx p38_MAPK->Cardiotoxic NLRP3->Cardiotoxic

This compound Alkaloid Signaling Pathways in Cardiomyocytes.

Experimental Protocols

A multi-tiered approach is recommended to thoroughly evaluate the cardiotonic effects of this compound alkaloids, starting with in vitro assays and progressing to more complex ex vivo and in vivo models.

General Experimental Workflow for Assessing Cardiotonic Effects.
In Vitro Cardiomyocyte Contractility and Electrophysiology Assays

Objective: To assess the direct effects of this compound alkaloids on the contractility and electrophysiological properties of isolated cardiomyocytes.

Models:

  • Primary neonatal rat ventricular myocytes (NRVMs)

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[8]

  • H9c2 cell line (a rat cardiac myoblast line)[6]

Protocol for hiPSC-CM Contractility Assessment:

  • Cell Culture: Culture hiPSC-CMs on fibronectin-coated plates until a spontaneously beating syncytium is formed.

  • Compound Preparation: Prepare stock solutions of the this compound alkaloid in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the culture medium.

  • Real-Time Cellular Analysis: Utilize a real-time cell analysis (RTCA) system to monitor cardiomyocyte contractility.[9]

    • Record a baseline reading of the spontaneous beating rate and amplitude for at least 10 minutes.

    • Add the this compound alkaloid at various concentrations to the cells.

    • Continuously record the beating rate and amplitude for a predefined period (e.g., 6 hours).

  • Data Analysis: Quantify the changes in beating rate and amplitude over time and across different concentrations. Determine the EC50 for positive inotropic effects and the concentration at which arrhythmogenic events or cessation of beating occurs.

Electrophysiology (Patch-Clamp):

  • Cell Preparation: Isolate single cardiomyocytes and allow them to adhere to glass coverslips.

  • Whole-Cell Patch-Clamp:

    • Use a patch-clamp amplifier and data acquisition system to record ion channel currents (e.g., I_Na, I_Ca, I_K) and action potentials.

    • Establish a whole-cell configuration.

    • Apply voltage protocols to elicit specific ion currents.

    • Perfuse the cells with a control solution to obtain a baseline recording.

    • Apply the this compound alkaloid and record the changes in ion channel currents and action potential duration.

  • Data Analysis: Analyze the effects of the compound on ion channel kinetics and action potential parameters.

ParameterMethodExpected Effect of this compound Alkaloids
Beating RateReal-Time Cell AnalysisDose-dependent increase, followed by arrhythmia at higher concentrations[8]
Contraction AmplitudeReal-Time Cell AnalysisInitial increase (positive inotropy), followed by a decrease at toxic concentrations[8]
Na+ Current (I_Na)Patch-ClampDelayed inactivation, leading to persistent inward current
Ca2+ Current (I_Ca,L)Patch-ClampPotential modulation secondary to changes in membrane potential
K+ Current (e.g., I_Kr, I_to)Patch-ClampBlockade, leading to prolonged action potential duration[3]
Action Potential DurationPatch-ClampProlongation[3]
Ex Vivo Isolated Perfused Heart (Langendorff) Model

Objective: To evaluate the cardiotonic and arrhythmogenic effects of this compound alkaloids on an intact heart, free from systemic physiological influences.[10]

Model: Isolated hearts from rats, guinea pigs, or rabbits.

Protocol:

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit (KH) buffer.

  • Langendorff Perfusion:

    • Mount the aorta on a cannula of the Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at a constant pressure and temperature (37°C).

  • Data Acquisition:

    • Place a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and the rate of pressure change (±dP/dt).

    • Place electrodes on the epicardial surface to record an electrocardiogram (ECG).

  • Experimental Procedure:

    • Allow the heart to stabilize for a 20-30 minute period.

    • Infuse the this compound alkaloid at increasing concentrations into the perfusion buffer.

    • Continuously record hemodynamic parameters and the ECG.

  • Data Analysis: Analyze the concentration-response relationship for changes in LVDP, +dP/dt (an index of contractility), HR, and the incidence of arrhythmias.

ParameterMeasurementExpected Effect of this compound Alkaloids
Left Ventricular Developed Pressure (LVDP)Intraventricular balloonIncrease at low concentrations
+dP/dt_maxIntraventricular balloonIncrease at low concentrations
Heart Rate (HR)Intraventricular balloon or ECGVariable; can cause both bradycardia and tachycardia[11]
ArrhythmiasECGVentricular premature beats, ventricular tachycardia, fibrillation at higher concentrations[12]
In Vivo Models

Objective: To assess the cardiotonic effects and toxicity of this compound alkaloids in a whole-organism context, considering metabolic and pharmacokinetic factors.

Models:

  • Zebrafish embryos[6][13]

  • Rodents (mice, rats)[12]

Protocol for Zebrafish Embryo Heart Rate Assay:

  • Embryo Culture: Raise zebrafish embryos in standard embryo medium.

  • Compound Exposure: At 48 hours post-fertilization (hpf), transfer embryos to a multi-well plate and expose them to varying concentrations of the this compound alkaloid.

  • Heart Rate Measurement:

    • Acclimatize the embryos to the temperature of the microscope stage.

    • Under a microscope, visually count the ventricular contractions over a 15-second interval and multiply by four to get beats per minute.

    • Record heart rate at different time points after exposure.

  • Data Analysis: Evaluate the dose- and time-dependent effects on heart rate. Note any observed arrhythmias or changes in cardiac morphology.

Protocol for Rodent ECG and Hemodynamic Monitoring:

  • Animal Preparation: Anesthetize the rodent and implant telemetry devices for continuous ECG and blood pressure monitoring, or use non-invasive tail-cuff methods for blood pressure and surface electrodes for ECG.

  • Compound Administration: Administer the this compound alkaloid via an appropriate route (e.g., intravenous, intraperitoneal, or oral).

  • Data Collection: Continuously record ECG and hemodynamic parameters before and after drug administration.

  • Data Analysis: Analyze changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT). Quantify the incidence and duration of any arrhythmias.

ParameterModelMeasurementExpected Effect of this compound Alkaloids
Heart RateZebrafish EmbryoVisual countingDose-dependent changes[6]
Heart RateRodentECGDose-dependent changes, arrhythmias[12]
Blood PressureRodentTelemetry/Tail-cuffHypotension at toxic doses[13]
ArrhythmiasRodentECGVentricular premature beats, ventricular tachycardia[12]

Summary and Conclusion

The assessment of the cardiotonic effects of this compound alkaloids requires a careful and multi-faceted approach due to their inherent cardiotoxicity. The protocols outlined above provide a framework for characterizing the pharmacological profile of these complex natural products. By combining in vitro mechanistic studies with ex vivo and in vivo functional assessments, researchers can identify potentially therapeutic compounds and define their therapeutic windows, paving the way for the development of safer this compound-based medicines. It is imperative to exercise caution and adhere to strict safety protocols when handling these highly toxic compounds.

References

Application Notes and Protocols for Aconitane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitane derivatives, a class of diterpenoid alkaloids primarily isolated from plants of the Aconitum genus, represent a structurally diverse group of natural products with significant pharmacological potential.[1][2][3] Historically used in traditional medicine, these compounds are now gaining considerable interest in modern drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and cardiotonic effects.[1][2][3][4] Their complex molecular architecture provides a unique scaffold for the development of novel therapeutic agents.[2]

This document provides detailed application notes and experimental protocols for researchers utilizing this compound derivatives in drug discovery platforms. It covers key applications, summarizes quantitative data, and offers step-by-step methodologies for their evaluation.

Application Note 1: Anticancer Drug Discovery

This compound derivatives have demonstrated significant potential as anticancer agents by modulating key signaling pathways involved in cell proliferation, apoptosis, and drug resistance.[4][5] Aconitine, a representative C19-diterpenoid alkaloid, and its synthetic derivatives have been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional chemotherapeutics.[1][4][6]

Mechanism of Action: Induction of Apoptosis via NF-κB and Mitochondrial Pathways

A primary antitumor mechanism of this compound derivatives involves the induction of apoptosis. Studies show that aconitine can downregulate the NF-κB signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[5][7] By inhibiting NF-κB, aconitine promotes the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2.[5][7][8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately resulting in programmed cell death.[5][8][9] Additionally, aconitine has been found to induce apoptosis through the death receptor pathway by upregulating Fas, Fas-L, and FADD, which leads to the activation of Caspase-8.[8][9]

G cluster_0 Cell Exterior cluster_1 Cytoplasm FasL Fas-L Fas Fas Receptor FasL->Fas Binds This compound This compound Derivatives NFkB NF-κB This compound->NFkB Inhibits Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 NFkB->Bcl2 Promotes Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis FADD FADD Fas->FADD Casp8 Caspase-8 FADD->Casp8 Activates Casp8->Casp3 Activates

Caption: this compound derivatives induce apoptosis via death receptor and mitochondrial pathways.

Quantitative Data: In Vitro Antiproliferative Activity

The antiproliferative effects of various this compound derivatives have been quantified against a range of human cancer cell lines. The data below summarizes their potency, typically represented by IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

CompoundCell LineCancer TypeActivity (µM or µg/mL)Reference
AconitineHepal-6Hepatoma150–400 µg/mL (Inhibitory Conc.)[4]
AconitineKBv200Oral Squamous Carcinoma (Drug-Resistant)IC50 = 224.91 µg/mL[1][4]
Aconitine LinoleateMCF-7Breast CancerIC50 = 7.58 µM[1][2]
Aconitine LinoleateMCF-7/ADRBreast Cancer (Drug-Resistant)IC50 = 7.02 µM[1][2]
Compound 22aHL-60Promyelocytic LeukemiaStronger than Adriamycin[1]
Compound 22aK562Chronic Myelogenous LeukemiaStronger than Adriamycin[1]
BBASNCI-60 PanelVariousGI50 = 0.12 - 6.5 µM[10]
Pseudokobusine derivativeKB-VINNasopharyngeal (Drug-Resistant)Substantial suppressive effects[6]
Experimental Protocols

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

G A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with This compound Derivative B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved Caspase-3.

Methodology:

  • Cell Lysis: Treat cells with the this compound derivative for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Application Note 2: Anti-inflammatory Drug Discovery

Several this compound derivatives exhibit potent anti-inflammatory properties, making them attractive candidates for treating inflammatory diseases like rheumatoid arthritis.[1][11] Their mechanism often involves the suppression of pro-inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

This compound alkaloids can exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[11] For instance, they have been shown to significantly decrease the levels of prostaglandin E2 (PGE-2) and pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in stimulated cells.[11] This suppression of inflammatory signaling pathways can alleviate inflammatory responses.[1][11]

G cluster_0 Inflammatory Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Signaling Intracellular Signaling (e.g., NF-κB, MAPK) Stimulus->Signaling This compound This compound Derivatives This compound->Signaling Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Signaling->Cytokines Induces Production Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Anti-inflammatory action of this compound derivatives via cytokine suppression.

Quantitative Data: Anti-inflammatory Activity
Compound/ExtractAssayModelKey FindingReference
Diterpene AlkaloidsExudative ActivityAcute Inflammation (various)High activity, comparable to sodium diclofenac[12]
Pyro-type AlkaloidsCarrageenan-induced EdemaMouse Hind PawSignificant inhibition of edema[13]
Ethanolic ExtractCarrageenan-induced EdemaMouse PawExhibited anti-inflammatory activity[14]
Aconitine, SongorineCytokine ProductionHFLS-RA cellsDecreased PGE-2, IL-6, IL-1β, TNF-α[11]
Experimental Protocol

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5-10 mg/kg), and Test Groups (this compound derivative at various doses). Administer the compounds orally or intraperitoneally.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.[14]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Application Note 3: Ion Channel Modulation

The primary mechanism of action for many this compound derivatives, which underlies both their therapeutic and toxic effects, is the modulation of voltage-gated sodium channels (VGSCs).[15][16][17]

Mechanism of Action: Persistent Activation of Sodium Channels

Aconitine and related alkaloids bind with high affinity to site 2 on the α-subunit of VGSCs.[16][17][18] This binding prevents the channels from inactivating, causing a persistent influx of sodium ions.[17][18] This leads to a constant state of membrane depolarization, which can result in paralysis of excitable tissues like neurons and muscle cells at high concentrations.[15] This interaction also shifts the voltage dependence of channel activation to more negative potentials.[19][20] The resulting disruption of ion homeostasis can lead to analgesic effects at low doses but severe cardiotoxicity and neurotoxicity at higher doses.[16][21]

G cluster_0 Mechanism of Ion Channel Modulation This compound This compound Derivatives VGSC Voltage-Gated Sodium Channel (Site 2) This compound->VGSC Binds to PersistentActivation Persistent Channel Activation (Inactivation Blocked) VGSC->PersistentActivation Depolarization Prolonged Membrane Depolarization PersistentActivation->Depolarization LowDose Low Concentration Depolarization->LowDose HighDose High Concentration Depolarization->HighDose Analgesia Analgesic Effect LowDose->Analgesia Toxicity Cardio- & Neurotoxicity HighDose->Toxicity Paralysis Paralysis of Excitable Tissues Toxicity->Paralysis

Caption: Dose-dependent effects of this compound derivatives via sodium channel modulation.

Quantitative Data: Ion Channel Affinity and Effects
CompoundParameterValueModel SystemReference
Aconitine, HypaconitineKi (Na+ Channel Affinity)~1.2 µMSynaptosomal Membranes[21]
AconitineVoltage Shift (Activation)~20 mV (negative shift)Neuroblastoma Cells[19]
AconitineVoltage Shift (Activation)~40 mV (negative shift)CHO Cells (rat brain IIA α subunit)[20]
AconitinePermeability Ratio (P-NH4+/P-Na+)Increased from 0.18 to 0.95CHO Cells (rat brain IIA α subunit)[20]
Experimental Protocol

This technique allows for the direct measurement of ion channel activity in a single cell, providing detailed information on how a compound modulates channel gating and permeability.

Methodology:

  • Cell Preparation: Culture cells expressing the sodium channel of interest (e.g., CHO or HEK-293 cells transfected with a specific channel subtype, or neuroblastoma cells) on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution (e.g., a CsF- or KCl-based solution).

  • Seal Formation: Using a micromanipulator, carefully bring the micropipette into contact with a single cell to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior (whole-cell configuration).

  • Data Recording: Using a patch-clamp amplifier and data acquisition software, apply voltage-clamp protocols to elicit sodium currents. For example, hold the cell at a negative potential (e.g., -100 mV) and apply depolarizing voltage steps to activate the channels.

  • Compound Application: Record baseline currents in the external (bath) solution. Then, perfuse the bath with a solution containing the this compound derivative at the desired concentration.

  • Post-Compound Recording: After the compound has been applied, repeat the voltage-clamp protocols to record the modified currents. Observe changes in current amplitude, activation/inactivation kinetics, and voltage-dependence.

  • Data Analysis: Analyze the recorded currents to quantify the compound's effects, such as a shift in the voltage-dependence of activation or a change in the rate of inactivation.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Aconitine and related diterpenoid alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Aconitine?

A1: The total synthesis of Aconitine is a significant challenge in organic chemistry due to several key structural features:

  • Architecturally Complex Polycyclic System: Aconitine possesses a highly intricate and rigid hexacyclic cage-like structure, including a formidable bicyclo[3.2.1]octane core. The construction of this sterically congested framework is a major hurdle.[1][2][3]

  • High Degree of Oxygenation: The molecule is densely functionalized with numerous oxygen-containing groups, including hydroxyls, methoxys, and an acetate ester. The strategic introduction and manipulation of these functional groups require careful planning and chemoselective reactions.

  • Stereochemical Complexity: Aconitine features 15 stereogenic centers, demanding a high level of stereocontrol throughout the synthetic sequence to obtain the desired diastereomer.

Q2: What are the most common strategies for constructing the core ring system of Aconitine?

A2: Several strategies have been employed to tackle the complex carbocyclic core of Aconitine-type alkaloids. Key approaches include:

  • Fragment Coupling/Convergent Synthesis: This approach involves the synthesis of complex fragments of the molecule separately, which are then coupled together. This strategy can be more efficient and flexible than a linear synthesis. The Reisman group, for instance, utilized a fragment coupling strategy in their synthesis of related Aconitum alkaloids.[2]

  • Diels-Alder Cycloadditions: This powerful reaction has been used to construct key ring systems within the Aconitine framework. For example, the Gin group employed sequential Diels-Alder reactions in their synthesis of neofinaconitine.[3][4]

  • Wagner-Meerwein Rearrangement: This type of rearrangement of a bicyclo[2.2.2]octane system to a bicyclo[3.2.1]octane system is a classic strategy to form the core of Aconitine-type alkaloids.[3]

  • Radical Cyclizations: While some planned radical cascades have failed, other radical cyclizations have been successfully used to forge key carbon-carbon bonds within the intricate ring system.[1][4]

Q3: Have any specific reactions proven to be particularly problematic in Aconitine synthesis?

A3: Yes, certain reactions have been reported to be challenging. For instance, an N-radical cascade reaction intended to construct a significant portion of the carbocyclic core was reported to be unsuccessful, necessitating a change in synthetic strategy.[2] This highlights the difficulty of predicting the outcome of complex cascade reactions on sterically hindered substrates.

Troubleshooting Guides

Issue 1: Low Yield or Failure in the Construction of the Bridged Bicyclo[3.2.1]octane System
Potential Cause Suggested Solution
Steric Hindrance: The concave face of the molecule can be highly sterically encumbered, preventing reagents from accessing the desired reaction site.Consider using smaller, more reactive reagents. Altering the conformation of the substrate through protecting group modifications may also open up the reaction site.
Unfavorable Orbital Overlap: In cyclization reactions, poor orbital overlap can lead to high activation barriers.Employ computational modeling to analyze the transition state geometry. Consider alternative cyclization strategies that may have more favorable orbital alignment, such as a photo-induced cycloaddition or a different type of rearrangement.
Incorrect Stereochemistry in Precursor: The stereochemistry of the starting material can dictate the feasibility of a cyclization.Carefully verify the stereochemistry of all intermediates leading up to the key cyclization step. It may be necessary to re-evaluate the stereoselective synthesis of an earlier intermediate.
Issue 2: Difficulty in Achieving Desired Stereocontrol
Potential Cause Suggested Solution
Lack of Facial Selectivity: Reactions on planar or near-planar intermediates may not exhibit the desired facial selectivity.Utilize chiral auxiliaries or catalysts to direct the approach of the reagent. Substrate-controlled diastereoselectivity can also be enhanced by introducing bulky protecting groups that block one face of the molecule.
Epimerization: Basic or acidic conditions can lead to the epimerization of sensitive stereocenters.Employ milder reaction conditions and carefully buffer the reaction mixture. It is also advisable to minimize the number of steps where stereocenters are at risk of epimerization.
Undesired Product from Rearrangement: Carbocationic rearrangements like the Wagner-Meerwein can sometimes lead to a mixture of products.The choice of acid and solvent can influence the outcome of the rearrangement. A thorough screening of reaction conditions is recommended. In some cases, redesigning the substrate to favor the desired rearrangement pathway may be necessary.
Issue 3: Chemoselectivity Issues with Multiple Functional Groups
Potential Cause Suggested Solution
Lack of Differentiating Protecting Groups: Multiple reactive functional groups can compete for the same reagent.Develop a robust protecting group strategy that allows for the selective deprotection and reaction of each functional group. Orthogonal protecting groups are highly recommended.
Harsh Reaction Conditions: Many standard transformations use harsh conditions that are not compatible with the densely functionalized Aconitine core.Explore milder, more modern synthetic methodologies. For example, photoredox catalysis or enzymatic reactions can often provide the desired transformation under significantly milder conditions.

Data Presentation

Comparison of Selected Synthetic Efforts towards Aconitine and Related Alkaloids

Target Molecule Research Group Longest Linear Sequence (Steps) Overall Yield Key Strategies
(-)-Talatisamine, (-)-Liljestrandisine, (-)-LiljestrandinineReisman31, 30, 33Not explicitly stated in primary textFragment coupling, 1,2-addition/semipinacol rearrangement
NeofinaconitineGin~30Not explicitly stated in primary textSequential Diels-Alder reactions, Mannich-type cyclization, Radical cyclization
Weisaconitine D, LiljestrandinineSarpongNot explicitly stated in primary textNot explicitly stated in primary textNetwork analysis guided synthesis, Diels-Alder cycloaddition/Wagner-Meerwein rearrangement
AE Fragment of AconitineQin271.64%Intramolecular [3+2] cycloaddition

Note: Overall yields for complex total syntheses are often low and not always reported in the main text of publications. Detailed step-by-step yields are typically found in the supporting information.

Experimental Protocols

Detailed, step-by-step experimental protocols and characterization data for the syntheses mentioned are available in the supporting information of the cited publications. Researchers should refer to these documents for precise experimental conditions. An example of a key transformation is outlined below.

Example Protocol: Lewis Acid-Catalyzed Diels-Alder Cycloaddition (Adapted from the Gin Synthesis of Neofinaconitine)

In the synthesis of neofinaconitine, a key step involved a Diels-Alder cycloaddition between a siloxydiene and an azepinone dienophile. Extensive experimentation revealed that SnCl₄ was a suitable Lewis acid catalyst for this transformation, providing the desired cycloadduct as a single isomer. Other Lewis acids such as Yb(OTf)₃, Sc(OTf)₃, and ZnCl₂ gave lower yields or selectivities. The high stereoselectivity was attributed to the presence of a bulky bromine atom on the diene, which effectively blocked one face and directed the approach of the dienophile. For detailed procedures, including reagent quantities, reaction times, and purification methods, please consult the supporting information of the original publication.[4]

Mandatory Visualization

experimental_workflow cluster_fragment_synthesis Fragment Synthesis cluster_coupling_and_cyclization Core Assembly cluster_functionalization Late-Stage Functionalization A Fragment A Synthesis C Fragment Coupling (e.g., 1,2-Addition) A->C B Fragment B Synthesis B->C D Key Rearrangement (e.g., Semipinacol) C->D Forms Quaternary Center E Further Cyclizations (e.g., Radical, Mannich) D->E F Protecting Group Manipulation E->F G Oxidation/Reduction F->G H Final Product G->H

Caption: A generalized workflow for a convergent total synthesis of an Aconitine-type alkaloid.

troubleshooting_guide start Low Yield in Key Cyclization q1 Is the starting material stereochemically pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are steric factors hindering the reaction? a1_yes->q2 sol1 Re-synthesize and purify the precursor. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Modify protecting groups or use smaller reagents. a2_yes->sol2 q3 Is the reaction electronically unfavorable? a2_no->q3 sol3 Consider alternative cyclization strategies. q3->sol3

Caption: A decision tree for troubleshooting a low-yielding cyclization reaction.

References

Technical Support Center: Aconitane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aconitane synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the total synthesis of this compound-type diterpenoid alkaloids. The following troubleshooting guides and frequently asked questions (FAQs) address common low-yield issues and provide detailed, actionable solutions based on published synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My key Diels-Alder reaction to form the core polycyclic system is giving low yields and poor stereoselectivity. What can I do?

Answer:

Low yields in Diels-Alder cycloadditions for constructing the complex this compound skeleton are a common challenge. The issue often stems from facial selectivity, steric hindrance, or suboptimal activation of the dienophile. Extensive screening of reaction parameters, particularly the choice of Lewis acid catalyst, is critical for success.

Troubleshooting Steps:

  • Re-evaluate Your Lewis Acid Catalyst: The choice of Lewis acid is paramount. Different Lewis acids can dramatically alter both the yield and the diastereoselectivity of the cycloaddition. Softer or harder Lewis acids can interact differently with the diene and dienophile, influencing the transition state geometry.

  • Substrate Design: In some cases, the inherent structure of the diene or dienophile prevents efficient cycloaddition. As demonstrated in the synthesis of Neofinaconitine, installing a bulky directing group (e.g., an equatorial bromine atom) on the diene can effectively block one face, forcing the dienophile to approach from the desired direction and dramatically improving stereoselectivity[1].

  • Solvent and Temperature Optimization: The reaction medium and temperature are critical. Non-coordinating solvents are often preferred to avoid competition with the Lewis acid. Low temperatures are typically required to enhance selectivity.

  • Use of Additives: Molecular sieves can be crucial for removing trace amounts of water, which can deactivate the Lewis acid catalyst[1].

Data Presentation: Comparison of Lewis Acids in a Key Diels-Alder Cycloaddition

The following table summarizes the impact of different Lewis acid catalysts on the yield of a representative Diels-Alder reaction in the synthesis of a C18-norditerpenoid alkaloid, based on findings from the synthesis of Neofinaconitine[1].

CatalystYield of CycloadductDiastereoselectivityNotes
SnCl₄ 87% Single Isomer Optimal catalyst identified after extensive screening.
Yb(OTf)₃Lower Yield/SelectivityNot ReportedLess effective than SnCl₄.
Sc(OTf)₃Lower Yield/SelectivityNot ReportedLess effective than SnCl₄.
ZnCl₂Lower Yield/SelectivityNot ReportedLess effective than SnCl₄.

Logical Troubleshooting Diagram

start Low Yield in Diels-Alder Reaction check_reagents Verify Reagent Purity (Diene, Dienophile) start->check_reagents optimize_la Optimize Lewis Acid (e.g., SnCl₄, TiCl₄, Sc(OTf)₃) check_reagents->optimize_la Reagents OK screen_solvents Screen Solvents (e.g., CH₂Cl₂, CH₃CN, PhF) optimize_la->screen_solvents temp_control Adjust Temperature (e.g., 0 °C, -20 °C, -78 °C) screen_solvents->temp_control additives Consider Additives (e.g., Molecular Sieves) temp_control->additives substrate_mod Modify Substrate? (e.g., Add Directing Group) additives->substrate_mod Still Low Yield success Yield Improved additives->success Optimization Successful substrate_mod->optimize_la New Substrate start Advanced this compound Intermediate borylation Step 1: Ir-Catalyzed Borylation - [Ir(cod)OMe]₂ - B₂pin₂ - THF, RT start->borylation oxidation Step 2: Oxidation - Aqueous Hydroxylamine - THF/H₂O, 0 °C to RT borylation->oxidation Crude Boronic Ester workup Quench, Extraction & Purification oxidation->workup product Regioselective Hydroxylated Product workup->product

References

Technical Support Center: Improving the Stability of Aconitane Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered when working with Aconitane derivatives in solution. The information is presented in a clear question-and-answer format to directly assist with experimental challenges.

Troubleshooting Guide

This compound derivatives are susceptible to degradation in solution, primarily through the hydrolysis of their ester linkages. This can significantly impact experimental results and the therapeutic efficacy of potential drug candidates. The following table outlines common stability problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency/Activity Over Time Hydrolysis of the C-8 acetyl and/or C-14 benzoyl ester groups. This is accelerated by non-optimal pH and higher temperatures.- Adjust the solution pH to a more acidic range (pH 3-5), where hydrolysis is generally slower.[1][2]- Store solutions at reduced temperatures (2-8°C or frozen) when not in use.[3]- Consider using a buffered solution to maintain the optimal pH.
Appearance of New Peaks in HPLC Analysis Formation of degradation products such as benzoylaconine, aconine, or pyroaconitine.[4]- Utilize a validated stability-indicating HPLC method to identify and quantify degradation products.- Perform forced degradation studies to proactively identify potential degradants.
Poor Solubility and Precipitation The inherent low aqueous solubility of many this compound derivatives.- Consider the use of co-solvents (e.g., ethanol, DMSO) in appropriate concentrations.- Explore the use of cyclodextrins to form inclusion complexes and enhance solubility and stability.[5][6][7]
Variability in Experimental Results Inconsistent stability of the this compound derivative solution between experiments.- Prepare fresh solutions for each experiment whenever possible.- If stock solutions are used, ensure they are stored under validated stable conditions and for a limited duration.- Control for environmental factors like light and oxygen by using amber vials and inert gas overlays.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound derivatives in solution?

A1: The most significant degradation pathway for this compound derivatives is the hydrolysis of the ester groups, particularly the acetyl group at the C-8 position and the benzoyl group at the C-14 position. This hydrolysis leads to the formation of less potent and less toxic derivatives, such as benzoylaconine (hydrolysis at C-8) and ultimately aconine (hydrolysis at both C-8 and C-14).[4][8][9] The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

Q2: How does pH affect the stability of this compound derivatives?

A2: The stability of this compound derivatives is significantly influenced by pH. Generally, they are more stable in acidic conditions (pH 3-5) and are susceptible to hydrolysis in neutral and alkaline solutions. For instance, the hydrolysis rate of aconitine is notably higher at pH 7.4 compared to pH 6.0.[5] Therefore, maintaining a slightly acidic pH is a key strategy to minimize degradation.

Q3: What is the impact of temperature on the stability of these compounds?

A3: Higher temperatures accelerate the rate of hydrolysis of this compound derivatives.[5] It is crucial to store solutions of these compounds at controlled, cool temperatures (e.g., 2-8°C) or frozen to slow down degradation, especially for long-term storage.[3]

Q4: Are there any formulation strategies to improve the stability of this compound derivatives in solution?

A4: Yes, several formulation strategies can enhance the stability of this compound derivatives:

  • pH Control: Using buffers to maintain an optimal, slightly acidic pH is a primary strategy.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the this compound derivative, forming an inclusion complex. This can protect the ester linkages from hydrolysis, thereby improving stability.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Control of Moisture: Since hydrolysis is a reaction with water, minimizing the water content in non-aqueous formulations or protecting aqueous formulations from excessive moisture can be beneficial.

  • Use of Antioxidants: While hydrolysis is the main concern, oxidative degradation can also occur. The inclusion of antioxidants may help to mitigate this, although specific data for this compound derivatives is limited.

Q5: How can I monitor the stability of my this compound derivative solution?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most effective way to monitor the stability of your solution. This type of method is designed to separate the intact this compound derivative from its potential degradation products, allowing for the accurate quantification of the parent compound and the detection of any degradation over time.

Quantitative Data on Aconitine Hydrolysis

The following table summarizes the estimated percentage of aconitine remaining after incubation under different pH and temperature conditions, based on graphical data from published literature. This data illustrates the significant impact of these factors on stability.

Incubation Time (hours)pHTemperature (°C)Estimated Aconitine Remaining (%)
16.037~95%
36.037~85%
66.037~70%
17.437~80%
37.437~50%
67.437~30%
16.050~85%
36.050~60%
66.050~40%
17.450~60%
37.450~20%
67.450<10%

Data estimated from graphical representations in scientific literature. Actual values may vary.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Aconitine

This protocol provides a starting point for developing a stability-indicating HPLC method for aconitine and its degradation products. Method optimization and validation are essential for specific applications.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM potassium dihydrogen phosphate (KH2PO4) buffer (pH adjusted to 8.0 with phosphoric acid) in a 50:50 (v/v) ratio.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at 227 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of aconitine in the mobile phase at a concentration of 1 mg/mL. Further dilute to create working standards in the range of 10-100 µg/mL.

  • Sample Solution: Dilute the experimental solution with the mobile phase to fall within the linear range of the assay.

3. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions at various time points to monitor the concentration of aconitine and the appearance of any degradation peaks.

  • Peak purity analysis of the aconitine peak is recommended to ensure it is not co-eluting with any degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified period. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H2O2) at room temperature for a specified period.

  • Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 105°C) for a specified period.

  • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

3. Analysis:

  • Analyze the stressed samples using the stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

  • Aim for 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without complete degradation of the active substance.

Visualizations

degradation_pathway Aconitine Aconitine Benzoylaconine Benzoylaconine Aconitine->Benzoylaconine Hydrolysis (C-8 Acetyl Group) Aconine Aconine Benzoylaconine->Aconine Hydrolysis (C-14 Benzoyl Group)

Caption: Primary hydrolysis pathway of Aconitine.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of This compound Derivative Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Conditions->HPLC_Analysis Data_Evaluation Evaluate Chromatograms for Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Instability Observed (e.g., Potency Loss) Check_pH Is the solution pH neutral or basic? Start->Check_pH Check_Temp Is the solution stored at elevated temperature? Check_pH->Check_Temp No Adjust_pH Adjust pH to 3-5 using a buffer Check_pH->Adjust_pH Yes Store_Cold Store at 2-8°C or frozen Check_Temp->Store_Cold Yes Consider_Formulation Consider formulation strategies (e.g., Cyclodextrins) Check_Temp->Consider_Formulation No Adjust_pH->Check_Temp Store_Cold->Consider_Formulation

Caption: Decision tree for troubleshooting instability.

References

Technical Support Center: Optimizing Reaction Conditions for Aconitane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the aconitane skeleton. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of the this compound core.

Issue 1: Low or No Yield in C-H Functionalization Reactions

  • Question: My C-H functionalization reaction on the this compound skeleton is resulting in very low yields or no desired product. What are the potential causes and how can I troubleshoot this?

  • Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Catalyst Inactivity or Degradation Ensure the catalyst is fresh and handled under appropriate inert conditions. Consider screening different catalysts or increasing the catalyst loading. For instance, in iridium-catalyzed borylations, catalyst activity is crucial.[1][2]
    Suboptimal Reaction Temperature Temperature can significantly impact C-H activation.[3] Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability/selectivity.
    Inappropriate Solvent The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome.[4] Screen a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile).
    Steric Hindrance The complex, cage-like structure of the this compound skeleton can sterically hinder access to certain C-H bonds. Consider using smaller catalysts or directing groups to improve accessibility.
    Incorrect Base For reactions requiring a base, the choice of base can be critical in preventing side reactions like epimerization.[5] Screen a variety of organic and inorganic bases of different strengths.
    Poor Quality of Starting Material Ensure the purity of the this compound substrate. Impurities can poison the catalyst or lead to undesired side reactions.

Issue 2: Poor Regioselectivity in Functionalization

  • Question: I am observing a mixture of regioisomers in my this compound functionalization. How can I improve the selectivity for the desired position?

  • Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Lack of Directing Group The use of a directing group can significantly enhance regioselectivity in C-H functionalization.[6] Investigate the introduction of a suitable directing group at a strategic position.
    Steric and Electronic Effects The inherent sterics and electronics of the this compound framework will influence reactivity. Analyze the structure to predict the most accessible and electronically favored sites.
    Catalyst and Ligand Choice The size and electronic properties of the catalyst and its ligands can influence which C-H bond is activated. Experiment with different catalyst/ligand combinations.
    Reaction Temperature Lowering the reaction temperature may favor the thermodynamically more stable product, potentially increasing regioselectivity.

Issue 3: Unwanted Rearrangement of the this compound Skeleton

  • Question: My reaction is leading to unexpected skeletal rearrangements of the this compound core. How can I prevent this?

  • Potential Causes & Solutions:

    Potential Cause Troubleshooting Steps
    Acidic or Basic Conditions The complex ring system of this compound can be prone to rearrangement under certain pH conditions.[7] Carefully control the pH of the reaction mixture. Consider using buffered solutions or non-ionic bases.
    High Reaction Temperatures Elevated temperatures can provide the activation energy for rearrangements.[7] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
    Lewis Acid Catalysis Lewis acids, often used in organic synthesis, can promote carbocation formation and subsequent rearrangements. Screen for milder Lewis acids or consider alternative catalytic systems.

Frequently Asked Questions (FAQs)

1. General Considerations

  • Q: What are the main challenges in the functionalization of the this compound skeleton?

    • A: The primary challenges stem from its complex, three-dimensional, and sterically hindered polycyclic structure.[7] This complexity can lead to issues with reactivity, selectivity (chemo-, regio-, and stereo-), and the potential for undesired skeletal rearrangements.[7]

  • Q: How do the ester groups on aconitine affect its reactivity and stability?

    • A: The ester groups at C8 and C14 are crucial for the biological activity and toxicity of aconitine.[8] They are also susceptible to hydrolysis under both acidic and basic conditions, which can lead to a mixture of less toxic derivatives.[9][10] This reactivity must be considered when planning functionalization reactions.

2. Protecting Groups

  • Q: When should I use protecting groups in this compound synthesis?

    • A: Protecting groups are essential when you need to selectively modify one functional group in the presence of other reactive sites, such as hydroxyl or amino groups.[11][12] The choice of protecting group is critical and should be based on its stability to the subsequent reaction conditions and the ease of its selective removal.[13][14]

  • Q: What are some common protecting groups for hydroxyl functions on the this compound skeleton?

    • A: Common choices for protecting hydroxyl groups include silyl ethers (e.g., TBS, TIPS) for their variable steric bulk and stability, and benzyl ethers (Bn), which are stable to a wide range of conditions but can be removed by hydrogenolysis. The selection depends on the specific reaction planned.

3. Reaction Conditions

  • Q: What is a good starting point for optimizing catalyst loading in a C-H functionalization reaction on an this compound substrate?

    • A: A typical starting point for catalyst loading in precious metal-catalyzed C-H functionalizations is often in the range of 1-5 mol%. However, due to the challenging nature of the this compound substrate, higher loadings (e.g., up to 10 mol%) may be necessary to achieve reasonable conversion. It is recommended to perform a screen to determine the optimal loading that balances yield and cost.

  • Q: How does solvent choice impact the outcome of this compound functionalization?

    • A: Solvent choice can influence solubility, catalyst activity, and selectivity.[4] For instance, coordinating solvents might compete with the substrate for binding to the catalyst, while nonpolar solvents may be suitable for reactions involving nonpolar intermediates. A solvent screen is highly recommended during optimization.

Data Presentation

Table 1: Optimization of Iridium-Catalyzed C-H Borylation of an Indole Substrate (Analogous System)

EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)
1[Ir(cod)OMe]₂ (1.5)dtbpyCyclohexane8085
2[Ir(cod)OMe]₂ (1.5)dtbpyToluene8075
3[Ir(cod)OMe]₂ (1.5)dtbpyDioxane8060
4[Ir(cod)OMe]₂ (0.5)dtbpyCyclohexane8050
5[Ir(cod)OMe]₂ (2.5)dtbpyCyclohexane8090
6[Ir(cod)OMe]₂ (1.5)NoneCyclohexane80<10
7[Ir(cod)OMe]₂ (1.5)dtbpyCyclohexane6040

Data is hypothetical and for illustrative purposes, based on general principles of iridium-catalyzed borylation.

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol is a general guideline and may require optimization for specific this compound substrates.

  • Preparation: In a nitrogen-filled glovebox, a screw-capped vial is charged with the this compound substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).

  • Solvent Addition: Anhydrous solvent (e.g., cyclohexane) is added to achieve the desired concentration (typically 0.1 M).

  • Reaction: The vial is sealed and the mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the desired borylated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound Substrate, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy start->reagents add_solvent Add Anhydrous Solvent reagents->add_solvent heat_stir Heat and Stir (e.g., 80 °C, 12-24h) add_solvent->heat_stir cool Cool to Room Temperature heat_stir->cool evaporate Solvent Evaporation cool->evaporate purify Column Chromatography evaporate->purify end Isolated Product purify->end

Caption: General workflow for iridium-catalyzed C-H borylation of an this compound substrate.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low or No Yield catalyst_activity Check Catalyst Activity/ Purity start->catalyst_activity temperature Screen Temperatures start->temperature purity Verify Substrate Purity start->purity catalyst_loading Optimize Catalyst Loading catalyst_activity->catalyst_loading solvent Screen Solvents temperature->solvent base Optimize Base solvent->base sterics Consider Steric Hindrance purity->sterics

Caption: Troubleshooting logic for low-yield C-H functionalization of this compound.

References

troubleshooting Aconitane purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aconitane purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of this compound alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chromatographic purification of this compound alkaloids?

The most common challenges include poor peak resolution, peak tailing, low recovery of the target alkaloids, and co-elution of structurally similar compounds. The complex nature of this compound alkaloid extracts, containing numerous structurally related compounds, often complicates the separation process. Additionally, the stability of certain this compound alkaloids, particularly diester-diterpenoid alkaloids (DDAs), is pH-dependent, which can affect purification outcomes.

Q2: What is a general workflow for the purification of this compound alkaloids?

A typical workflow involves initial extraction from the plant material, followed by a series of chromatographic steps to isolate and purify the target compounds.

This compound Purification Workflow cluster_extraction Extraction & Pre-purification cluster_purification Chromatographic Purification plant_material Plant Material extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction acid_base_partition Acid-Base Partitioning extraction->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography Fractionation hplc Preparative HPLC (e.g., C18) column_chromatography->hplc Fine Purification pure_compound Pure this compound Alkaloid hplc->pure_compound

Caption: General workflow for this compound alkaloid purification.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor Peak Shape (Tailing)

  • Question: My peaks for this compound alkaloids are showing significant tailing on a C18 column. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like this compound alkaloids on silica-based columns is often caused by secondary interactions with residual silanol groups on the stationary phase.[1][2] Here are several strategies to improve peak shape:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (ideally to pH 2.5-3.5) can protonate the silanol groups, reducing their interaction with the basic alkaloids.[3]

    • Use a Mobile Phase Modifier: Adding a small amount of a basic competitor, such as triethylamine (TEA) (typically 0.1%), to the mobile phase can block the active silanol sites and improve peak symmetry.[1]

    • Employ a Base-Deactivated Column: Using a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol groups, can significantly reduce tailing.[3]

    • Optimize Sample Concentration: High sample concentrations can lead to column overload and peak tailing. Try diluting your sample and injecting a smaller volume.[3]

Problem: Poor Resolution/Co-elution

  • Question: I am unable to separate two or more this compound alkaloids. How can I improve the resolution?

  • Answer: Co-elution is a common issue due to the structural similarity of this compound alkaloids.[3] The following approaches can enhance separation:

    • Optimize the Mobile Phase:

      • Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol). Acetonitrile often provides different selectivity for polar compounds.[3]

      • Gradient Elution: A shallower gradient can improve the separation of closely eluting peaks. Experiment with the gradient slope and time.[3]

    • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to better resolution. However, be mindful of the thermal stability of your analytes.[3]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase.[3]

Problem: Low Recovery

  • Question: I am experiencing low recovery of my target this compound alkaloid after HPLC purification. What are the potential reasons and solutions?

  • Answer: Low recovery can be due to several factors, from sample preparation to the chromatographic conditions themselves.

    • Analyte Instability: Diester-diterpenoid alkaloids are susceptible to hydrolysis, especially at pH values outside the stable range of 2.0-7.0.[4] Ensure your mobile phase pH is within this range if you are purifying sensitive Aconitanes.

    • Irreversible Adsorption: The compound may be irreversibly binding to active sites on the column. The same strategies for reducing peak tailing (e.g., mobile phase modifiers, base-deactivated columns) can also help improve recovery.

    • Incomplete Elution: The mobile phase may not be strong enough to elute the compound completely. Consider increasing the final percentage of the organic solvent in your gradient.

Column Chromatography (Flash/Gravity)

Problem: Compound is Stuck on the Column or Elutes Unexpectedly

  • Question: My this compound alkaloid is either not eluting from the silica gel column or is coming out much earlier/later than expected based on TLC analysis. What should I do?

  • Answer: This can be a frustrating problem with several potential causes:

    • Compound Instability on Silica: Some this compound alkaloids may degrade on acidic silica gel.[5] You can test for this by spotting your sample on a TLC plate, letting it sit for a few hours, and then developing it to see if new spots appear. If instability is an issue, consider using neutral alumina or a deactivated silica gel.[5]

    • Solvent System Mismatch: The elution behavior on a column can sometimes differ from TLC. Ensure the solvent system you are using is appropriate and that you have not made an error in its preparation.[5]

    • Improper Column Packing: Poorly packed columns with channels or cracks can lead to uneven solvent flow and poor separation. Ensure your column is packed uniformly.

Troubleshooting Decision Tree for Column Chromatography

Column Chromatography Troubleshooting cluster_issue Identify the Issue cluster_cause_no_elution Potential Causes cluster_cause_poor_sep Potential Causes cluster_cause_low_rec Potential Causes cluster_solution Solutions start Problem with Column Chromatography no_elution Compound Not Eluting start->no_elution poor_separation Poor Separation start->poor_separation low_recovery Low Recovery start->low_recovery too_polar Compound Too Polar for Solvent no_elution->too_polar degradation Degradation on Column no_elution->degradation wrong_solvent Incorrect Solvent System poor_separation->wrong_solvent overloading Column Overloading poor_separation->overloading bad_packing Poor Column Packing poor_separation->bad_packing degradation_rec Degradation on Column low_recovery->degradation_rec irreversible_adsorption Irreversible Adsorption low_recovery->irreversible_adsorption increase_polarity Increase Solvent Polarity too_polar->increase_polarity change_adsorbent Use Neutral Alumina or Deactivated Silica degradation->change_adsorbent optimize_solvent Re-optimize Solvent System wrong_solvent->optimize_solvent reduce_load Reduce Sample Load overloading->reduce_load repack_column Repack Column Carefully bad_packing->repack_column degradation_rec->change_adsorbent irreversible_adsorption->change_adsorbent

Caption: Troubleshooting decision tree for common column chromatography issues.

Data Presentation

Table 1: Recommended HPLC Conditions for this compound Alkaloid Analysis

ParameterRecommended ConditionRationale
Column C18, Base-Deactivated (e.g., Alltima RP-C18)[1]Minimizes peak tailing for basic alkaloids.
Mobile Phase Acetonitrile/Water or Methanol/Water with modifierAcetonitrile often provides better selectivity.
Modifier 0.1% Phosphoric Acid + 0.1% Triethylamine (pH ~3.0)[1]Improves peak shape and resolution.
Elution GradientEffective for separating complex mixtures of alkaloids with varying polarities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)[1]Standard flow rate for analytical scale.
Detection 240 nm[1]Common wavelength for detecting this compound alkaloids.
Temperature 25-30 °CProvides stable retention times. Can be increased to improve resolution.[3]

Table 2: Extraction and Purification Parameters

ParameterValue/RangeSource SpeciesNotes
Extraction Solvent 50% Ethanol[4] or 70-80% Ethanol/Methanol[3]Aconitum species50% ethanol showed high efficiency for extracting Benzoylmesaconine.[4]
Extraction Method Sonication or RefluxAconitum speciesSonication is a common and efficient method.[4]
Purification pH 2.0 - 7.0N/ADiester-diterpenoid alkaloids are more stable in this pH range.[4]
Column Chromatography Adsorbent Silica Gel or Neutral AluminaN/ANeutral alumina can be used if alkaloids are unstable on silica gel.

Experimental Protocols

Protocol 1: General Extraction of Total this compound Alkaloids
  • Maceration and Extraction:

    • The powdered plant material is macerated with 70-80% ethanol or methanol at a solvent-to-material ratio of 8:1 to 10:1 (v/w).

    • The mixture is subjected to ultrasonication for 30-60 minutes.

    • The extract is filtered, and the process is repeated 2-3 times to ensure complete extraction.

  • Solvent Removal:

    • The combined filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a 2% hydrochloric acid solution.

    • The acidic solution is washed with a non-polar solvent like ethyl acetate to remove neutral and weakly acidic compounds. The organic layer is discarded.

    • The pH of the aqueous layer is adjusted to 9-10 with an ammonia solution.

    • The alkaline solution is then extracted multiple times with a solvent such as chloroform or dichloromethane.

    • The combined organic layers are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to yield the total alkaloid extract.

Protocol 2: HPLC Method for this compound Analysis
  • Sample Preparation:

    • Dissolve the crude alkaloid extract or purified fraction in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: Alltima RP-C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 0.1% phosphoric acid and 0.1% triethylamine in water, adjusted to pH 3.0 with triethylamine.[1]

    • Gradient Program:

      • 0-20 min: 13-18% A

      • 20-40 min: 18-21% A

      • 40-45 min: 21-22% A

      • 45-50 min: 22-70% A[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.[1]

    • Injection Volume: 10-20 µL.

References

Technical Support Center: Strategies for Reducing the Toxicity of Aconitane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Aconitane-based compounds. Our goal is to facilitate safer and more effective research by providing detailed protocols and data-driven strategies for toxicity reduction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for this compound-based compounds?

A1: The toxicity of this compound alkaloids, particularly diester-diterpenoid alkaloids (DDAs) like aconitine, mesaconitine, and hypaconitine, primarily stems from their interaction with voltage-gated sodium channels in excitable tissues such as the myocardium, nerves, and muscles.[1][2] They bind to the open state of these channels, leading to persistent activation and preventing repolarization.[1] This disrupts normal cellular function, which can result in cardiotoxicity (e.g., arrhythmias) and neurotoxicity (e.g., paresthesia).[1][2]

Q2: What are the main strategies to reduce the toxicity of this compound alkaloids?

A2: The most common and effective strategies involve chemical modification through processing, co-decoction with other herbs, and modern formulation techniques. The underlying principle of many of these methods is the hydrolysis of the highly toxic diester-diterpenoid alkaloids (DDAs) into less toxic monoester-diterpenoid alkaloids (MDAs) and non-toxic alcohol amines.[1]

Q3: How do traditional processing methods, or "Paozhi," reduce toxicity?

A3: Traditional Chinese Medicine (TCM) utilizes various processing methods, collectively known as "Paozhi," to decrease the toxicity of Aconitum roots.[3] Common methods include:

  • Boiling or Steaming: Prolonged heating in water is a simple and effective way to hydrolyze the toxic diester alkaloids.[1][3]

  • Processing with Adjuvants: Co-decoction with other herbs like licorice (Glycyrrhiza uralensis), black beans, or ginger can also effectively reduce toxicity.[3]

  • "Pao Zhi" Variants: Specific Paozhi methods result in different processed forms of Aconitum, such as 'Heishunpian' (black slices), 'Baifupian' (white slices), and 'Danfupian' (processed with licorice and black beans).[3]

Q4: Are there modern techniques for detoxifying Aconitum alkaloids?

A4: Yes, modern research is focused on developing more controlled and efficient detoxification methods. These include:

  • High-Pressure Steaming: This method provides a faster and more consistent reduction of toxic alkaloids compared to traditional boiling.[3]

  • Nano-formulations: Encapsulating aconitine in nanoparticles is being explored as a strategy to decrease its systemic toxicity and potentially improve its therapeutic index.[3][4][5]

  • Optimized Herbal Combinations: Research is ongoing to understand the specific chemical interactions that lead to toxicity reduction when Aconitum is combined with other herbs to optimize these formulations.[3]

Q5: How is the reduction in toxicity of this compound compounds quantified?

A5: The reduction in toxicity is typically assessed through two main approaches:

  • Chemical Analysis: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common method to quantify the concentrations of different alkaloids.[3] This allows for the measurement of the decrease in toxic DDAs and the increase in less toxic MDAs.

  • Toxicological Assays: In vivo studies in animal models are conducted to determine the median lethal dose (LD50), which is a common measure of acute toxicity. An increase in the LD50 value after processing indicates a reduction in toxicity.

Quantitative Data on Toxicity Reduction

The following tables summarize the reduction in toxicity of this compound alkaloids through various processing methods, as indicated by changes in their chemical composition and acute toxicity.

Table 1: Effect of Processing on the Content of this compound Alkaloids

CompoundRaw Aconitum carmichaeli (mg/g)Processed Aconitum carmichaeli (Boiling) (mg/g)Percent Reduction
Aconitine0.450.0882.2%
Mesaconitine0.210.0576.2%
Hypaconitine0.280.0775.0%

Note: These are representative values and can vary based on the specific processing conditions.

Table 2: Acute Toxicity (LD50) of this compound Alkaloids in Mice

Alkaloid GroupCompoundLD50 (mg/kg, intraperitoneal)Relative Toxicity
Diester-Diterpenoid Alkaloids (DDAs)Aconitine~0.15High
Hypaconitine~0.15High
Monoester-Diterpenoid Alkaloids (MDAs)Benzoylaconine~40.0Moderate
Benzoylmesaconine~50.0Moderate
Benzoylhypaconine~60.0Moderate
Amine-Diterpenoid AlkaloidsAconine>100.0Low

Data compiled from multiple sources indicating the significantly lower toxicity of hydrolysis products.[3]

Experimental Protocols

Protocol 1: High-Pressure Steaming for Detoxification of Aconitum Roots

Objective: To reduce the content of toxic diester-diterpenoid alkaloids in Aconitum roots through high-pressure steaming.

Materials:

  • Dried roots of Aconitum carmichaeli

  • Autoclave or high-pressure steamer

  • Grinder or pulverizer

  • Sieve

  • HPLC-MS system for analysis

Procedure:

  • Preparation of Herbal Material: Cut the dried Aconitum carmichaeli roots into small, uniform pieces.

  • High-Pressure Steaming: Place the Aconitum pieces in a suitable container for steaming within the autoclave. Set the autoclave to a temperature of 127°C and a pressure of 0.15 mPa.[3] Steam the material for 60 to 90 minutes.[3]

  • Drying and Pulverizing: After steaming, remove the Aconitum pieces and dry them in an oven at 60°C until a constant weight is achieved. Pulverize the dried, processed roots into a fine powder using a grinder and pass it through a sieve to ensure uniformity.

  • Extraction for Analysis: Accurately weigh a portion of the processed Aconitum powder. Perform an extraction using a suitable solvent (e.g., methanol with sonication).

  • Quantification: Analyze the extract using a validated HPLC-MS method to determine the concentrations of aconitine, mesaconitine, hypaconitine, and their less toxic hydrolysis products.

Protocol 2: Co-decoction of Aconitum with Licorice (Glycyrrhiza uralensis)

Objective: To reduce the toxicity of Aconitum roots by co-decoction with licorice.

Materials:

  • Dried roots of Aconitum carmichaeli

  • Dried roots of Glycyrrhiza uralensis (Licorice)

  • Deionized water

  • Reflux apparatus

  • Heating mantle

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Freeze-dryer

  • HPLC-MS system for analysis

Procedure:

  • Preparation of Herbal Materials: Cut the dried Aconitum carmichaeli roots and Glycyrrhiza uralensis roots into small, uniform pieces.

  • Co-decoction: Combine the Aconitum carmichaeli and Glycyrrhiza uralensis roots in a round-bottom flask at a ratio of 1:1 by weight. Add deionized water to the flask in a 1:10 ratio (w/v) of total herbal material to water. Set up the reflux apparatus with a condenser. Heat the mixture to boiling using a heating mantle and maintain a gentle reflux for 2 hours.[3]

  • Extraction: After 2 hours, turn off the heat and allow the mixture to cool to room temperature. Filter the decoction to remove the solid herbal material.

  • Concentration: Concentrate the filtered extract using a rotary evaporator under reduced pressure.

  • Lyophilization: Freeze-dry the concentrated extract to obtain a powdered sample.

  • Analysis: Dissolve a known amount of the lyophilized powder in a suitable solvent and analyze using HPLC-MS to quantify the alkaloid content.

Troubleshooting Guides

Issue 1: Inconsistent Reduction of Alkaloid Toxicity

Possible Cause Troubleshooting Steps
Non-uniform heating or steaming.Ensure even distribution of the herbal material in the autoclave or reaction vessel. Use a stirring mechanism if possible during decoction.
Inconsistent particle size of the raw material.Grind and sieve the raw Aconitum roots to a uniform particle size before processing.
Variation in the quality of raw herbal material.Source Aconitum roots from a reliable supplier with consistent quality control. Analyze the raw material for initial alkaloid content.

Issue 2: Low Yield of Processed Material

Possible Cause Troubleshooting Steps
Over-processing leading to degradation of compounds.Optimize the processing time and temperature. Start with shorter durations and lower temperatures and incrementally increase them while monitoring the alkaloid content.
Inefficient extraction of the processed material.Ensure the solvent used for extraction is appropriate for the target alkaloids. Optimize the extraction parameters (e.g., time, temperature, solvent-to-solid ratio).

Issue 3: Artifacts or Unexpected Peaks in HPLC-MS Analysis

Possible Cause Troubleshooting Steps
Contamination of the sample or solvent.Use high-purity solvents and filter all samples before injection. Run a blank injection to check for system contamination.
Matrix effects from complex herbal extracts.Employ a suitable sample clean-up method, such as solid-phase extraction (SPE), to remove interfering compounds. Use an internal standard for more accurate quantification.
Degradation of alkaloids during analysis.Ensure the stability of the alkaloids in the chosen solvent and at the analysis temperature. Prepare samples fresh if necessary.

Visualizations

G Aconitine Aconitine (DDA) (Highly Toxic) Benzoylaconine Benzoylaconine (MDA) (Less Toxic) Aconitine->Benzoylaconine Hydrolysis (Heat/Processing) - Acetyl group at C8 Aconine Aconine (Non-Toxic) Benzoylaconine->Aconine Hydrolysis (Heat/Processing) - Benzoyl group at C14

Caption: Chemical hydrolysis pathway of Aconitine to less toxic derivatives.

G cluster_raw Raw Aconitum cluster_processing Processing cluster_analysis Analysis cluster_result Result Raw_Material Raw Aconitum Roots Processing Detoxification Protocol (e.g., High-Pressure Steaming) Raw_Material->Processing Chemical_Analysis Chemical Analysis (HPLC-MS) - Quantify Alkaloids Processing->Chemical_Analysis Toxicity_Assay Toxicological Assay (in vivo) - Determine LD50 Processing->Toxicity_Assay Result Reduced Toxicity Confirmed Chemical_Analysis->Result Toxicity_Assay->Result

Caption: General experimental workflow for this compound toxicity reduction and assessment.

G Aconitine Aconitine Sodium_Channel Voltage-Gated Sodium Channel Aconitine->Sodium_Channel Binds to open state Persistent_Activation Persistent Channel Activation Sodium_Channel->Persistent_Activation Sodium_Influx Continuous Na+ Influx Persistent_Activation->Sodium_Influx Depolarization Prolonged Depolarization Sodium_Influx->Depolarization Arrhythmia Cardiotoxicity (Arrhythmia) Depolarization->Arrhythmia Paresthesia Neurotoxicity (Paresthesia) Depolarization->Paresthesia

Caption: Signaling pathway of Aconitine-induced cardiotoxicity and neurotoxicity.

References

Technical Support Center: Addressing Solubility Challenges of Aconitane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and solutions for common solubility issues encountered when working with Aconitane alkaloids. Researchers frequently face challenges in dissolving these complex diterpenoid alkaloids, which can impede experimental progress and affect data reproducibility. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a clear visualization of the primary signaling pathway to facilitate your research and development endeavors.

Quick Navigation:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound alkaloids like aconitine, mesaconitine, and hypaconitine?

A1: this compound alkaloids are generally characterized by poor water solubility. They are sparingly soluble in water but exhibit better solubility in organic solvents. For instance, aconitine is soluble in ethanol (35 mg/mL) but has very low solubility in water (0.3 mg/mL).[1] Similarly, hypaconitine is soluble in DMF (15 mg/mL), DMSO (10 mg/mL), and ethanol (5 mg/mL), but its solubility is significantly lower in aqueous solutions like PBS (0.2 mg/mL in a 1:4 DMF:PBS mixture).[2] Mesaconitine is also reported to be insoluble in water but soluble in chloroform, ethanol, acetone, and methanol.

Q2: I'm observing precipitation when I dilute my this compound alkaloid stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a stock solution of the alkaloid, typically prepared in a high-concentration organic solvent like DMSO or ethanol, is added to an aqueous buffer where the alkaloid has much lower solubility. The organic solvent is diluted, and the alkaloid crashes out of the solution.

To prevent this, consider the following:

  • Lower the stock concentration: Using a more dilute stock solution can sometimes prevent precipitation upon addition to the aqueous phase.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, try using a buffer that contains a small percentage of an organic co-solvent (e.g., 1-5% ethanol or DMSO). However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Employ solubility enhancement techniques: Preparing your alkaloid using methods like cyclodextrin inclusion complexation or as a solid dispersion can improve its aqueous solubility and prevent precipitation.

  • pH adjustment: The solubility of alkaloids, which are basic compounds, is often pH-dependent. Lowering the pH of the aqueous buffer may increase the solubility of the this compound alkaloid by promoting its protonation to a more soluble salt form.

Q3: Are there any specific safety precautions I should take when handling this compound alkaloids, especially concerning their solubility?

A3: Yes, this compound alkaloids are highly toxic compounds, and handling them requires strict safety protocols. When preparing solutions, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Be particularly cautious when handling powdered forms of the alkaloids to avoid inhalation. Given their low aqueous solubility, there is a risk of the compounds precipitating out of solution and forming difficult-to-see residues on labware. Thoroughly decontaminate all surfaces and glassware after use.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause(s) Suggested Solution(s)
The this compound alkaloid powder is not dissolving in my chosen solvent. 1. The solvent is inappropriate for the specific alkaloid.2. The concentration is too high for the solvent's capacity.3. The dissolution process is slow.1. Consult the --INVALID-LINK-- table to select a more suitable solvent.2. Try preparing a more dilute solution.3. Gently warm the solution and use sonication to aid dissolution. Be cautious with temperature as it may affect alkaloid stability.
My this compound alkaloid solution is cloudy or has visible particles. 1. The alkaloid has not fully dissolved.2. Precipitation has occurred due to temperature changes or solvent evaporation.3. The alkaloid is degrading.1. Continue with gentle warming and sonication. If it persists, the solution may be supersaturated.2. Store solutions at a constant room temperature and in tightly sealed containers. If precipitation occurs upon cooling, gentle warming may redissolve it.[3]3. Prepare fresh solutions and protect them from light and extreme temperatures.
I'm seeing inconsistent results in my biological assays. 1. Incomplete dissolution of the alkaloid is leading to inaccurate concentrations.2. The alkaloid is precipitating in the assay medium.3. The organic solvent used for the stock solution is affecting the biological system.1. Ensure complete dissolution before use. Filter the solution through a 0.22 µm filter to remove any undissolved particles.2. Consider using a solubility-enhanced formulation of the alkaloid (see --INVALID-LINK--).3. Minimize the final concentration of the organic solvent in your assay to a level that does not impact your experimental results (typically <0.1-0.5%).
The pH of my buffer changes after adding the this compound alkaloid. Alkaloids are basic compounds and can increase the pH of a weakly buffered solution.Use a buffer with sufficient buffering capacity to maintain the desired pH. Re-adjust the pH after the addition of the alkaloid if necessary.

Quantitative Solubility Data

The following table summarizes the reported solubility of common this compound alkaloids in various solvents. This data can guide your selection of an appropriate solvent for preparing stock solutions.

Alkaloid Solvent Solubility (mg/mL) Reference
Aconitine Water0.3[1]
Ethanol35[1]
Chloroform50[4]
Ether20[4]
Hypaconitine DMF15[2]
DMSO10[2]
Ethanol5[2]
DMF:PBS (pH 7.2) (1:4)0.2[2]
Mesaconitine WaterInsoluble
ChloroformSoluble
EthanolSoluble
AcetoneSoluble
MethanolSoluble

Experimental Protocols for Solubility Enhancement

For experiments requiring aqueous solutions of this compound alkaloids, several formulation strategies can be employed to improve their solubility.

pH Adjustment

Since this compound alkaloids are weak bases, their solubility in aqueous media can be increased by lowering the pH. This protonates the nitrogen atom in the alkaloid structure, forming a more soluble salt.

Methodology:

  • Prepare a stock solution of the this compound alkaloid in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • In a separate vessel, prepare the desired aqueous buffer.

  • While vigorously stirring the aqueous buffer, slowly add the alkaloid stock solution dropwise.

  • Monitor the pH of the solution. If precipitation occurs or if the initial solution is cloudy, slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise until the solution clears.

  • Adjust the final pH to the desired value for your experiment, keeping in mind that the alkaloid may precipitate if the pH is raised too high. It is crucial to determine the pH-solubility profile for your specific alkaloid and experimental conditions.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound alkaloids, forming inclusion complexes with enhanced aqueous solubility.[5][6]

Methodology (Kneading Method):

  • Determine the appropriate molar ratio of the this compound alkaloid to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Accurately weigh the this compound alkaloid and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) to form a paste.

  • Gradually add the this compound alkaloid to the paste while continuously triturating (kneading) with a pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The resulting powder is the cyclodextrin inclusion complex, which can then be dissolved in aqueous media.

Solid Dispersion

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility of the drug.[7][8]

Methodology (Solvent Evaporation Method):

  • Select a suitable hydrophilic carrier (e.g., polyethylene glycol (PEG) 6000, polyvinylpyrrolidone (PVP) K30) and determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the this compound alkaloid and the carrier in a common volatile organic solvent (e.g., methanol or ethanol). Ensure complete dissolution.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film or solid mass.

  • Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Pulverize the dried solid dispersion into a fine powder. This powder can then be used for dissolution studies or incorporated into other formulations.

Salt Formation

Converting a basic drug like an this compound alkaloid into a salt form can significantly improve its aqueous solubility.[9][10] This is typically achieved by reacting the alkaloid with an acid.

Methodology:

  • Dissolve the this compound alkaloid in a suitable organic solvent (e.g., diethyl ether or toluene).

  • In a separate container, prepare a solution of a pharmaceutically acceptable acid (e.g., hydrochloric acid, sulfuric acid, or an organic acid like citric acid) in the same or a miscible solvent.

  • Slowly add the acid solution to the alkaloid solution while stirring.

  • The salt of the this compound alkaloid will often precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with a small amount of the organic solvent to remove any unreacted starting materials.

  • Dry the salt under vacuum. The resulting salt form should exhibit improved solubility in water or aqueous buffers.

Signaling Pathway of this compound Alkaloids

The primary molecular target of this compound alkaloids, such as aconitine, is the voltage-gated sodium channel (VGSC) on the cell membranes of excitable tissues like neurons and cardiomyocytes.[11][12][13] Their toxic and therapeutic effects are a direct consequence of their interaction with these channels.

// Nodes Aconitane_Alkaloid [label="this compound Alkaloid\n(e.g., Aconitine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VGSC [label="Voltage-Gated Sodium Channel\n(Open State)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na_Influx [label="Persistent Na+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane_Depolarization [label="Prolonged Membrane\nDepolarization", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="Increased Intracellular Ca2+\n(via Na+/Ca2+ exchanger)", fillcolor="#FBBC05", fontcolor="#202124"]; Neurotransmitter_Release [label="Altered Neurotransmitter\nRelease (e.g., Acetylcholine)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Effects [label="Cellular Effects", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cardiotoxicity [label="Cardiotoxicity\n(Arrhythmias)", shape=note, fillcolor="#FFFFFF"]; Neurotoxicity [label="Neurotoxicity\n(Paresthesia, Paralysis)", shape=note, fillcolor="#FFFFFF"];

// Edges Aconitane_Alkaloid -> VGSC [label="Binds to site 2 of\nthe α-subunit", arrowhead="normal", color="#EA4335"]; VGSC -> Na_Influx [label="Prevents inactivation", arrowhead="normal"]; Na_Influx -> Membrane_Depolarization [arrowhead="normal"]; Membrane_Depolarization -> Ca_Influx [arrowhead="normal"]; Membrane_Depolarization -> Neurotransmitter_Release [arrowhead="normal"]; Ca_Influx -> Cellular_Effects [arrowhead="normal"]; Neurotransmitter_Release -> Cellular_Effects [arrowhead="normal"]; Cellular_Effects -> Cardiotoxicity [style=dashed, arrowhead="normal"]; Cellular_Effects -> Neurotoxicity [style=dashed, arrowhead="normal"]; } this compound Alkaloid Signaling Pathway

Brief Description of the Signaling Pathway:

  • Binding to Voltage-Gated Sodium Channels: this compound alkaloids, such as aconitine, bind to site 2 on the alpha-subunit of open voltage-gated sodium channels in excitable cell membranes.[11][14]

  • Persistent Sodium Influx: This binding prevents the inactivation of the sodium channel, leading to a persistent influx of sodium ions (Na+) into the cell.[15]

  • Prolonged Membrane Depolarization: The continuous influx of positive charge results in a prolonged depolarization of the cell membrane.

  • Increased Intracellular Calcium: The sustained depolarization activates the Na+/Ca2+ exchanger in reverse mode, leading to an increase in intracellular calcium (Ca2+) concentration.[12][13]

  • Altered Neurotransmitter Release: In neurons, the prolonged depolarization can lead to an alteration in the release of neurotransmitters, such as acetylcholine.[11]

  • Cellular Effects: The combination of these ionic imbalances disrupts normal cellular function, leading to the characteristic toxic effects of this compound alkaloids.

  • Toxicity: In cardiac tissue, these events manifest as cardiotoxicity, including arrhythmias.[12] In the nervous system, they result in neurotoxicity, causing symptoms like paresthesia (tingling and numbness) and paralysis.[12]

This technical support center is intended for informational purposes for research and development professionals. This compound alkaloids are highly toxic, and all handling and experimental procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Technical Support Center: Improving Selectivity in Aconitane Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Aconitane analogs. The complex and highly functionalized nature of the this compound core presents numerous selectivity challenges. This guide offers insights into controlling stereoselectivity, regioselectivity, and chemoselectivity in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary selectivity challenges in the synthesis of this compound analogs?

A1: The synthesis of this compound analogs is marked by several significant selectivity challenges stemming from their complex, three-dimensional structures. These molecules feature a dense arrangement of functional groups, multiple stereocenters, and often, sterically hindered reaction sites. Key challenges include:

  • Stereoselectivity: Controlling the relative and absolute configuration of multiple contiguous stereocenters, including quaternary carbons, is a primary hurdle. This includes diastereoselectivity in cycloaddition reactions and stereoselective reductions of ketones.

  • Regioselectivity: Differentiating between multiple reactive sites for functionalization, such as C-H bonds or multiple carbonyl groups, requires highly specific reagents and conditions.

  • Chemoselectivity: The presence of various functional groups (hydroxyls, esters, ketones, amines) necessitates the use of protecting groups and chemoselective reagents to avoid unwanted side reactions.[1][2]

Q2: How can I improve the diastereoselectivity of Diels-Alder reactions in the construction of the this compound core?

A2: Achieving high diastereoselectivity in Diels-Alder reactions for this compound synthesis often requires careful selection of substrates, catalysts, and reaction conditions. Here are some strategies:

  • Substrate Control: Introducing sterically demanding groups on the diene or dienophile can effectively block one face of the molecule, favoring the approach of the reaction partner from the less hindered side. For example, a sterically demanding bromine substituent on a siloxydiene component has been used to achieve high diastereofacial selectivity.[3]

  • Lewis Acid Catalysis: Lewis acids can enhance the rate and selectivity of Diels-Alder reactions. However, the choice of Lewis acid is critical. For instance, while Sc(OTf)₃ can promote cycloaddition, it may not provide adequate stereofacial control, leading to mixtures of diastereomers.[3] In contrast, SnCl₄ has been successfully used to catalyze the cycloaddition between a siloxydiene and an azepinone dienophile, yielding a single isomer.[3]

  • Solvent and Temperature: The reaction solvent and temperature can significantly influence the transition state geometry and, consequently, the diastereoselectivity. It is crucial to screen various solvents and optimize the temperature for each specific reaction.

Q3: My ketone reduction is yielding a mixture of diastereomers. What strategies can I employ to improve the stereoselectivity?

A3: The stereoselective reduction of ketones to secondary alcohols is a common challenge. High diastereoselectivity can often be achieved through chelation-controlled reductions. This approach utilizes a Lewis acid to form a rigid cyclic intermediate, which directs the hydride delivery from a specific face.

A widely used method is the Narasaka-Prasad reduction, which employs a chelating agent like chlorodiethylborane (Et₂BCl) in conjunction with a hydride source such as sodium borohydride (NaBH₄).[4] This is particularly effective for β-hydroxy ketones, where the chelating agent forms a six-membered ring intermediate with the hydroxyl and carbonyl groups, locking the conformation and leading to a highly selective intermolecular hydride attack.[4]

Q4: I am observing significant epimerization at a key stereocenter. What are the common causes and how can I mitigate this issue?

A4: Epimerization, the inversion of a single stereocenter in a molecule with multiple chiral centers, is a common problem, especially when dealing with base- or acid-sensitive protons adjacent to a stereocenter. Key factors that can induce epimerization include:

  • Strong Bases or Acids: These can abstract a proton, leading to the formation of a planar enolate or a similar intermediate, which can be protonated from either face, resulting in a mixture of epimers.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • Prolonged Reaction Times: Leaving a reaction for an extended period, even under mild conditions, can lead to the gradual accumulation of the epimerized product.

To minimize epimerization, consider the following:

  • Use of Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred over less hindered bases.

  • Lower Reaction Temperatures: Performing the reaction at 0 °C or lower can significantly reduce the rate of epimerization.

  • Careful Choice of Protecting Groups: The electronic nature of protecting groups can influence the acidity of nearby protons. Choose protecting groups that do not exacerbate the problem.

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in a Diels-Alder Cycloaddition
Potential Cause Troubleshooting Steps
Insufficient Facial Shielding 1. Modify the diene or dienophile to include a bulkier substituent that can direct the approach of the reaction partner. 2. If substrate modification is not feasible, explore the use of a chiral Lewis acid catalyst that can create a chiral environment around the reaction center.
Inappropriate Lewis Acid Catalyst 1. Screen a variety of Lewis acids (e.g., SnCl₄, TiCl₄, Sc(OTf)₃, Et₂AlCl) to identify one that provides optimal selectivity. 2. Vary the stoichiometry of the Lewis acid.
Suboptimal Reaction Conditions 1. Conduct the reaction at a lower temperature to enhance the kinetic preference for one diastereomer. 2. Screen different solvents to find one that favors the desired transition state geometry.
Thermodynamic Equilibration If the reaction is reversible, the observed product ratio may reflect the thermodynamic equilibrium. Consider running the reaction under kinetic control (lower temperature, shorter reaction time) to favor the formation of the kinetically preferred product.
Issue 2: Poor Regioselectivity in the Functionalization of the this compound Core
Potential Cause Troubleshooting Steps
Multiple Reactive Sites with Similar Reactivity 1. Employ a directing group strategy to deliver the reagent to a specific C-H bond. 2. Utilize a catalyst with high steric demand that can differentiate between similarly reactive sites.
Harsh Reaction Conditions 1. Use milder reagents and lower reaction temperatures to improve selectivity. 2. Explore enzymatic or biocatalytic methods, which often exhibit high regioselectivity.
Protecting Group Interference The steric or electronic properties of a protecting group may be directing the reaction to an undesired position. Consider using a different protecting group or altering the protecting group strategy.[1][2]
Issue 3: Unwanted Side Reactions due to Low Chemoselectivity
Potential Cause Troubleshooting Steps
Reaction with Unprotected Functional Groups 1. Protect sensitive functional groups that are not intended to react. 2. Choose protecting groups that are stable to the reaction conditions and can be removed selectively (orthogonal protecting group strategy).[1][2]
Over-oxidation or Over-reduction 1. Use a milder oxidizing or reducing agent. 2. Carefully control the stoichiometry of the reagent. 3. Monitor the reaction closely and quench it immediately upon completion.
Competing Rearrangement Reactions Some intermediates in this compound synthesis are prone to rearrangements like the semipinacol rearrangement.[5] Carefully control the reaction conditions (e.g., temperature, acid concentration) to favor the desired pathway.

Quantitative Data

Table 1: Diastereoselectivity in Diels-Alder Reactions for this compound Analog Synthesis

DieneDienophileCatalyst/ConditionsDiastereomeric Ratio (desired:undesired)Yield (%)Reference
Siloxydiene 9 Azepinone 8 Sc(OTf)₃, toluene1:1.869[3]
Brominated Siloxydiene 36 Azepinone 8b SnCl₄, 4 Å MS, CH₃CNSingle isomer87[3]

Table 2: Enantioselectivity in Catalytic Asymmetric Epoxidation

SubstrateCatalystOxidantEnantiomeric Excess (ee, %)Yield (%)Reference
trans-β-MethylstyreneFructose-derived ketoneOxone>9888[6]
1-PhenylcyclohexeneFructose-derived ketoneOxone9692[6]

Experimental Protocols

Protocol 1: Diastereoselective Diels-Alder Cycloaddition[4]
  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4 Å molecular sieves.

  • Addition of Reagents: Add a solution of the azepinone dienophile in anhydrous acetonitrile, followed by the siloxydiene.

  • Cooling: Cool the mixture to the desired temperature (e.g., -40 °C).

  • Initiation: Add a solution of SnCl₄ in dichloromethane dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chelation-Controlled Stereoselective Reduction of a β-Hydroxy Ketone[5]
  • Preparation: To a flame-dried flask under an inert atmosphere, add a solution of the β-hydroxy ketone in a mixture of anhydrous tetrahydrofuran (THF) and methanol.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Chelating Agent: Add chlorodiethylborane (Et₂BCl) dropwise to the solution.

  • Stirring: Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) in one portion.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding an aqueous solution of ammonium hydroxide.

  • Workup: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it in vacuo.

  • Purification: Purify the resulting diol by column chromatography.

Visualizations

experimental_workflow Experimental Workflow: Diastereoselective Diels-Alder prep Preparation (Flame-dried flask, inert atm, 4Å MS) reagents Reagent Addition (Dienophile, Diene in MeCN) prep->reagents cool Cooling (-40 °C) reagents->cool init Initiation (Add SnCl₄ solution) cool->init monitor Reaction Monitoring (TLC or LC-MS) init->monitor quench Quenching (Sat. aq. NaHCO₃) monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify

Caption: Workflow for a Diastereoselective Diels-Alder Reaction.

logical_relationship Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed cause1 Insufficient Facial Shielding? start->cause1 cause2 Suboptimal Lewis Acid? start->cause2 cause3 Incorrect Temp./ Solvent? start->cause3 solution1a Increase Steric Bulk on Substrate cause1->solution1a solution1b Use Chiral Catalyst cause1->solution1b solution2 Screen Different Lewis Acids cause2->solution2 solution3 Optimize Reaction Conditions cause3->solution3

Caption: Decision tree for troubleshooting low diastereoselectivity.

signaling_pathway Synthetic Pathway: Fragment Coupling & Rearrangement fragA Fragment A (from phenol via meta-photocycloaddition) coupling 1,2-Addition fragA->coupling fragB Fragment B (from cyclopentenone, enantioselectively) fragB->coupling rearrangement Semipinacol Rearrangement coupling->rearrangement intermediate Intermediate with C-11 Quaternary Center rearrangement->intermediate product This compound Core Structure intermediate->product Further Transformations

Caption: A convergent synthetic strategy for the this compound core.

References

Technical Support Center: Navigating Rearrangement Reactions in Aconitane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex synthesis of Aconitane alkaloids, skeletal rearrangements can be both a powerful tool and a significant challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these intricate chemical transformations.

Frequently Asked Questions (FAQs)

Q1: My Wagner-Meerwein rearrangement is producing a mixture of unexpected products. What are the likely causes?

A1: The formation of unexpected products in a Wagner-Meerwein rearrangement during this compound synthesis is often due to the generation of multiple, competing carbocation intermediates. Factors that can contribute to this include:

  • Carbocation Stability: The initial carbocation may rearrange to multiple alternative stable carbocations, leading to a product mixture.[1][2]

  • Reaction Conditions: Temperature and the choice of Lewis acid can significantly influence the reaction pathway.[3][4] Higher temperatures can provide the activation energy for less favorable rearrangements to occur.

  • Substrate Stereochemistry: The stereochemistry of the starting material can dictate the facial selectivity of the migrating group, and minor impurities with different stereochemistry can lead to different rearrangement products.

Troubleshooting Steps:

  • Lower the reaction temperature: This can help to favor the kinetic product and reduce the formation of thermodynamically more stable, but undesired, rearranged products.

  • Screen different Lewis acids: The nature of the Lewis acid can influence the stability and reactivity of the carbocation intermediate. Softer or harder Lewis acids may favor different rearrangement pathways.

  • Ensure high diastereomeric purity of the starting material: Carefully purify the precursor to the rearrangement step to minimize the formation of side products arising from stereoisomers.

Q2: I am observing low yields in my semipinacol rearrangement. How can I improve the efficiency of this reaction?

A2: Low yields in semipinacol rearrangements within the context of this compound synthesis can often be attributed to several factors:

  • Incomplete carbocation formation: The leaving group may not be sufficiently activated to generate the carbocation intermediate efficiently.

  • Competing elimination reactions: The carbocation intermediate can undergo elimination (E1) to form an alkene, competing with the desired rearrangement.

  • Steric hindrance: A sterically hindered migrating group or a congested reaction center can slow down the rearrangement process, allowing for side reactions to occur.

Troubleshooting Steps:

  • Choice of Leaving Group: Employ a better leaving group to facilitate carbocation formation. For example, a tosylate or mesylate is generally more effective than a hydroxyl group.

  • Catalyst/Promoter: In the case of epoxide-mediated semipinacol rearrangements, the choice and amount of the Lewis acid catalyst are critical. Catalytic amounts of a strong Lewis acid like TMSNTf₂ have been shown to be highly effective.[5]

  • Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate. A more polar solvent may stabilize the carbocation and favor rearrangement over other pathways.

Q3: How can I control the stereochemistry of the newly formed stereocenter during a rearrangement reaction?

A3: Controlling the stereochemistry of the newly formed stereocenter is a critical aspect of this compound synthesis. The stereochemical outcome of a rearrangement is often dictated by the conformation of the carbocation intermediate and the stereoelectronics of the migration step.

  • Conformational Control: The substrate can be designed to adopt a specific conformation that favors the migration of a particular group from a specific face, leading to a single diastereomer.

  • Migrating Group Aptitude: The inherent tendency of a group to migrate can influence the stereochemical outcome. In general, groups that can better stabilize a positive charge in the transition state will migrate more readily.

  • Anti-periplanar Alignment: For a concerted 1,2-shift, the migrating group and the leaving group often need to be in an anti-periplanar arrangement. This geometric constraint can be exploited to achieve high stereoselectivity.[6]

Troubleshooting Guide: Case Studies in Talatisamine Synthesis

The total synthesis of talatisamine, an this compound alkaloid, provides excellent examples of how to manage and utilize rearrangement reactions effectively.

Case Study 1: Semipinacol Rearrangement in the Reisman Synthesis of Talatisamine

In the total synthesis of (–)-talatisamine by the Reisman group, a key step involves a highly efficient semipinacol rearrangement.[5]

Observed Issue: Potential for low yield and formation of side products during the crucial fragment coupling and rearrangement step.

Solution: A two-step, one-pot procedure was employed. The 1,2-addition of an alkenyllithium to an epoxyketone, followed by in-situ silylation of the resulting alkoxide, generated the precursor for the rearrangement. Treatment with a catalytic amount of N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf₂) at low temperature (–78 °C) smoothly effected the desired semipinacol rearrangement in high yield.[5]

Quantitative Data:

ParameterValueReference
Reactant AEpoxyketone[5]
Reactant BAlkenyllithium[5]
CatalystTMSNTf₂ (10 mol %)[5]
Temperature–78 °C[5]
Yield97%[5]
Case Study 2: Wagner-Meerwein Rearrangement in the Inoue Synthesis of Talatisamine

The Inoue group's total synthesis of talatisamine features a biomimetically inspired Wagner-Meerwein rearrangement to construct the 7/5-membered BC-ring system.[7][8]

Observed Issue: The potential for lack of regioselectivity and the formation of multiple rearranged products from the carbocation intermediate.

Solution: The rearrangement was induced by converting a secondary alcohol to a triflate, a good leaving group. The reaction was then carried out at a high temperature in the presence of a non-nucleophilic base (DBU) to facilitate the desired rearrangement and subsequent elimination to form an enone.[7] This strategy directed the reaction towards the desired product by carefully controlling the reaction conditions.

Quantitative Data:

ParameterValueReference
PrecursorTriflate of a secondary alcohol[7]
ReagentDBU[7]
TemperatureHigh Temperature[7]
Yield83%[7]

Experimental Protocols

Protocol 1: Semipinacol Rearrangement (Reisman Synthesis of Talatisamine)

Materials:

  • Silyl ether precursor (1.0 equiv)

  • N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf₂) (0.1 equiv)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Argon atmosphere

Procedure:

  • To a solution of the silyl ether precursor in anhydrous CH₂Cl₂ at –78 °C under an argon atmosphere, add a solution of TMSNTf₂ in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at –78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.[5]

Protocol 2: Wagner-Meerwein Rearrangement (Inoue Synthesis of Talatisamine)

Materials:

  • Triflate precursor (1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (excess)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Argon atmosphere

Procedure:

  • To a solution of the triflate precursor in anhydrous DMSO under an argon atmosphere, add DBU.

  • Heat the reaction mixture to the required high temperature (e.g., 110-150 °C) and stir for the specified time. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate is then oxidized in a subsequent step to yield the enone.[7]

Visualizing Rearrangement Pathways

The following diagrams illustrate the key rearrangement steps discussed.

Semipinacol_Rearrangement cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Start Silyl Ether Precursor Reagents TMSNTf2 (cat.) CH2Cl2, -78 °C Carbocation Oxonium Ion Intermediate Reagents->Carbocation Carbocation Formation Product Rearranged Ketone Carbocation->Product 1,2-Alkyl Shift

Caption: Semipinacol rearrangement workflow.

Wagner_Meerwein_Rearrangement cluster_start_wm Starting Material cluster_reagents_wm Reagents cluster_intermediate_wm Intermediate cluster_product_wm Product Start_WM Triflate Precursor Reagents_WM DBU, DMSO High Temperature Carbocation_WM Carbocation Intermediate Reagents_WM->Carbocation_WM Carbocation Formation Product_WM Rearranged Alkene Carbocation_WM->Product_WM 1,2-Alkyl Shift

Caption: Wagner-Meerwein rearrangement workflow.

Troubleshooting_Logic cluster_solutions_ly Solutions for Low Yield cluster_solutions_sp Solutions for Side Products cluster_solutions_si Solutions for Stereoselectivity Problem Rearrangement Problem Encountered LowYield Low Yield Problem->LowYield SideProducts Unexpected Side Products Problem->SideProducts StereoIssue Poor Stereoselectivity Problem->StereoIssue BetterLG Improve Leaving Group LowYield->BetterLG OptimizeCatalyst Optimize Catalyst/Promoter LowYield->OptimizeCatalyst ChangeSolvent Change Solvent LowYield->ChangeSolvent LowerTemp Lower Temperature SideProducts->LowerTemp ScreenLA Screen Lewis Acids SideProducts->ScreenLA PurifySM Purify Starting Material SideProducts->PurifySM ConformationalLock Substrate Conformational Control StereoIssue->ConformationalLock MigratingGroup Modify Migrating Group StereoIssue->MigratingGroup AntiPeriplanar Enforce Anti-Periplanar Geometry StereoIssue->AntiPeriplanar

Caption: Troubleshooting logic for rearrangement reactions.

References

Technical Support Center: Method Validation for Aconitane Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Aconitane alkaloids in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for bioanalytical method validation according to regulatory agencies?

A1: Regulatory bodies like the FDA and EMA have harmonized their requirements under the ICH M10 guideline.[1][2] The core validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3][4]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[5]

  • Matrix Effect: The alteration of analyte response due to the presence of co-eluting substances from the matrix.[6][7]

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.[8][9][10]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of this compound alkaloids in complex matrices.[11][12][13] This is due to its high sensitivity, selectivity, and ability to provide structural information.

Q3: What are the common sample preparation techniques for this compound analysis in biological matrices?

A3: The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method, often using acetonitrile or methanol, suitable for initial sample cleanup.[5]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective technique for sample cleanup and concentration, offering a wide variety of sorbents to specifically retain and elute the target analytes.[11]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction.[14]

Troubleshooting Guide

Problem 1: Low Analyte Recovery

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent: Experiment with different organic solvents or solvent mixtures for LLE or the elution step in SPE. The polarity of the solvent should be appropriate for the this compound alkaloids being analyzed.

    • Adjust pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like alkaloids. Adjusting the pH to suppress the ionization of the this compound alkaloids can improve their partitioning into an organic solvent.

    • Evaluate SPE Sorbent: If using SPE, ensure the chosen sorbent has the appropriate chemistry (e.g., C18, mixed-mode cation exchange) for retaining the this compound alkaloids.[11]

    • Increase Shaking/Vortexing Time: Ensure thorough mixing during the extraction step to facilitate the transfer of the analyte from the aqueous to the organic phase.

Problem 2: Significant Matrix Effects (Ion Suppression or Enhancement)

  • Possible Cause: Co-eluting endogenous components from the matrix interfering with the ionization of the target analyte in the mass spectrometer source.[7]

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column to separate the interfering peaks from the analyte peak.

    • Enhance Sample Cleanup: Employ a more rigorous sample preparation method. For example, switch from protein precipitation to SPE to remove a wider range of interfering compounds.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during data processing.[15]

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure the diluted analyte concentration is still above the LLOQ.

Problem 3: Poor Peak Shape

  • Possible Cause: Issues with the analytical column, mobile phase, or injection solvent.

  • Troubleshooting Steps:

    • Check Column Condition: The column may be degraded or contaminated. Flush the column or replace it if necessary.

    • Mobile Phase Mismatch: Ensure the injection solvent is compatible with the mobile phase. A mismatch in solvent strength can lead to peak distortion.

    • Adjust Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with small adjustments to the mobile phase pH.

    • Reduce Injection Volume: Injecting too large a volume of sample can overload the column and cause peak fronting or tailing.

Problem 4: Analyte Instability

  • Possible Cause: Degradation of this compound alkaloids during sample collection, storage, or processing. Aconitine can undergo hydrolysis.[10][16]

  • Troubleshooting Steps:

    • Control Temperature: Store samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[9]

    • Control pH: this compound alkaloids are more stable under acidic conditions. Consider acidifying the sample matrix if appropriate.

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to analyte degradation. Aliquot samples into smaller volumes to avoid this.

    • Conduct Stability Studies: Perform bench-top, freeze-thaw, and long-term stability studies as part of the method validation to understand the stability of the analyte under different conditions.[9]

Quantitative Data Summary

The following table summarizes the typical validation parameters and acceptance criteria based on regulatory guidelines.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards should be within ±15% of their nominal value (±20% for LLOQ).
Accuracy The mean value should be within ±15% of the nominal value, except for the LLOQ where it should be within ±20%.
Precision The coefficient of variation (CV) should not exceed 15%, except for the LLOQ where it should not exceed 20%.
Lower Limit of Quantification (LLOQ) The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within 20%.
Matrix Factor The CV of the matrix factor calculated from at least 6 different lots of blank matrix should be ≤ 15%.
Recovery The recovery of the analyte should be consistent, precise, and reproducible.
Stability (Freeze-Thaw, Bench-Top, Long-Term) The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0) followed by 1 mL of methanol.

  • Elution: Elute the this compound alkaloids with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest. For example, start with 5% B, ramp up to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each this compound alkaloid and the internal standard need to be optimized.

Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis cluster_report Reporting Dev Method Development & Optimization SamplePrep Sample Preparation Dev->SamplePrep LCMS LC-MS/MS Conditions Dev->LCMS FullVal Full Validation Dev->FullVal Selectivity Selectivity FullVal->Selectivity AccuracyPrecision Accuracy & Precision FullVal->AccuracyPrecision CalCurve Calibration Curve & LLOQ FullVal->CalCurve MatrixEffect Matrix Effect FullVal->MatrixEffect Stability Stability FullVal->Stability RoutineAnalysis Routine Sample Analysis FullVal->RoutineAnalysis QC QC Sample Checks RoutineAnalysis->QC Report Validation Report RoutineAnalysis->Report

Caption: this compound Quantification Method Validation Workflow.

Troubleshooting_Logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions Problem Analytical Problem (e.g., Low Recovery) Cause1 Cause A: Inefficient Extraction Problem->Cause1 Cause2 Cause B: Analyte Degradation Problem->Cause2 Cause3 Cause C: Matrix Effects Problem->Cause3 Sol1 Solution A: Optimize Extraction Protocol Cause1->Sol1 Sol2 Solution B: Improve Stability Conditions Cause2->Sol2 Sol3 Solution C: Enhance Cleanup / Use SIL-IS Cause3->Sol3 Result Problem Resolved? Sol1->Result Sol2->Result Sol3->Result Result->Problem No

Caption: Troubleshooting Logic for this compound Analysis.

References

Validation & Comparative

Validating Aconitane Bioassays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise validation of bioassays for Aconitane alkaloids is paramount for ensuring data integrity and making informed decisions in toxicology and pharmacology. This guide provides a comparative framework for validating this compound bioassays, supported by experimental data and detailed protocols derived from published research.

This compound alkaloids, such as aconitine, mesaconitine, and hypaconitine, are highly toxic compounds found in plants of the Aconitum genus.[1][2] Their primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels in excitable tissues like the myocardium and neurons, leading to severe cardiotoxicity and neurotoxicity.[1] Due to their narrow therapeutic index, rigorous validation of bioassays is essential for the safe development of any potential therapeutic application and for accurate toxicological assessment.[3]

Comparative Data on this compound Alkaloid Cytotoxicity

The following table summarizes the cytotoxic effects of common this compound alkaloids on rat myocardial cells (H9c2), as determined by the MTT assay. This data is crucial for selecting appropriate concentration ranges for bioassay validation and for comparing the relative toxicity of different alkaloids.

AlkaloidCell LineAssayIC50 (24h)Reference
Aconitine (AC)H9c2MTT6.9 x 10⁻⁸ M[3]
Hypaconitine (HA)H9c2MTT11.8 x 10⁻⁸ M[3]
Mesaconitine (MA)H9c2MTTNot explicitly stated, but falls within a similar range as AC and HA[3]

Validation Parameters for Analytical Methods

For quantitative analysis of this compound alkaloids to confirm concentrations of reference standards and samples, methods like UPLC-MS/MS are employed. The table below presents typical validation parameters for such a method.

ParameterAconitine (AC)Mesaconitine (MA)Hypaconitine (HA)UnitReference
Linearity Range0.125 - 10000.125 - 10000.125 - 1000nmol/L[4]
Correlation Coefficient (r²)> 0.997> 0.997> 0.997-[4]
LOD (LC-MS/MS)0.002 - 0.0680.002 - 0.0680.002 - 0.068ng/mL[5]
LOQ (LC-MS/MS)0.005 - 0.2280.005 - 0.2280.005 - 0.228ng/mL[5]
Recovery (EME)72% - 74% (Whole Blood)72% - 74% (Whole Blood)72% - 74% (Whole Blood)%[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the validation of this compound bioassays.

Cell Viability Assay (MTT/WST) Protocol

This protocol is a standard method for assessing the cytotoxic effects of this compound alkaloids on a cell line.[1]

  • Cell Seeding:

    • Seed cells (e.g., H9c2 rat myocardial cells) in a 96-well microplate at a predetermined optimal density.[1][6]

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Treatment:

    • Prepare serial dilutions of the this compound alkaloid reference standard or test compound in the appropriate cell culture medium.[1]

    • Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test substance.[1]

    • Include a vehicle control (medium with the solvent used to dissolve the alkaloids) and a blank (medium only).[1]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Measurement:

    • Add the MTT or WST reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the formation of formazan crystals (MTT) or a colored formazan product (WST).

    • If using MTT, dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST) using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

UPLC-MS/MS Method for Quantification of this compound Alkaloids

This protocol describes a sensitive method for the simultaneous determination of this compound alkaloids and their metabolites in biological samples.[4]

  • Sample Preparation:

    • Treat samples (e.g., rat blood) with methanol to precipitate proteins.[4]

    • Centrifuge the samples and collect the supernatant for analysis.

  • Chromatographic Separation:

    • Use a suitable UPLC column (e.g., Waters C18, 1.7 µm, 50 × 2.1 mm).[4]

    • Employ a gradient elution using a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[4]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer with an electrospray ionization (ESI) source in positive mode.[4]

    • Use multiple-reaction monitoring (MRM) for the simultaneous detection of the parent and product ions of the target alkaloids.[4]

  • Method Validation:

    • Validate the method for precision, accuracy, recovery, matrix effect, carryover effect, and sample stability according to established guidelines.[4]

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate key processes in this compound bioassay validation.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis cluster_validation Validation ref_std Reference Standard (Aconitine, etc.) serial_dilution Serial Dilution ref_std->serial_dilution test_sample Test Sample test_sample->serial_dilution cell_culture Cell Culture (e.g., H9c2) cell_treatment Cell Treatment cell_culture->cell_treatment serial_dilution->cell_treatment incubation Incubation cell_treatment->incubation viability_assay Viability Assay (MTT/WST) incubation->viability_assay readout Absorbance Reading viability_assay->readout data_processing Data Processing readout->data_processing ic50 IC50 Determination data_processing->ic50 linearity Linearity ic50->linearity accuracy Accuracy ic50->accuracy precision Precision ic50->precision

Caption: Workflow for this compound Bioassay Validation.

signaling_pathway aconitine This compound Alkaloids (e.g., Aconitine) vgsc Voltage-Gated Sodium Channels (VGSCs) aconitine->vgsc Binds to open state na_influx Persistent Na+ Influx vgsc->na_influx Causes depolarization Membrane Depolarization na_influx->depolarization ca_overload Intracellular Ca2+ Overload depolarization->ca_overload Leads to arrhythmia Cardiac Arrhythmias depolarization->arrhythmia neurotoxicity Neurotoxicity (Paresthesia, Paralysis) depolarization->neurotoxicity apoptosis Apoptosis ca_overload->apoptosis

Caption: this compound Alkaloid Toxicity Pathway.

References

A Comparative Analysis of Aconitane Extraction Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Aconitane alkaloids from plant matrices is a critical first step. This guide provides a comparative analysis of various extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable technique for your research needs.

The choice of extraction method for this compound alkaloids is pivotal, influencing not only the yield and purity of the target compounds but also the overall time and resource expenditure. This comparison covers a range of techniques from traditional solvent-based methods to more modern, technologically advanced approaches.

Comparative Analysis of Extraction Methods

The following table summarizes the performance of different extraction methods for this compound alkaloids based on available quantitative data. It is important to note that direct comparison can be challenging due to variations in plant material, specific alkaloid targets, and analytical methods used across different studies.

Extraction MethodTarget Alkaloid/FractionYield/EfficiencyExtraction TimeKey Remarks
Pulsed Electric Field (PEF) Extraction Guanfu base A3.94 mg/g< 1 minuteHigh efficiency (120 L/h) and low energy costs.[1]
Ultrasonic-Assisted Extraction (UAE) Total Alkaloids40.50% (relative yield)40 minutesConsidered one of the best methods for improving alkaloid extraction yield.[1]
Heat Reflux Extraction (HRE) Guanfu base ALower than PEF and UAE10 hoursA conventional method, often used as a benchmark for comparison.[1]
Cold Maceration Extraction Guanfu base ALower than PEF and UAE-A simple but less efficient traditional method.[1]
Percolation Extraction Guanfu base ALower than PEF and UAE-Another traditional method with moderate efficiency.[1]
Microwave-Assisted Extraction (MAE) Aconitine, MesaconitineReduced content to levels of processed Aconiti tuber10 minutesRapid method; addition of NaHCO3 can drastically reduce alkaloid content.[2]
Supercritical Fluid Extraction (SFE) with CO2 Total AlkaloidsCan be significantly higher than conventional methods-A green technology; requires pre-treatment with alkaline reagents for better yield.[3]
Alkaline Solvent Extraction (Protocol C) Total Alkaloids0.765 mg/g dry plant-Provided the highest alkaloid yield and purity in a comparative study.[4]
Aqueous Extraction with Tartaric Acid Aconitine-1.5 hoursA patented method involving extraction with a dilute acid solution.
Electromembrane Extraction (EME) Aconitine, Mesaconitine, HypaconitineRecoveries of 72-103% from biological samples-A highly efficient method for extraction from complex matrices like blood and urine.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for key this compound extraction methods.

Pulsed Electric Field (PEF) Extraction

This protocol is based on a high-yield method for extracting Guanfu base A from Aconitum coreanum.[1]

  • Plant Material Preparation: The air-dried plant material is ground into a coarse powder.

  • Solvent System: A 90% ethanol-water solution is used as the extraction solvent.

  • PEF Treatment:

    • Electric Field Intensity: 20 kV/cm

    • Pulse Number: 8

    • Solid-to-Solvent Ratio: 1:12 (g/mL)

  • Extraction Procedure:

    • The powdered plant material is suspended in the extraction solvent.

    • The suspension is subjected to the PEF treatment with the specified parameters.

    • The extract is then filtered to separate the solid residue from the liquid extract.

    • The filtrate, containing the extracted alkaloids, is collected for further analysis.

Ultrasonic-Assisted Extraction (UAE)

This is a widely used method that enhances extraction efficiency through acoustic cavitation.

  • Plant Material Preparation: The plant material is dried and ground to a fine powder.

  • Solvent System: Methanol or ethanol are commonly used solvents. For the extraction of total alkaloids from Aconitum gymnandrum, an optimized condition used 60% ethanol.

  • Ultrasonic Treatment:

    • Ultrasonic Power: 100 W

    • Temperature: 45°C

    • Extraction Time: 30 minutes

    • Solid-to-Liquid Ratio: 1:20 (g/mL)

  • Extraction Procedure:

    • The powdered plant material is mixed with the solvent in a flask.

    • The flask is placed in an ultrasonic bath and subjected to sonication under the specified conditions.

    • After the extraction period, the mixture is filtered.

    • The resulting extract is then concentrated under reduced pressure.

Heat Reflux Extraction (HRE)

A conventional and straightforward method for solvent extraction.

  • Plant Material Preparation: The plant material is coarsely powdered.

  • Solvent System: Typically ethanol or methanol.

  • Extraction Procedure:

    • The powdered plant material is placed in a round-bottom flask with the extraction solvent.

    • A condenser is attached to the flask.

    • The mixture is heated to the boiling point of the solvent and maintained at a gentle reflux for a specified period (e.g., 2-4 hours).

    • After cooling, the mixture is filtered, and the solvent is evaporated from the filtrate to yield the crude extract.

Supercritical Fluid Extraction (SFE)

A green extraction technique that utilizes supercritical CO2 as the solvent.[3]

  • Plant Material Preparation: The plant material is dried and ground. Pre-treatment with an alkaline reagent (e.g., ammonia, Na2CO3) is often necessary to convert alkaloid salts to their free base form, which is more soluble in supercritical CO2.[3]

  • SFE System Parameters:

    • Pressure and Temperature: These are critical parameters that are optimized to achieve the desired density and solvating power of the supercritical fluid.

    • Co-solvent: A modifier such as ethanol or methanol is often added to the supercritical CO2 to enhance the extraction of polar compounds like alkaloids.

  • Extraction Procedure:

    • The pre-treated plant material is packed into the extraction vessel.

    • Supercritical CO2, with or without a co-solvent, is passed through the vessel.

    • The pressure and temperature are controlled to maintain the fluid in a supercritical state.

    • The extracted alkaloids are separated from the supercritical fluid by depressurization in a collection vessel.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the processes and mechanisms involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Drying Drying of Plant Material Grinding Grinding to Powder Drying->Grinding Extraction_Method Choice of Extraction Method (e.g., UAE, HRE, SFE) Grinding->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Solvent Evaporation (Concentration) Filtration->Concentration Purification Chromatographic Purification (e.g., Column, HPLC) Concentration->Purification Analysis Identification & Quantification (e.g., HPLC, LC-MS) Purification->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound alkaloids.

This compound alkaloids, particularly aconitine, are known for their cardiotoxicity and neurotoxicity. Their primary mechanism of action involves the persistent activation of voltage-gated sodium channels.[1][6][7][8][9]

Aconitine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Events Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to and activates Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Leads to Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Cardiotoxicity Cardiotoxicity Ca_Influx->Cardiotoxicity NLRP3 NLRP3 Inflammasome Activation NLRP3->Cardiotoxicity TNFa TNFα Signaling Apoptosis Apoptosis TNFa->Apoptosis Mitochondrial_Dysfunction->Apoptosis Apoptosis->Cardiotoxicity

Caption: Simplified signaling pathway of Aconitine-induced cardiotoxicity and neurotoxicity.

The persistent influx of sodium ions leads to membrane depolarization, which in turn causes an increase in intracellular calcium concentration.[1][2][8][10] This calcium overload is a key factor in the cardiotoxic effects of aconitine.[10] Furthermore, aconitine-induced toxicity involves other signaling pathways, including the activation of the NLRP3 inflammasome and TNFα signaling, which contribute to inflammation and apoptosis.[5][11] Mitochondrial dysfunction also plays a crucial role in the apoptotic cascade initiated by this compound alkaloids.[12]

Conclusion

The selection of an appropriate extraction method for this compound alkaloids is a critical decision that depends on the specific research objectives, available resources, and the desired scale of operation. Modern techniques like Pulsed Electric Field (PEF) and Ultrasonic-Assisted Extraction (UAE) offer significant advantages in terms of efficiency and reduced extraction time compared to traditional methods.[1] Supercritical Fluid Extraction (SFE) stands out as an environmentally friendly option.[3] For purification, various chromatographic techniques are indispensable.[6][7] A thorough understanding of the underlying principles and experimental parameters of each method, as well as the toxicological signaling pathways of the target compounds, is essential for successful and safe research in this field.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Aconitane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Aconitane alkaloids, a class of structurally complex diterpenoids found predominantly in the Aconitum and Delphinium genera, present a fascinating duality. Revered in traditional medicine for their potent analgesic and anti-inflammatory properties, they are simultaneously notorious for their extreme cardiotoxicity and neurotoxicity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these alkaloids, offering researchers and drug development professionals a comprehensive overview supported by experimental data, detailed methodologies, and visual pathway diagrams.

The biological activity of this compound alkaloids is intrinsically linked to their intricate molecular architecture. The core this compound skeleton, a highly substituted C19-diterpenoid structure, serves as the scaffold for various functional groups that dictate the potency and nature of their effects. Key modifications influencing activity primarily occur at the C8 and C14 positions, as well as through substitutions on the N-ethyl group and the aromatic ring of the C14 ester.

Comparative Analysis of Biological Activities

The diverse biological effects of this compound alkaloids, ranging from therapeutic to toxic, are a direct consequence of subtle structural variations. Understanding these relationships is paramount for the development of safer and more effective therapeutic agents.

Analgesic Activity

This compound alkaloids are renowned for their potent analgesic effects, which are primarily mediated through the modulation of voltage-gated sodium channels (VGSCs) and the transient receptor potential cation channel subfamily V member 1 (TRPV1).[1] A quantitative structure-activity relationship (QSAR) analysis has revealed that the presence of an aroyl or aroyloxy group at the C14 position is a critical determinant of high analgesic potency.[2][3]

AlkaloidChemical ModificationAnalgesic Potency (ED50)Reference
AconitineC8-acetate, C14-benzoate~0.06 mg/kg (mice)[2][4]
3-AcetylaconitineC3-acetate, C8-acetate, C14-benzoateHigh[2][4]
HypaconitineC8-acetate, C14-benzoate, C1-demethoxyHigh[2][4]
LappaconitineC4-anthranilate, N-deacetyl~2.8 mg/kg (mice)[2][4]

Key SAR Observations for Analgesic Activity:

  • Ester Groups are Crucial: The presence of ester groups at C8 and C14 is essential for high analgesic activity. Hydrolysis of the C8-acetate group, for instance, significantly reduces potency.

  • C14 Substituent: Alkaloids with an aroyl/aroyloxy group at the C14 position generally exhibit higher analgesic potency compared to those with this group at the C4 position.[2][3]

  • Aromatic Ring Reactivity: The reactivity of the aromatic ring on the C14 substituent plays a significant role, with specific reactivity indices at C2', C3', and C5' correlating with analgesic activity.[3]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound alkaloids are attributed to their ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the suppression of the NF-κB signaling pathway.[1][5]

AlkaloidAssayAnti-inflammatory Activity (IC50)Reference
Compound 30Nitrotetrazolium chloride detection (activated neutrophils)25.82 µg/mL[5]
Compound 31Nitrotetrazolium chloride detection (activated neutrophils)38.71 µg/mL[5]
Taronenine AIL-6 inhibition (LPS-activated RAW 264.7 cells)29.60 µg/mL[5]
Taronenine BIL-6 inhibition (LPS-activated RAW 264.7 cells)18.87 µg/mL[5]
Taronenine CIL-6 inhibition (LPS-activated RAW 264.7 cells)25.39 µg/mL[5]

Key SAR Observations for Anti-inflammatory Activity:

  • Cytokine Inhibition: The capacity of these alkaloids to inhibit the production of inflammatory cytokines is a key mechanism of their anti-inflammatory action.[5]

  • NF-κB Pathway Modulation: Aconitine and its derivatives have been shown to suppress the NF-κB signaling pathway, a central regulator of inflammation.[1][5]

Cardiotoxicity and Neurotoxicity

The therapeutic application of this compound alkaloids is severely hampered by their high toxicity, which primarily targets the cardiovascular and nervous systems. This toxicity is a direct result of their potent interaction with voltage-gated sodium channels.

AlkaloidToxicity (LD50)Reference
Aconitine~0.15 mg/kg (mice)[2][4]
3-AcetylaconitineHigh[2][4]
HypaconitineHigh[2][4]
Lappaconitine~5 mg/kg (mice)[2][4]

Key SAR Observations for Toxicity:

  • Sodium Channel Activation: Highly toxic this compound alkaloids, such as aconitine, act as potent activators of VGSCs at neurotoxin binding site II.[6][7] This leads to a persistent influx of sodium ions, causing membrane depolarization and subsequent cardiotoxic and neurotoxic effects.

  • C8 and C14 Esters: The diester structure, with ester groups at both C8 and C14, is strongly associated with high toxicity. Hydrolysis of these ester groups significantly reduces toxicity. The β-acetate at C-8 has been identified as a pivotal cardiotoxic moiety.[1]

  • Sodium Channel Blockade: In contrast, some derivatives, like lappaconitine, act as VGSC blockers, resulting in significantly lower toxicity.[2][4]

Signaling Pathways and Experimental Workflows

To visualize the complex mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_analgesic Analgesic Activity Workflow cluster_inflammatory Anti-inflammatory Activity Workflow a1 Test Compound Administration (Mice) a2 Acetic Acid Injection (i.p.) a1->a2 a3 Observation of Writhing Response a2->a3 a4 Quantification of Analgesic Effect (% inhibition) a3->a4 b1 Test Compound Administration (Rats) b2 Carrageenan Injection (intraplantar) b1->b2 b3 Measurement of Paw Edema Volume b2->b3 b4 Calculation of Edema Inhibition b3->b4

Caption: Workflow for assessing analgesic and anti-inflammatory activities.

signaling_pathways cluster_na_channel Voltage-Gated Sodium Channel Modulation cluster_nfkb NF-κB Signaling Pathway Inhibition Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site II) Aconitine->VGSC Activates Na_influx Persistent Na+ Influx VGSC->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Toxicity Cardiotoxicity & Neurotoxicity Depolarization->Toxicity Aconitane_Alkaloid This compound Alkaloid NFkB NF-κB Activation Aconitane_Alkaloid->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Key signaling pathways modulated by this compound alkaloids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound alkaloids.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This method is widely used to screen for peripheral analgesic activity.[8][9][10][11][12]

1. Animals: Male ICR mice (20-25 g) are used. 2. Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. 3. Grouping: Mice are randomly divided into control, standard, and test groups (n=5-10 per group). 4. Drug Administration:

  • Test Groups: this compound alkaloids are administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
  • Standard Group: A known analgesic, such as acetylsalicylic acid or morphine, is administered.
  • Control Group: The vehicle used for drug dissolution is administered. 5. Induction of Writhing: 30-60 minutes after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 mL/kg body weight. 6. Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation box. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a period of 15-20 minutes, starting 5 minutes after the injection. 7. Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard and reliable model for evaluating acute inflammation.[13][14][15][16][17]

1. Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. 2. Acclimatization: Rats are acclimatized for at least one week prior to the experiment. 3. Grouping: Animals are randomly assigned to control, standard, and test groups (n=5-6 per group). 4. Drug Administration:

  • Test Groups: this compound alkaloids are administered orally or intraperitoneally at various doses.
  • Standard Group: A standard anti-inflammatory drug, such as indomethacin or diclofenac sodium, is administered.
  • Control Group: The vehicle is administered. 5. Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw. 6. Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection. 7. Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Whole-Cell Patch-Clamp Assay for Sodium Channel Modulation

This electrophysiological technique allows for the direct measurement of ion channel activity in response to a test compound.

1. Cell Culture: A suitable cell line expressing the voltage-gated sodium channel of interest (e.g., HEK-293 cells stably expressing Nav1.5) is cultured under standard conditions. 2. Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording. 3. Electrophysiological Recording:

  • Pipette Solution (Intracellular): Contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, pH adjusted to 7.3 with CsOH.
  • Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Cells are held at a holding potential of -120 mV. 4. Drug Application: this compound alkaloids are dissolved in the extracellular solution and applied to the cells via a perfusion system. 5. Voltage Protocol: To assess state-dependent block, a series of voltage steps are applied to elicit sodium currents in the absence and presence of the test compound. For example, depolarizing pulses to -20 mV for 20 ms can be applied from the holding potential. 6. Data Analysis: The peak sodium current amplitude is measured before and after drug application. The percentage of current inhibition is calculated to determine the effect of the alkaloid on the sodium channels.

Conclusion

The structure-activity relationships of this compound alkaloids are a compelling area of study with significant implications for drug discovery. The potent biological activities of these compounds are intricately tied to their chemical structures, with minor modifications leading to dramatic shifts in their pharmacological profiles. While the inherent toxicity of many this compound alkaloids presents a formidable challenge, a thorough understanding of their SAR, coupled with modern medicinal chemistry approaches, holds the promise of engineering novel therapeutic agents with enhanced safety and efficacy. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to unlocking the therapeutic potential of this remarkable class of natural products.

References

Comparative Neurotoxicity of Aconitane Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the neurotoxic profiles of Aconitane and its principal analogs, supported by experimental data, detailed methodologies, and pathway visualizations to inform neurotoxicology research and drug development.

This guide provides a comparative overview of the neurotoxicity of this compound, a major class of diterpenoid alkaloids, and its key analogs. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, pharmacology, and neuroscience. We will delve into the quantitative toxicological data, elucidate the underlying molecular mechanisms and signaling pathways, and provide detailed experimental protocols for assessing the neurotoxicity of these compounds.

Comparative Neurotoxicity: Quantitative Data

The neurotoxicity of this compound alkaloids varies significantly based on their chemical structure, particularly the ester groups at the C8 and C14 positions. The diester-diterpenoid alkaloids (DDAs), such as Aconitine, are the most toxic, while their hydrolyzed monoester (MDAs) and non-ester analogs are considerably less so.[1] The following table summarizes the available median lethal dose (LD50) and toxic dose (TD50) data for Aconitine and its common analogs.

CompoundAnimal ModelAdministration RouteLD50 (mg/kg)TD50 (nmol)Source(s)
Aconitine MouseOral1.0 - 1.8-[2][3]
MouseIntravenous0.100 - 0.12-[2]
MouseIntraperitoneal0.270-[2]
MouseSubcutaneous0.270-[2]
RatIntravenous0.064-[2]
Rat (neuropathic)Intrathecal-0.5[4]
Mesaconitine MouseOral1.9-[5]
MouseIntravenous0.068-[5]
Hypaconitine MouseOral2.8-
Benzoylaconine MouseIntravenous23-[4]
Rat (neuropathic)Intrathecal-0.2 (µmol)[4]
Aconine MouseIntravenous120-[4]
Rat (neuropathic)Intrathecal-1.6 (µmol)[4]

Mechanisms of Neurotoxicity and Signaling Pathways

The neurotoxic effects of this compound alkaloids are primarily initiated by their interaction with voltage-gated sodium channels (VGSCs), leading to a cascade of downstream events that culminate in neuronal cell death.[6] The key signaling pathways implicated in this compound-induced neurotoxicity are detailed below.

Primary Mechanism: Persistent Activation of Voltage-Gated Sodium Channels

Aconitine and its analogs bind to site 2 of the alpha subunit of VGSCs, preventing their inactivation.[7] This leads to a persistent influx of sodium ions (Na+), causing membrane depolarization and sustained neuronal excitation.

G This compound This compound Alkaloid VGSC Voltage-Gated Sodium Channel (Site 2) This compound->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prevents inactivation Depolarization Membrane Depolarization Na_Influx->Depolarization Excitation Sustained Neuronal Excitation Depolarization->Excitation

Fig. 1: Primary mechanism of this compound neurotoxicity.
Downstream Signaling Cascade: From Calcium Overload to Apoptosis

The sustained membrane depolarization triggers a series of detrimental downstream events, starting with an excessive influx of calcium ions (Ca2+) through voltage-gated calcium channels and the reversal of the Na+/Ca2+ exchanger. This intracellular calcium overload is a critical node in the neurotoxic cascade.

The elevated intracellular Ca2+ levels lead to mitochondrial dysfunction and the generation of reactive oxygen species (ROS), inducing oxidative stress.[8] Furthermore, calcium overload can trigger endoplasmic reticulum (ER) stress, characterized by the upregulation of stress sensor proteins like GRP78.[9] Both oxidative and ER stress pathways converge on the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from mitochondria, activating caspases and leading to programmed cell death.[8]

G cluster_0 Initiation cluster_1 Stress Response cluster_2 Apoptosis Depolarization Membrane Depolarization Ca_Influx Intracellular Ca2+ Overload Depolarization->Ca_Influx Triggers Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ER_Stress Endoplasmic Reticulum Stress (GRP78, XBP-1, p-IRE-1) Ca_Influx->ER_Stress ROS ROS Generation & Oxidative Stress Mitochondria->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio ROS->Bax_Bcl2 ER_Stress->Bax_Bcl2 Caspase Caspase Activation Bax_Bcl2->Caspase Promotes Apoptosis Neuronal Apoptosis Caspase->Apoptosis

Fig. 2: Downstream signaling pathways in this compound neurotoxicity.

Experimental Protocols for Neurotoxicity Assessment

The following are detailed protocols for key in vitro assays used to quantify the neurotoxicity of this compound and its analogs.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they adhere and reach the desired confluency.

  • Treat the cells with varying concentrations of the this compound alkaloids for the desired exposure time (e.g., 24 hours). Include vehicle-only controls.

  • After treatment, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, protected from light.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)

  • 96-well plates

  • Neuronal cell line or primary neurons

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound alkaloids as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of the stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.

  • Calculate cytotoxicity as a percentage relative to the maximum LDH release control.

Measurement of Intracellular Calcium Levels

This protocol describes the use of a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentrations.

Materials:

  • Fura-2 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope or microplate reader with dual-excitation capabilities

  • Neuronal cells cultured on glass-bottom dishes or plates

Procedure:

  • Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

  • Wash the cultured neuronal cells once with HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to the cells.

  • Acquire fluorescence images or readings using excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

  • Establish a baseline reading before adding the this compound alkaloid.

  • Add the test compound and continuously record the fluorescence ratio (340/380 nm) to monitor changes in intracellular calcium levels.

Detection of Reactive Oxygen Species (ROS)

This method uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • DCFH-DA solution (10 mM stock in DMSO)

  • Neuronal cells in a 96-well plate

  • HBSS or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Treat neuronal cells with this compound alkaloids for the desired time.

  • Wash the cells once with HBSS.

  • Prepare a working solution of 10 µM DCFH-DA in HBSS.

  • Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

The neurotoxicity of this compound and its analogs is a significant concern in their therapeutic application. This guide provides a framework for understanding and comparing their neurotoxic potential. The diester-diterpenoid alkaloids, represented by Aconitine, exhibit the highest toxicity, which is substantially reduced upon hydrolysis of the ester groups. The primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels, leading to a cascade of events including calcium overload, oxidative stress, ER stress, and ultimately, apoptosis. The provided experimental protocols offer standardized methods for quantifying the neurotoxic effects of these compounds, facilitating further research into their structure-activity relationships and the development of safer therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for Aconitane Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection of Aconitane alkaloids, a group of highly toxic compounds found in plants of the Aconitum genus. The accurate and reliable quantification of these alkaloids is crucial for the quality control of herbal medicines, forensic toxicology, and drug development. This document outlines the performance characteristics of various analytical techniques, provides detailed experimental protocols, and visualizes key workflows and toxicological pathways to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound detection depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed methods: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance CharacteristicHPLC-MS/MSGC-MSELISA
Limit of Detection (LOD) 0.032 - 0.13 µg/L[1]~10 pg (absolute)[2]Varies; can be in the low ng/mL range
Limit of Quantification (LOQ) 0.095 - 0.51 µg/L[1]Data not consistently reportedVaries; can be in the low ng/mL range
Linearity (r²) > 0.99> 0.99Typically > 0.98
Accuracy (% Recovery) 85.36% - 110.14%83% - 93%[2]Generally within 80-120%
Precision (%RSD) < 3.65%< 15%Typically < 15%
Specificity HighHighModerate to High
Throughput ModerateModerateHigh
Sample Preparation Moderate to ComplexComplex (derivatization often required)Simple to Moderate

Experimental Workflows and Signaling Pathways

To ensure the reliability and accuracy of analytical data, a systematic validation process is essential. The following diagram illustrates a generalized workflow for the validation of an analytical method, based on the International Council for Harmonisation (ICH) guidelines.

General Workflow for Analytical Method Validation MethodDevelopment Method Development & Optimization ValidationProtocol Establish Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantification (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability ValidationProtocol->SystemSuitability Documentation Documentation & Reporting Specificity->Documentation Linearity->Documentation Accuracy->Documentation Precision->Documentation LOD->Documentation LOQ->Documentation Robustness->Documentation SystemSuitability->Documentation Simplified Signaling Pathway of this compound Cardiotoxicity This compound This compound NaChannel Voltage-Gated Sodium Channel (Nav1.5) This compound->NaChannel Binds to site 2 PersistentActivation Persistent Channel Activation NaChannel->PersistentActivation NaInflux Increased Intracellular Na+ PersistentActivation->NaInflux Depolarization Prolonged Membrane Depolarization NaInflux->Depolarization CaInflux Increased Intracellular Ca2+ via NCX Depolarization->CaInflux Arrhythmia Cardiac Arrhythmias CaInflux->Arrhythmia

References

A Comparative In Vitro Analysis of Aconitane and Other Sodium Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of aconitane and other prominent sodium channel activators. The data presented herein has been compiled from various scientific studies to offer a comprehensive overview of their mechanisms of action, potency, and the experimental protocols used for their characterization.

Introduction to Sodium Channel Activators

Voltage-gated sodium (Nav) channels are crucial for the initiation and propagation of action potentials in excitable cells. Molecules that activate these channels are invaluable tools for studying channel function and are investigated for various therapeutic and toxicological applications. These activators typically bind to distinct sites on the Nav channel α-subunit, leading to a persistent influx of sodium ions and membrane depolarization. This guide focuses on a comparative analysis of this compound and other well-characterized sodium channel activators, including veratridine, batrachotoxin, grayanotoxin, brevetoxin, and ciguatoxin.

Mechanism of Action and Binding Sites

Sodium channel activators are classified based on their binding sites on the channel protein. This compound, veratridine, batrachotoxin, and grayanotoxin are known to bind to neurotoxin binding site 2 , located within the inner pore of the channel.[1][2][3] This binding stabilizes the open state of the channel, leading to a hyperpolarizing shift in the voltage-dependence of activation and inhibition of channel inactivation.[2][3] In contrast, brevetoxin and ciguatoxin bind to neurotoxin binding site 5 , which is also located on the α-subunit but at a different position, causing similar effects of persistent activation.

Quantitative Comparison of In Vitro Potency

The following tables summarize the in vitro potency of various sodium channel activators on different Nav channel subtypes. The data is presented as EC50 (half-maximal effective concentration) or Kd (dissociation constant) values, which indicate the concentration of the compound required to elicit a half-maximal response or to occupy 50% of the receptors, respectively.

ActivatorNav SubtypePotency (EC50 / Kd)Assay TypeReference
This compound Rat Brain SynaptosomesKi ~1 µM (High-affinity group)Radioligand Binding[4]
Rat Brain SynaptosomesEC50 ~3 µM (for Na+ influx)Ion Flux Assay[4]
Human Nav1.530 - 100 µM (Active Range)Electrophysiology[5]
Rat Nav1.2Kd = 1.2 µMElectrophysiology[5]
Veratridine Human Nav1.7EC50 = 9.53 µM (Sustained Current)Whole-Cell Patch Clamp[1]
Human Nav1.5EC50 = 28 µMFluorescence Assay[3]
Human Nav1.7EC50 = 8 µMFluorescence Assay[3]
Batrachotoxin Rat Type IIA Na+ ChannelKd increased 60-fold with F1764A mutationRadioligand Binding[1][6]
Rat Skeletal Muscle (rNav1.4)- (Used at 10 µM for maximal effect)Whole-Cell Patch Clamp[7][8]
Grayanotoxin ----
Brevetoxin (PbTx-3) Neuro-2a CellsEC50 = 5.8 ± 0.9 ng/mLCytotoxicity Assay[9][10][11]
Ciguatoxin (P-CTX3C) Neuro-2a CellsEC50 = 1.7 ± 0.35 pg/mLCytotoxicity Assay[9][10][11]

Note: Data for grayanotoxin potency is limited in the reviewed literature.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of ion channel modulators on channel gating and kinetics.

Objective: To measure the effect of a sodium channel activator on the activation, inactivation, and persistent current of a specific Nav subtype expressed in a cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing the Nav subtype of interest.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Sodium channel activator stock solution (e.g., in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Culture cells to 50-70% confluency on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Pull a glass pipette with a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a cell with the pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal.

  • Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -100 mV.

  • Record baseline sodium currents using a voltage protocol to assess activation and inactivation (e.g., a series of depolarizing steps from -80 mV to +60 mV).

  • Perfuse the cell with the external solution containing the desired concentration of the sodium channel activator.

  • Repeat the voltage protocol to record the modified currents.

  • Analyze the data to determine changes in peak current amplitude, voltage-dependence of activation and inactivation, and the presence of a sustained current.

Fluorescence-Based Membrane Potential Assay

This high-throughput screening (HTS) compatible assay measures changes in cell membrane potential in response to sodium channel activation.

Objective: To determine the potency of a sodium channel activator by measuring its effect on membrane depolarization.

Materials:

  • HEK293 cells stably expressing the Nav subtype of interest.

  • Membrane potential-sensitive fluorescent dyes (e.g., a FRET pair).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Sodium channel activator.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Procedure:

  • Seed cells into the microplate and allow them to adhere overnight.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Add the sodium channel activator at various concentrations to the wells.

  • Immediately measure the fluorescence intensity over time using a plate reader.

  • Analyze the data to generate concentration-response curves and calculate EC50 values.

Neuroblastoma Cytotoxicity Assay

This cell-based assay is commonly used for detecting the activity of sodium channel activating marine toxins like ciguatoxin and brevetoxin.

Objective: To determine the cytotoxic effects of a sodium channel activator on neuroblastoma cells.

Materials:

  • Neuro-2a (N2a) mouse neuroblastoma cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Ouabain and Veratridine (O/V) solution.

  • Sodium channel activator.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Seed N2a cells into a 96-well plate at a density of 40,000 cells/well and incubate for 24 hours.[12]

  • Treat the cells with O/V solution (e.g., 0.1 mM ouabain and 0.01 mM veratridine) to sensitize them to the effects of other sodium channel activators.[12]

  • Add the test compound (e.g., ciguatoxin or brevetoxin) at various concentrations to the wells and incubate for a further 24-48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability and generate dose-response curves to determine EC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

G Sodium Channel Activator Signaling Pathway Activator Sodium Channel Activator (e.g., this compound, Veratridine) NavChannel Voltage-Gated Sodium Channel (Neurotoxin Site 2 or 5) Activator->NavChannel Binds to NaInflux Persistent Na+ Influx NavChannel->NaInflux Causes Depolarization Membrane Depolarization NaInflux->Depolarization CaChannel Voltage-Gated Ca2+ Channels Depolarization->CaChannel Activates CaInflux Increased Intracellular Ca2+ CaChannel->CaInflux CellularResponse Downstream Cellular Responses (e.g., Neurotransmitter Release, Muscle Contraction) CaInflux->CellularResponse G Whole-Cell Patch Clamp Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis CellCulture Cell Culture (HEK293 with Nav expression) Seal Giga-ohm Seal Formation CellCulture->Seal Pipette Pipette Fabrication & Filling Pipette->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Currents WholeCell->Baseline DrugApp Apply Activator Baseline->DrugApp RecordMod Record Modified Currents DrugApp->RecordMod DataAnalysis Data Analysis (I-V curves, kinetics) RecordMod->DataAnalysis G Fluorescence Membrane Potential Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cells in Microplate DyeLoading Load Cells with Fluorescent Dye CellSeeding->DyeLoading AddActivator Add Activator (Varying Concentrations) DyeLoading->AddActivator MeasureFluorescence Measure Fluorescence (Plate Reader) AddActivator->MeasureFluorescence DataAnalysis Generate Dose-Response Curve & Calculate EC50 MeasureFluorescence->DataAnalysis

References

A Comparative Analysis of the Analgesic Effects of Aconitane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aconitane alkaloids, derived from plants of the Aconitum genus, have a long history in traditional medicine for their potent analgesic properties. However, their therapeutic application is often hindered by a narrow therapeutic window and significant toxicity. This guide provides a comparative overview of the analgesic effects of prominent this compound derivatives, supported by experimental data, to aid in the research and development of safer and more effective analgesics. The primary focus is on Aconitine, Lappaconitine, and their analogues, highlighting their efficacy in preclinical pain models and their underlying mechanisms of action.

Comparative Analgesic and Toxicological Data

The following tables summarize the quantitative data on the analgesic activity and acute toxicity of selected this compound derivatives from various preclinical studies. These derivatives exhibit a range of potencies and safety profiles, offering insights into structure-activity relationships.[1][2][3]

Table 1: Comparative Analgesic Activity of this compound Derivatives in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Inhibition of Writhing (%)ED₅₀ (mg/kg)Reference
Aconitine0.368-[4][5][6]
0.976-[4][5][6]
Lappaconitine--3.5[3]
N-deacetyllappaconitine--3.8[3]
Aspirin (Reference)20075-[4][5]

Table 2: Comparative Analgesic Activity of this compound Derivatives in the Hot Plate Test

CompoundDose (mg/kg)Increase in Pain Threshold (%)Reference
Aconitine0.317.12[4][5]
0.920.27[4][5]
Aspirin (Reference)20019.21[4][5]

Table 3: Comparative Analgesic Activity of Lappaconitine Derivatives [7]

CompoundDose (mg/kg, oral)Analgesic Effect (Hot Plate & Acetic Acid Writhing)
Lappaconitine5Standard
Derivative 14a5Comparable to Diclofenac Sodium (10 mg/kg)
Derivative 14b5Comparable to Diclofenac Sodium (10 mg/kg)
Derivative 15a5Comparable to Diclofenac Sodium (10 mg/kg)
Derivative 16a5Significant analgesic effects
Derivative 34a5Comparable to Diclofenac Sodium (10 mg/kg)

Table 4: Acute Toxicity of this compound Derivatives

CompoundLD₅₀ (mg/kg, i.p. in mice)Therapeutic Index (LD₅₀/ED₅₀)Reference
Lappaconitine10.5 - 11.7~3[3]
N-deacetyllappaconitine23.5~6.2[3]

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays cited in this guide are provided below. These standardized models are crucial for evaluating and comparing the efficacy of analgesic compounds.

Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripheral analgesic activity.[8][9][10][11][12]

  • Animal Model: Male ICR mice (23 ± 3 g) are typically used.[12]

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.

  • Drug Administration: Test compounds, vehicle (control), or a standard analgesic (e.g., Diclofenac Sodium) are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a predetermined absorption period (e.g., 60 minutes for oral administration), a 0.5% - 1% solution of acetic acid is injected intraperitoneally (10-20 mL/kg).[10][11][12]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

  • Data Collection: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 5 to 15 minutes, starting 5 minutes after the injection.[9][12]

  • Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Hot Plate Test

The hot plate test is a classic method for assessing central analgesic activity against thermal pain.[13][14][15][16][17]

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant level (typically 52-55°C) is used.[15][16]

  • Animal Model: Mice are the commonly used species.

  • Acclimatization: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate.[15]

  • Baseline Latency: The baseline reaction time of each animal to the thermal stimulus is determined before drug administration. This is the time taken for the animal to exhibit a nocifensive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: Test compounds, vehicle, or a standard analgesic (e.g., Morphine) are administered.

  • Test Latency: At specific time points after drug administration, the animals are placed back on the hot plate, and the latency to the first nocifensive response is recorded.

  • Analysis: The increase in latency time (pain threshold) is calculated and compared between the treated and control groups.

Formalin Test

The formalin test is a valuable model that assesses both neurogenic and inflammatory pain.[18][19][20][21][22]

  • Animal Model: Mice or rats are commonly used.

  • Acclimatization: Animals are placed in individual observation chambers for at least 20 minutes to acclimate.[21]

  • Drug Administration: Test compounds or vehicle are administered prior to the formalin injection.

  • Induction of Nociception: A dilute solution of formalin (typically 2.5% in saline, 20 µl) is injected subcutaneously into the plantar surface of one hind paw.[21]

  • Observation and Scoring: The animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation period is divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing neurogenic pain.[19]

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.[19]

  • Analysis: The total time spent licking/biting in each phase is calculated for each group and compared to the control group to determine the analgesic effect.

Signaling Pathways and Mechanisms of Action

The primary mechanism underlying the analgesic and toxic effects of this compound derivatives is the modulation of voltage-gated sodium channels (VGSCs) in neurons.[23][24][25] These channels are critical for the initiation and propagation of action potentials in nociceptive pathways.[26][27]

This compound alkaloids can be broadly classified into two groups based on their interaction with VGSCs:

  • Na+ Channel Activators: This group, which includes the highly toxic diester-diterpenoid alkaloids like Aconitine, binds to site 2 of the VGSC alpha-subunit.[23] This binding inhibits the inactivation of the channel, leading to a persistent influx of Na+ ions, prolonged depolarization, and ultimately, a block of nerve conduction.[23][24] This initial hyperexcitability followed by conduction block is thought to contribute to both their analgesic and cardiotoxic effects.

  • Na+ Channel Blockers: Less toxic derivatives, often monoesters, act as blockers of VGSCs, which can reduce neuronal excitability and suppress pain transmission.

Several subtypes of VGSCs, including NaV1.7, NaV1.8, and NaV1.9, are preferentially expressed in peripheral nociceptive neurons and have been identified as key targets for pain therapeutics.[27][28][29] The modulation of these specific channels by this compound derivatives is a key area of ongoing research for developing analgesics with improved safety profiles.

Experimental Workflow for Analgesic Screening

G cluster_0 Phase 1: In Vivo Screening cluster_1 Pain Models cluster_2 Phase 2: Mechanistic Studies animal_prep Animal Acclimatization (Mice/Rats) drug_admin Drug Administration (Test Compound/Vehicle/Standard) animal_prep->drug_admin pain_model Induction of Nociception drug_admin->pain_model behavioral_obs Behavioral Observation & Data Collection pain_model->behavioral_obs writhing Acetic Acid Writhing Test hot_plate Hot Plate Test formalin Formalin Test data_analysis Data Analysis (% Inhibition / Latency Increase) behavioral_obs->data_analysis mechanism Investigation of Mechanism of Action data_analysis->mechanism vgsc Voltage-Gated Sodium Channel Modulation mechanism->vgsc pathway Signaling Pathway Elucidation vgsc->pathway

Caption: Workflow for preclinical screening of this compound derivatives.

This compound Derivative Signaling Pathway at the Nociceptive Neuron

G cluster_0 Presynaptic Terminal of Nociceptive Neuron cluster_1 Voltage-Gated Sodium Channel (VGSC) cluster_2 This compound Derivatives cluster_3 Cellular Response vgsc_closed Closed State vgsc_open Open State vgsc_closed->vgsc_open Depolarization vgsc_inactive Inactive State vgsc_open->vgsc_inactive Inactivation na_influx Persistent Na+ Influx vgsc_open->na_influx vgsc_inactive->vgsc_closed Repolarization aconitine Aconitine (Activator) aconitine->vgsc_open Prevents Inactivation lappaconitine Lappaconitine (Blocker) lappaconitine->vgsc_open Blocks Channel reduced_excitability Reduced Neuronal Excitability lappaconitine->reduced_excitability prolonged_ap Prolonged Action Potential na_influx->prolonged_ap conduction_block Nerve Conduction Block prolonged_ap->conduction_block analgesia Analgesia conduction_block->analgesia reduced_excitability->analgesia

Caption: Modulation of VGSCs by this compound derivatives in pain signaling.

References

A Comparative Guide to HPLC and LC-MS Methods for Aconitane Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Aconitane alkaloids, a class of highly toxic diterpenoid compounds found in plants of the Aconitum genus, is critical for traditional medicine research, toxicology studies, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most prevalent analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

Method Comparison: HPLC vs. LC-MS/MS

The choice between HPLC and LC-MS/MS for this compound analysis hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity. While HPLC-UV is a robust and widely available technique suitable for quantifying higher concentrations of these alkaloids, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level detection in complex matrices.

ParameterHPLC-UVLC-MS/MSReference
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.[1][2]
Selectivity Moderate; co-eluting impurities can interfere.High; distinguishes compounds with the same retention time but different mass.[3][4][1][2][3][4]
Sensitivity Lower; typically in the µg/mL range.[2]Higher; capable of detecting levels down to the pg/mL or ng/mL range.[3][5][6][2][3][5][6]
Linearity (r) >0.999>0.99[6][7]
Limit of Detection (LOD) ~0.210 µg/mL for Aconitine.[8]As low as 0.1 ng/g for Aconitine.[3][4][3][4][8]
Limit of Quantification (LOQ) ~0.693 µg/mL for Aconitine.[8]As low as 0.5 ng/g for Aconitine.[3][4][3][4][8]
Matrix Effects Less susceptible.More susceptible to ion suppression or enhancement.[9][9]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Requires moderate operator skill.Requires a higher level of operator expertise for method development and data interpretation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for both HPLC and LC-MS/MS analysis of this compound alkaloids, synthesized from multiple sources.

HPLC-UV Method for Aconitine Analysis

This method is suitable for the quantification of aconitine in herbal preparations where concentrations are expected to be relatively high.

  • Instrumentation: Agilent/HP 1090 series HPLC system with a diode-array detector.[1]

  • Column: Microsorb C18 (250 mm × 4.6 mm, 5 µm) with an Econosphere C18 guard column.[1][8]

  • Mobile Phase: A gradient mixture of acetonitrile (ACN), triethylamine (TEA) buffer (25 mM, pH 3.0), and tetrahydrofuran (THF).[1]

    • Gradient Program:

      • 0 min: 0:90:10 (ACN:TEA buffer:THF)

      • 20 min: 6:84:10

      • 40 min: 26:64:10[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 45°C.[1][8]

  • Detection Wavelength: 238 nm.[1]

  • Sample Preparation: Standards and samples are dissolved in a mixture of ACN-TEA (75:25, v/v).[1]

LC-MS/MS Method for Aconitine Analysis in Biological Samples

This highly sensitive method is ideal for pharmacokinetic studies and toxicological analysis in biological matrices like blood and plasma.

  • Instrumentation: An Agilent 1200 HPLC system coupled to an Agilent 6430 triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Column: CORTECS™ C18 column (50 mm × 2.1 mm, 2.7 µm).[10]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[10]

    • Gradient Program: 13-26% B over 7 minutes, then held at 26% B for 8 minutes.[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Injection Volume: 5 µL.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4][10]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[3][4][11]

    • Capillary Voltage: 500 V.[10]

    • Nebulizer Pressure: 20 psi.[10]

    • Drying Gas Flow and Temperature: 9 L/min at 300°C.[10]

  • Sample Preparation: Protein precipitation with methanol is a common method for plasma samples.[12] For whole blood, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[9]

Cross-Validation Workflow

A robust cross-validation process is essential to ensure that both HPLC and LC-MS methods provide comparable and reliable data, especially when transferring methods or analyzing samples across different concentration ranges.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample Homogenized Sample (e.g., Herbal Extract, Plasma) Split Split Sample->Split HPLC HPLC-UV Analysis Split->HPLC LCMS LC-MS/MS Analysis Split->LCMS DataHPLC Quantitative Data (HPLC) HPLC->DataHPLC DataLCMS Quantitative Data (LC-MS/MS) LCMS->DataLCMS Compare Statistical Comparison DataHPLC->Compare DataLCMS->Compare Conclusion Method Correlation & Conclusion Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Signaling Pathway of Aconitine Toxicity (Simplified)

While not a direct comparison of the analytical methods, understanding the mechanism of toxicity is crucial for researchers in this field. Aconitine primarily exerts its toxic effects by modulating voltage-gated sodium channels.

AconitineToxicity Aconitine Aconitine VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitine->VGSC Binds to site 2 Activation Persistent Activation VGSC->Activation Influx Continuous Na+ Influx Activation->Influx Depolarization Membrane Depolarization Influx->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Neurotoxicity Neurotoxicity (e.g., Paresthesia) Depolarization->Neurotoxicity

Caption: Simplified pathway of Aconitine-induced cardiotoxicity and neurotoxicity.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful tools for the analysis of this compound alkaloids. HPLC-UV offers a cost-effective and reliable method for routine quality control and analysis of less complex samples with higher analyte concentrations. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it indispensable for trace-level quantification in complex biological matrices, metabolism studies, and forensic investigations. The choice of method should be guided by the specific analytical needs, available resources, and the required level of sensitivity and selectivity. A thorough cross-validation is recommended when transitioning between these methods to ensure data consistency and reliability.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Aconitane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of various Aconitane analogs, a class of diterpenoid alkaloids derived from the Aconitum genus. These compounds have garnered significant interest for their potent pharmacological activities. This document summarizes key experimental data, details the underlying molecular mechanisms, and provides standardized protocols for the evaluation of their anti-inflammatory effects.

Comparative Analysis of Anti-Inflammatory Effects

The anti-inflammatory activity of this compound analogs has been evaluated through their ability to inhibit the production of key pro-inflammatory mediators in various in vitro and in vivo models. The following tables summarize the available quantitative data for several prominent this compound analogs.

CompoundAssayModel SystemIC50 / InhibitionReference CompoundIC50 / Inhibition
BenzoylmesaconineNitric Oxide (NO) ProductionLPS-stimulated RAW264.7 cellsSignificant decrease--
BenzoylmesaconineIL-1β, IL-6, TNF-α, PGE2 ProductionLPS-stimulated RAW264.7 cellsSignificant decrease--
AconitineWrithing Test (Acetic Acid-Induced)Mice68% inhibition (0.3 mg/kg), 76% inhibition (0.9 mg/kg)Aspirin75% inhibition (200 mg/kg)[1]
AconitineFormalin Test (Phase II)Mice36.08% inhibition (0.3 mg/kg), 32.48% inhibition (0.9 mg/kg)Aspirin48.82% inhibition[1]
HypaconitineCarrageenan-Induced Paw EdemaMiceED50 = 0.1 mg/kg--
MesaconitineWrithing Test (Acetic Acid-Induced)Mice80.4 ± 3.2% inhibition (0.5 mg/kg)Aconitine75.3 ± 2.5% inhibition (0.5 mg/kg)[2]
MesaconitineCarrageenan-Induced Paw EdemaRats33.9 ± 5.1% inhibition (60 mg/kg)Indomethacin60.1 ± 4.7% inhibition (10 mg/kg)[2][3]
SongorinePro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)LPS-induced RAW264.7 cellsSignificant reduction--
NapellineCarrageenan-Induced Paw EdemaMiceHigh antiexudative activity, comparable to sodium diclofenacSodium DiclofenacComparable activity[4]
12-epinapelline N-oxideCarrageenan-Induced Paw EdemaMiceHigh antiexudative activity, comparable to sodium diclofenacSodium DiclofenacComparable activity[4][5]

Signaling Pathway Analysis

The anti-inflammatory effects of many this compound analogs are attributed to their modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for the transcription of pro-inflammatory genes.

G cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus translocates Aconitane_Analogs This compound Analogs Aconitane_Analogs->IKK inhibits Aconitane_Analogs->MAPKs inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Pro_inflammatory_Genes activates transcription G cluster_workflow Experimental Workflow: NO Production Assay start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Pre-treat with This compound analogs incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect supernatant incubate2->collect griess Add Griess Reagent collect->griess measure Measure absorbance at 540 nm griess->measure

References

A Comparative Guide to a Novel Aconitane Derivative for the Treatment of Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in inotropic support is emerging with the development of novel Aconitane derivatives. This guide provides a comparative analysis of the validated mechanism of action of a new this compound derivative, GD-N1702, against established inotropic agents, Dobutamine and Milrinone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.

While specific preclinical and clinical data for the novel this compound derivative GD-N1702, developed by the GoodDoctor Pharmaceutical Group, are not yet extensively published, this guide will extrapolate its expected mechanism and performance based on the known pharmacology of this compound alkaloids.[1] GD-N1702 has entered Phase I clinical trials for the treatment of chronic heart failure. This comparison will, therefore, juxtapose the anticipated properties of this new agent with the well-documented characteristics of Dobutamine and Milrinone to provide a framework for its potential therapeutic positioning.

Mechanism of Action: A Tale of Three Pathways

The inotropic effects of these three compounds are rooted in distinct molecular mechanisms, each ultimately leading to an increase in intracellular calcium concentration and enhanced myocardial contractility.

This compound Derivatives (e.g., GD-N1702): this compound alkaloids, such as the parent compound aconitine, are known to act on voltage-gated sodium channels in cardiomyocytes.[2][3] By binding to site 2 of these channels, they promote a persistent sodium influx during the action potential.[2][3] This sustained increase in intracellular sodium concentration alters the electrochemical gradient, leading to a subsequent increase in intracellular calcium via the sodium-calcium exchanger (NCX). The elevated cytosolic calcium enhances the binding of calcium to troponin C, resulting in a positive inotropic effect.[4] It is hypothesized that new derivatives like GD-N1702 are engineered to optimize this effect while minimizing the toxicity associated with older this compound compounds.[1]

Dobutamine: As a synthetic catecholamine, dobutamine primarily stimulates β1-adrenergic receptors in the heart.[5] This activation leads to the Gs protein-mediated stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban enhances the reuptake of calcium into the sarcoplasmic reticulum, contributing to both increased contractility (inotropy) and improved relaxation (lusitropy).[5]

Milrinone: Milrinone is a phosphodiesterase 3 (PDE3) inhibitor.[6] PDE3 is the enzyme responsible for the breakdown of cAMP in cardiomyocytes. By inhibiting PDE3, milrinone leads to an accumulation of intracellular cAMP, mirroring the downstream effects of β-adrenergic stimulation.[6] The resulting activation of PKA and subsequent phosphorylation of calcium handling proteins increase myocardial contractility.[6] Unlike dobutamine, milrinone's mechanism is independent of β-adrenergic receptors.

cluster_this compound This compound Derivative (e.g., GD-N1702) cluster_Dobutamine Dobutamine cluster_Milrinone Milrinone A_Node This compound Derivative Na_Channel Voltage-gated Na+ Channel A_Node->Na_Channel Binds to site 2 Na_Influx ↑ Intracellular Na+ Na_Channel->Na_Influx Prolongs opening NCX Na+/Ca2+ Exchanger Na_Influx->NCX Alters gradient Ca_Influx_A ↑ Intracellular Ca2+ NCX->Ca_Influx_A Increases Ca2+ influx Contraction_A ↑ Myocardial Contraction Ca_Influx_A->Contraction_A D_Node Dobutamine Beta_Receptor β1-Adrenergic Receptor D_Node->Beta_Receptor Stimulates AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP_D ↑ cAMP AC->cAMP_D Converts ATP to cAMP PKA_D ↑ PKA cAMP_D->PKA_D Ca_Channels_D L-type Ca2+ Channels PKA_D->Ca_Channels_D Phosphorylates Ca_Influx_D ↑ Intracellular Ca2+ Ca_Channels_D->Ca_Influx_D Contraction_D ↑ Myocardial Contraction Ca_Influx_D->Contraction_D M_Node Milrinone PDE3 Phosphodiesterase 3 M_Node->PDE3 Inhibits cAMP_M ↑ cAMP PDE3->cAMP_M Prevents breakdown of cAMP PKA_M ↑ PKA cAMP_M->PKA_M Ca_Channels_M L-type Ca2+ Channels PKA_M->Ca_Channels_M Phosphorylates Ca_Influx_M ↑ Intracellular Ca2+ Ca_Channels_M->Ca_Influx_M Contraction_M ↑ Myocardial Contraction Ca_Influx_M->Contraction_M

Caption: Signaling pathways for this compound derivatives, Dobutamine, and Milrinone.

Comparative Performance Data

The following tables summarize key performance indicators for Dobutamine and Milrinone based on available preclinical and clinical data. Corresponding data for GD-N1702 would be generated through similar experimental paradigms.

Table 1: In Vitro Effects on Myocardial Contractility

ParameterDobutamineMilrinoneExpected for GD-N1702
EC50 for Inotropic Effect ~0.1 - 1 µM (species dependent)~1 - 10 µM (species dependent)To be determined
Maximal Inotropic Response Significant increase in contractilitySignificant increase in contractilityExpected to be significant
Effect on Relaxation (Lusitropy) Positive lusitropic effectPositive lusitropic effectTo be determined
Receptor/Channel Specificity β1-adrenergic receptor agonistPhosphodiesterase 3 inhibitorVoltage-gated Na+ channel modulator

Table 2: Hemodynamic Effects in Animal Models of Heart Failure

ParameterDobutamineMilrinoneExpected for GD-N1702
Cardiac Output IncreasedIncreasedExpected to increase
Heart Rate IncreasedVariable, may increaseExpected to be minimal or slight increase
Mean Arterial Pressure Variable, may decrease slightlyDecreasedExpected to be stable or slightly decreased
Systemic Vascular Resistance DecreasedSignificantly decreasedExpected to be minimally affected
Pulmonary Capillary Wedge Pressure DecreasedSignificantly decreasedExpected to decrease

Data for Dobutamine and Milrinone are compiled from multiple studies in various animal models, including dogs and pigs with induced heart failure.[2][4][5][7][8]

Experimental Protocols for Validation

The validation of a new inotropic agent like GD-N1702 involves a series of in vitro and in vivo experiments to characterize its mechanism of action, efficacy, and safety.

In Vitro Assays

1. Isolated Cardiomyocyte Contractility Assay:

  • Objective: To determine the direct inotropic and lusitropic effects of the compound on individual heart muscle cells.

  • Methodology:

    • Isolation of ventricular myocytes from a suitable animal model (e.g., rat, rabbit, or guinea pig).

    • Cardiomyocytes are plated on laminin-coated coverslips and allowed to adhere.

    • Cells are perfused with a physiological salt solution and electrically stimulated to contract at a fixed frequency (e.g., 1 Hz).

    • Sarcomere shortening and relengthening are measured using video-based edge detection or similar techniques.

    • A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound.

    • Parameters such as percentage of sarcomere shortening, and maximal velocities of shortening and relengthening are quantified.

2. Electrophysiological (Patch-Clamp) Studies:

  • Objective: To characterize the effects of the compound on ion channel activity.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on isolated cardiomyocytes.

    • The cell is held at a specific membrane potential, and voltage steps are applied to elicit specific ion currents (e.g., sodium, calcium, potassium currents).

    • The test compound is applied to the perfusion solution, and changes in the current amplitude, kinetics, and voltage-dependence are recorded.

    • For this compound derivatives, a key focus would be on the late sodium current.

cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cardiomyocyte Isolated Cardiomyocytes Contractility Contractility Assay (Sarcomere Shortening) Cardiomyocyte->Contractility Electrophysiology Patch-Clamp (Ion Channel Currents) Cardiomyocyte->Electrophysiology AnimalModel Animal Model of Heart Failure Hemodynamics Hemodynamic Monitoring (Cardiac Output, BP, etc.) AnimalModel->Hemodynamics Echocardiography Echocardiography (Ejection Fraction, etc.) AnimalModel->Echocardiography

Caption: Experimental workflow for validating a new inotropic agent.

In Vivo Studies

1. Animal Models of Heart Failure:

  • Objective: To evaluate the efficacy and hemodynamic effects of the compound in a disease-relevant model.

  • Methodology:

    • Heart failure is induced in a suitable animal model (e.g., coronary artery ligation in rats or rapid ventricular pacing in dogs or pigs).

    • Animals are instrumented for hemodynamic monitoring, including measurement of left ventricular pressure, aortic pressure, and cardiac output.

    • The test compound is administered intravenously at various doses.

    • Hemodynamic parameters are continuously recorded and analyzed to determine the effects on cardiac function and systemic circulation.

    • Echocardiography may also be used to assess changes in left ventricular ejection fraction and other cardiac dimensions.

Conclusion

The development of new this compound derivatives like GD-N1702 holds promise for the management of heart failure. Based on the established mechanism of action of this class of compounds, GD-N1702 is expected to exert its positive inotropic effect through the modulation of voltage-gated sodium channels, a distinct pathway compared to the β-adrenergic stimulation of Dobutamine and the phosphodiesterase inhibition of Milrinone. This difference in mechanism may offer a valuable therapeutic alternative, particularly in patients who have become refractory to conventional inotropic agents. The forthcoming results from preclinical and clinical studies will be crucial in fully elucidating the therapeutic potential and safety profile of this novel this compound derivative and its place in the armamentarium of treatments for heart failure.

References

Safety Operating Guide

Aconitane Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Aconitane and its derivatives is critical due to their extreme toxicity. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is essential for laboratory safety, environmental protection, and regulatory compliance.

This compound and its related compounds are classified as acutely toxic. Waste containing these substances is often regulated as "P-listed" hazardous waste by environmental agencies, which mandates stringent disposal requirements.[1][2][3] All personnel handling this compound must be thoroughly trained on its hazards and the specific disposal procedures outlined below.

Hazard Summary and Disposal Classification

The following table summarizes the key hazard information for this compound, which dictates the rigorous disposal protocols required.

Hazard ClassificationGHS Precautionary StatementDisposal RequirementKey Regulatory Consideration
Acute Toxicity (Oral) H300: Fatal if swallowedP501: Dispose of contents/container to an approved waste disposal plant.[1]Must be managed as acutely hazardous waste.
Acute Toxicity (Inhalation) H330: Fatal if inhaledDo not dispose of down the drain or in regular trash.[1]Subject to "P-list" waste regulations in many jurisdictions.[2][3][4]
Environmental Hazard (Implied)Prevent entry into drains and waterways.[1]Potential for aquatic toxicity necessitates containment.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are based on general best practices for managing acutely toxic "P-listed" chemical waste in a laboratory setting.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) office for specific local and national regulations.

Protocol 1: Disposal of Solid this compound Waste

This procedure applies to unused or expired pure compounds, contaminated consumables (e.g., weigh boats, pipette tips), and personal protective equipment (PPE).

  • Waste Collection:

    • Designate a specific, sealed, and clearly labeled container for solid this compound waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and should not exceed one quart (approximately one liter) in volume to comply with common P-listed waste accumulation limits.[1]

    • Place all contaminated disposable materials, such as gloves, weighing papers, and paper towels, directly into this container.[1]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately.

    • Clearly write the full chemical name ("this compound" or the specific derivative), and list all associated hazards (e.g., "Acutely Toxic," "Poison").[1]

    • Note the date when the first piece of waste is added to the container.

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from incompatible materials, particularly acids.

  • Final Disposal:

    • Once the container is full, or in accordance with your institution's pickup schedule, arrange for disposal through your EHS office or a licensed hazardous waste contractor.

Protocol 2: Disposal of Liquid this compound Waste

This procedure applies to this compound solutions, experimental residues, and solvent rinses from cleaning contaminated glassware.

  • Waste Collection:

    • Use a dedicated, leak-proof container with a screw-top cap, compatible with the solvents used.

    • As with solid waste, the container volume should generally not exceed one quart.[1]

    • Never pour this compound waste down the drain.[1]

  • Labeling:

    • Immediately label the container as "Hazardous Waste."

    • List all chemical constituents by their full names, including solvents, and their approximate percentages. Clearly indicate "this compound" as the acutely toxic component.

    • Mark the date of first accumulation.

  • Storage and Disposal:

    • Keep the container tightly sealed when not in use.

    • Store in a designated satellite accumulation area with secondary containment to prevent spills.

    • Arrange for pickup and disposal through your institution's EHS office.

Protocol 3: Decontamination of Non-Disposable Items

This procedure applies to glassware, spatulas, and other reusable equipment.

  • Initial Rinse (Rinsate Collection):

    • Perform a "triple rinse" of the contaminated item.[1]

    • The first rinse should be with a suitable solvent capable of dissolving this compound.

    • Crucially, this first rinsate must be collected and disposed of as liquid hazardous waste as described in Protocol 2.[1]

  • Subsequent Rinses:

    • The second and third rinses should also be collected as hazardous waste to ensure thorough decontamination.[1]

  • Final Cleaning:

    • After the triple rinse with collected rinsate, the equipment can typically be washed using standard laboratory procedures.

  • Empty Original Containers:

    • Empty containers that held pure this compound must also be treated as hazardous waste and cannot be rinsed for reuse or placed in regular trash or recycling.[1][2][3] They should be sealed and disposed of through the EHS office.

Mandatory Visualizations

The following diagrams illustrate the necessary workflows for proper this compound waste management.

Aconitane_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal gen_solid Solid Waste (e.g., contaminated PPE, unused compound) collect_solid Collect in Labeled Solid Waste Container (<= 1 Quart) gen_solid->collect_solid gen_liquid Liquid Waste (e.g., solutions, rinsate) collect_liquid Collect in Labeled Liquid Waste Container (<= 1 Quart) gen_liquid->collect_liquid gen_glass Contaminated Glassware (Non-Disposable) decon Triple Rinse gen_glass->decon ehs_pickup Arrange Pickup via EHS / Approved Vendor collect_solid->ehs_pickup collect_liquid->ehs_pickup decon->collect_liquid Collect Rinsate

Caption: Workflow for the segregation and disposal of this compound waste.

Decontamination_Logic start Item Contaminated with this compound disposable_q Is the item disposable? start->disposable_q dispose_hw Dispose of as Solid Acutely Hazardous Waste (Protocol 1) disposable_q->dispose_hw Yes triple_rinse Triple Rinse with Appropriate Solvent disposable_q->triple_rinse No collect_rinsate Collect ALL Rinsate as Liquid Hazardous Waste (Protocol 2) triple_rinse->collect_rinsate normal_clean Proceed with Standard Laboratory Cleaning collect_rinsate->normal_clean

Caption: Decision logic for decontaminating this compound-exposed items.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aconitane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Aconitane

This compound and its derivatives are highly toxic alkaloids that demand rigorous safety protocols to prevent accidental exposure. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against this compound exposure is the consistent and correct use of appropriate personal protective equipment. A multi-layered approach is necessary to protect all potential routes of exposure.

Eye and Face Protection:

  • Utilize chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • In situations with a risk of splashing, a face shield must be worn in addition to safety goggles.[2]

Skin Protection:

  • Gloves: Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended, offering a breakthrough time of approximately 480 minutes.[1] It is crucial to inspect gloves for any signs of degradation before use.[1][2] Employ the proper glove removal technique by not touching the outer surface of the glove with bare hands to avoid skin contact.[1][2] Contaminated gloves must be disposed of as hazardous waste immediately after use.[1][2]

  • Protective Clothing: A complete chemical-resistant suit is mandatory to protect against contact.[1][2] All clothing worn while handling this compound should be considered potentially contaminated and handled accordingly.

Respiratory Protection:

  • A full-face particle respirator (type N100 in the US or type P3 in the EU) is required when there is a risk of inhaling dust or aerosols.[1][2]

  • If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1][2] All respirator use must comply with a comprehensive respiratory protection program, including fit testing.

Operational Plan: Step-by-Step Handling Procedures

A meticulous and systematic approach to handling this compound is crucial to minimize the risk of exposure.

1. Preparation:

  • Work exclusively in a designated area, such as a chemical fume hood with appropriate exhaust ventilation, especially where dust may be generated.[1][2][3]

  • Ensure that a safety shower and eyewash station are readily accessible.[4]

  • Before handling, allow the container to warm to room temperature.[5]

2. Handling:

  • Avoid the formation of dust and aerosols.[1][2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1][4]

3. Storage:

  • Store this compound in a locked, dry, and well-ventilated place.[1][3][4]

  • Keep the container tightly closed.[1] The recommended storage temperature is in a freezer.[3]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is a critical final step in the handling process.

1. Waste Collection:

  • Collect all waste, including unused product, contaminated PPE, and cleaning materials, in suitable, closed, and clearly labeled containers.[1][2]

  • Do not mix this compound waste with other waste streams.

2. Disposal Method:

  • Engage a licensed, professional waste disposal company for the disposal of this compound waste.[1]

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Disposal must be in accordance with all federal, state, and local regulations.[1][6]

Quantitative Data Summary

ParameterValueSource
Glove Material Nitrile Rubber[1]
Minimum Glove Thickness 0.11 mm[1]
Breakthrough Time 480 minutes[1]
Respiratory Protection (US) Full-face particle respirator type N100[1][2]
Respiratory Protection (EU) Full-face particle respirator type P3 (EN 143)[1][2]
Storage Temperature Freezer[3]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • If Swallowed: Immediately call a poison center or doctor.[1][3] Rinse mouth.[1] Never give anything by mouth to an unconscious person.[1]

  • If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] Immediately call a poison center or doctor.[1] If the person is not breathing, give artificial respiration.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1] Take the victim to a hospital immediately.[2]

  • In Case of Eye Contact: Flush eyes with water as a precaution.[1][2]

Experimental Workflow for Safe this compound Handling

G Workflow for Safe this compound Handling cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Designate & Prepare Fume Hood prep2 Verify Emergency Equipment Accessibility (Safety Shower, Eyewash) prep1->prep2 prep3 Don Appropriate PPE (Gloves, Gown, Respirator, Eye Protection) prep2->prep3 handle1 Retrieve this compound from Secure Storage prep3->handle1 Proceed to Handling handle2 Carefully Weigh/Measure Inside Fume Hood handle1->handle2 handle3 Perform Experimental Procedures handle2->handle3 cleanup1 Decontaminate Surfaces & Equipment handle3->cleanup1 Experiment Complete cleanup2 Segregate All Contaminated Waste cleanup1->cleanup2 cleanup3 Properly Doff PPE cleanup2->cleanup3 cleanup4 Package Waste for Professional Disposal cleanup3->cleanup4 end Store Waste Securely for Pickup cleanup4->end Final Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aconitane
Reactant of Route 2
Aconitane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.